Carthamone
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H20O11 |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
5-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C21H20O11/c22-8-14-17(28)18(29)19(30)21(31-14)32-20-15(12(25)7-13(26)16(20)27)11(24)6-3-9-1-4-10(23)5-2-9/h1-7,14,17-19,21-23,25,28-30H,8H2/b6-3+/t14-,17-,18+,19-,21+/m1/s1 |
InChI Key |
YQNGUUQYDSHYMO-MVAXXSNXSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C(=O)C(=O)C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C(=O)C(=O)C=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C(=O)C(=O)C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Carthamone
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Carthamone, also known as carthamin, is a prominent red pigment classified as a quinochalcone C-glycoside.[1][2] It is isolated from the flowers of Carthamus tinctorius L., commonly known as safflower.[3] This plant has a long history of use in traditional medicine, and its extracts are utilized in the development of various pharmacological agents.[4] this compound and its related compounds are the subject of ongoing research due to their diverse biological activities. This guide provides a comprehensive overview of the chemical properties of this compound, detailing its physicochemical characteristics, stability, and the analytical methods used for its characterization.
Physicochemical Properties
This compound is a complex molecule with a distinct structure that dictates its physical and chemical behavior. It typically appears as a red amorphous powder with a metallic luster.[1] The core structure is a chalcone (B49325), a class of compounds that are precursors to flavonoids and are known for their biological activities.[5][6]
| Property | Value | Source |
| Common Name | This compound, Carthamin | [3][7] |
| Synonyms | Carthamus red, Natural Red 26 | [8] |
| Chemical Formula | C₂₁H₂₀O₁₁ | [3] |
| Average Molecular Weight | 448.377 g/mol | [3] |
| Monoisotopic Mass | 448.101 g/mol | [3] |
| CAS Registry Number | 86579-00-2 | [3] |
| Appearance | Dark red to red-brown powder | [1][9] |
| Solubility | Very slightly soluble in water and ethanol. Practically insoluble in ether. Soluble in dimethylformamide. | [9] |
Stability Profile
The stability of this compound is a critical factor for its application in various fields. It is known to be relatively unstable, especially in aqueous solutions at room temperature, which has limited its use in the food industry.[6][10] However, its stability can be influenced by several factors, including pH, temperature, and light.
| Condition | Observation | Source(s) |
| pH | More stable in alkaline conditions than in acidic or neutral conditions. At 25°C, the decomposition half-life is 4.0 hours at pH 5.0, 5.1 hours at pH 7.0, and 12.5 hours at pH 12.0.[11][12] | [11][12][13] |
| Temperature | Higher temperatures lead to more rapid decomposition.[13] The activation energies for degradation are 15.6 kcal/mol at pH 5.0, 15.7 kcal/mol at pH 7.0, and 16.8 kcal/mol at pH 12.0.[11][12] | [11][12][13] |
| Light | Relatively stable under visible light but can be degraded by ultraviolet (UV) light.[13] | [13] |
| Complexation | Stability is significantly enhanced when complexed with cellulose. The this compound-cellulose complex can withstand heating up to 70°C for 15 minutes in a pH range of 2-5, showing up to 90% stability.[6][10] | [6][10] |
Spectroscopic and Chromatographic Characterization
A variety of analytical techniques are employed to identify, quantify, and characterize this compound.
A reversed-phase HPLC (RP-HPLC) method is commonly used for the analysis and purification of this compound.[2][14]
Experimental Protocol:
-
System: A standard HPLC system equipped with a UV-Vis detector.[2]
-
Column: Lichrospher 100 RP-18e (250 mm x 4.6 mm I.D., 5 µm).[2]
-
Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (45:55, v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at 520 nm.[2]
-
Injection Volume: 20 µL.[2]
-
Retention Time: Approximately 6.00 (±0.10) minutes under these conditions.[2]
¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for the structural elucidation of this compound.[5][15] Quantitative ¹H-NMR (qHNMR) can also be used for its quantification without the need for an authentic standard.[5][16]
Experimental Protocol (Quantitative ¹H-NMR):
-
Sample Preparation: The sample containing this compound is repeatedly extracted with methanol. The extract is then dissolved in deuterated pyridine (B92270) (pyridine-d₅) containing a known concentration of an internal standard, such as hexamethyldisilane (B74624) (HMD).[5][16]
-
Acquisition: ¹H-NMR spectra are recorded on a suitable NMR spectrometer.
-
Quantification: The content of this compound is calculated from the ratio of the integral of a characteristic signal of this compound (e.g., a singlet signal at approximately δ 9.3 ppm for H-16) to the integral of the signal from the internal standard (e.g., δ 0 ppm for HMD).[5][16]
UV-Vis spectroscopy is used to determine the absorption characteristics of this compound and to monitor its stability.
Experimental Protocol:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as dimethylformamide or an aqueous buffer of a specific pH.[9]
-
Analysis: The absorption spectrum is recorded over a range of wavelengths, typically from 200 to 600 nm.[17]
-
Characteristic Absorption: In dimethylformamide, this compound exhibits an absorption maximum (λmax) between 525-535 nm.[9] The λmax can shift depending on the pH of the solution.[17]
IR spectroscopy provides information about the functional groups present in the this compound molecule.
Experimental Protocol:
-
Sample Preparation: The sample is typically prepared as a KBr (potassium bromide) pellet or measured using an ATR (Attenuated Total Reflectance) accessory.
-
Analysis: The IR spectrum is recorded over the mid-infrared range (typically 4000 to 400 cm⁻¹).
-
Interpretation: The presence of characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups can be identified to confirm the structure of this compound.[6][10]
Biological Context and Potential Signaling Pathways
This compound belongs to the chalcone family of compounds, which are known to interact with various cellular signaling pathways.[18] While specific pathways for this compound are still under extensive investigation, related chalcones like Cardamonin have been shown to modulate pathways such as NF-κB, mTOR, and PI3K-AKT, which are crucial in inflammation and cell proliferation.[18][19] The diagram below illustrates a generalized signaling pathway that can be modulated by chalcones, providing a potential framework for this compound research.
Caption: Generalized Chalcone Signaling Pathway Inhibition.
Experimental Workflow: Extraction and Analysis
The process of studying this compound involves several key steps, from extraction from the plant material to purification and detailed chemical analysis. The following diagram outlines a typical experimental workflow.
Caption: Workflow for this compound Extraction and Analysis.
References
- 1. Chemical and Biological Properties of Quinochalcone C-Glycosides from the Florets of Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. contaminantdb.ca [contaminantdb.ca]
- 4. Phytochemistry, pharmacology and medicinal properties of Carthamus tinctorius L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Determination of Carthamin in Carthamus Red by 1H-NMR Spectroscopy [pubmed.ncbi.nlm.nih.gov]
- 6. Stability limits of a red Carthamin-cellulose complex as a potential food colourant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, 86579-00-2 [thegoodscentscompany.com]
- 8. Carthamin | C43H42O22 | CID 135565560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Carthamus red [fao.org]
- 10. researchgate.net [researchgate.net]
- 11. Stability of carthamin fromCarthamus tinctorius in aqueous solution: pH and temperature effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of Carthamin from Carthamus tinctorius in Aqueous Solution;pH and temperature effects -Archives of Pharmacal Research | Korea Science [koreascience.kr]
- 13. Research Journal of Biological Sciences [makhillpublications.co]
- 14. High-performance liquid chromatography of carthamin, safflor yellow A and a precursor of carthamin. Application to the investigation of an unknown red pigment produced in cultured cells of safflower - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Complete Assignment of the 1H and 13C NMR Spectra of Carthamin Potassium Salt Isolated from Carthamus tinctorius L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. repository.utm.md [repository.utm.md]
- 18. Cardamonin: A new player to fight cancer via multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Carthamone Biosynthesis Pathway in Carthamus tinctorius: A Technical Guide for Researchers and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the carthamone biosynthesis pathway in Carthamus tinctorius (safflower), intended for researchers, scientists, and professionals in drug development. This compound, a quinoid chalcone (B49325) pigment, is responsible for the vibrant red color of safflower florets and possesses a range of bioactive properties. This document details the enzymatic steps, key intermediates, and regulatory networks that govern the production of this compound. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the biosynthetic and signaling pathways to facilitate a deeper understanding and further research into this specialized metabolic route.
Introduction
Carthamus tinctorius L., commonly known as safflower, is an economically important crop cultivated for its oilseed and florets. The florets are a rich source of natural colorants, primarily the yellow water-soluble hydroxysafflor yellow A (HSYA) and the red, sparingly soluble carthamin. Carthamin is derived from its direct precursor, precarthamin, and the final dimeric product is often referred to as this compound. The biosynthesis of these pigments is a specialized branch of the flavonoid pathway, involving a series of enzymatic reactions that are tightly regulated by genetic and environmental factors. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable compounds for applications in the food, cosmetic, and pharmaceutical industries.
The this compound Biosynthesis Pathway
The biosynthesis of this compound begins with the general phenylpropanoid pathway, leading to the formation of chalcone, the precursor for all flavonoids. A series of subsequent enzymatic modifications, including glycosylation, hydroxylation, and oxidation, leads to the formation of the characteristic quinochalcones found in safflower.
Key Enzymes and Intermediates
The core biosynthetic pathway involves several key enzymes that catalyze the conversion of precursors into this compound.
-
Chalcone Synthase (CHS): This is the first committed enzyme in the flavonoid biosynthesis pathway. It catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to produce naringenin (B18129) chalcone.[1][2] Several CHS genes have been identified in safflower, with CtCHS1 being highly expressed in the flowers and playing a significant role in flavonoid synthesis.[2][3][4]
-
Chalcone Isomerase (CHI): This enzyme catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin.
-
Downstream Modifying Enzymes: Following the formation of the chalcone backbone, a series of largely uncharacterized enzymes, likely including glycosyltransferases and cytochrome P450 monooxygenases, are responsible for the synthesis of precarthamin.
-
Carthamin Synthase (CarS) / Precarthamin Decarboxylase: This enzyme catalyzes the final step in carthamin biosynthesis, the oxidative decarboxylation of precarthamin to form carthamin.[5] This enzyme has been identified as a peroxidase homolog.[6]
The key intermediates in the pathway are:
-
p-Coumaroyl-CoA
-
Malonyl-CoA
-
Naringenin Chalcone
-
(2S)-Naringenin
-
Precarthamin
-
Carthamin (a component of this compound)
Caption: The core enzymatic steps in the this compound biosynthesis pathway.
Quantitative Data
The production of this compound and its precursors is dynamically regulated during flower development and in response to external stimuli. The following tables summarize key quantitative data from various studies.
Enzyme Kinetics of Precarthamin Decarboxylase (Carthamin Synthase)
| Parameter | Value | Unit | Reference |
| Optimum pH | 5.0 | - | [5] |
| Molecular Mass (SDS-PAGE) | 33 | kDa | [5] |
| Molecular Mass (Native) | 24 | kDa | [5] |
| Km (for Precarthamin) | 164 | µM | [5] |
| Vmax | 29.2 | nmol/min | [5] |
| kcat (Turnover number) | 1.42 x 102 | s-1 | [5] |
| Activation Energy | 19.7 | kcal mol-1 | [5] |
Relative Gene Expression of Key Biosynthetic Genes During Flower Development
| Gene | Bud Stage | Full Bloom | Fading Stage | Reference |
| CtCHS1 | High | Decreasing | Low | [2][3] |
| CtCHI | High | Peaking | Decreasing | [7] |
| CtF3H | Moderate | High | Decreasing | [8] |
Note: This table represents general trends observed across multiple studies. Expression levels are relative and not absolute.
Metabolite Accumulation During Flower Development
| Metabolite | Initial Flowering | Full Bloom | Fading Stage | Reference |
| p-Coumaric acid | Low | Moderate | High | [9] |
| Naringenin Chalcone | Low | Moderate | High | [9] |
| Naringenin | Low | Moderate | High | [9] |
| Hydroxysafflor Yellow A (HSYA) | Increasing | Peak | Decreasing | [10] |
| Carthamin | Low | Increasing | Peak | [10] |
Note: This table represents general trends. Actual concentrations can vary based on cultivar and environmental conditions.
Regulatory and Signaling Pathways
The biosynthesis of this compound is a highly regulated process, influenced by both developmental cues and environmental stresses. Key regulatory components include transcription factors and phytohormones.
Hormonal Regulation by Methyl Jasmonate (MeJA)
Methyl jasmonate (MeJA) is a plant hormone that acts as an elicitor, stimulating the production of secondary metabolites, including flavonoids in safflower.[1][11]
-
Mechanism: MeJA treatment upregulates the expression of upstream genes in the flavonoid pathway, such as CHS and CHI, while downregulating some downstream genes, thereby channeling metabolic flux towards the production of quinochalcones like HSYA and carthamin.[8][11]
-
Signaling Cascade: The MeJA signal is perceived by receptors, leading to a signaling cascade that activates specific transcription factors. Promoters of MeJA-responsive genes in the this compound pathway, such as CtCHI, contain MeJA-responsive elements.[11]
Regulation by UV-B Radiation
UV-B radiation is an environmental stressor that can induce the production of flavonoids as a protective mechanism.
-
Mechanism: UV-B exposure has been shown to increase the accumulation of flavonoids in safflower.[12][13] This is mediated by the upregulation of key biosynthetic genes.
-
Signaling Pathway: The UV-B signal is perceived by the UVR8 photoreceptor, which triggers a signaling cascade involving the HY5 and MYB12 transcription factors.[14] These transcription factors then activate the expression of flavonoid biosynthesis genes. In safflower, a WD40-repeat protein, CtWD40-6, has been shown to be induced by UV-B and interacts with key enzymes of the flavonoid pathway, including CHS, to enhance flavonoid accumulation and UV-B tolerance.[12]
Transcriptional Regulation by MYB and bHLH Factors
The expression of flavonoid biosynthesis genes is controlled by a complex interplay of transcription factors, primarily from the MYB and bHLH families.[15][16][17][18][19]
-
MBW Complex: In many plants, a regulatory complex consisting of MYB, bHLH, and WD40-repeat proteins (the MBW complex) activates the promoters of flavonoid structural genes.[17]
-
In Safflower: Genome-wide studies in Carthamus tinctorius have identified numerous MYB and bHLH transcription factors that are co-expressed with flavonoid biosynthesis genes, suggesting their role in regulating this pathway.[15][16] Specific MYB factors have been shown to be responsive to MeJA treatment and are correlated with the expression of genes involved in flavonoid glycoside biosynthesis.[15]
Caption: Signaling pathways influencing this compound biosynthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the this compound biosynthesis pathway.
Chalcone Synthase (CHS) Activity Assay
This protocol is adapted for safflower based on established methods for other plant species.
Objective: To determine the enzymatic activity of CHS in crude protein extracts from safflower petals.
Materials:
-
Safflower petals (fresh or frozen at -80°C)
-
Extraction Buffer: 0.1 M potassium phosphate (B84403) buffer (pH 7.5) containing 1.4 mM 2-mercaptoethanol.
-
Substrate solution: 10 µM p-coumaroyl-CoA in extraction buffer.
-
Malonyl-CoA solution: 130 µM malonyl-CoA in extraction buffer.
-
Spectrophotometer.
Procedure:
-
Protein Extraction: a. Homogenize 1 g of safflower petals in 5 mL of ice-cold extraction buffer using a mortar and pestle or a homogenizer. b. Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. c. Collect the supernatant, which contains the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Enzyme Assay: a. In a 1 mL cuvette, combine 870 µL of extraction buffer, 100 µL of malonyl-CoA solution, and 20 µL of the crude enzyme extract. b. Incubate the mixture at 30°C for 2 minutes. c. Initiate the reaction by adding 10 µL of the p-coumaroyl-CoA substrate solution. d. Immediately measure the increase in absorbance at 370 nm for 5-10 minutes. Naringenin chalcone has a maximum absorbance at this wavelength.
-
Calculation of Activity: a. Calculate the rate of change in absorbance per minute (ΔA370/min). b. Use the molar extinction coefficient of naringenin chalcone (ε = 29,000 M-1cm-1) to calculate the enzyme activity in units of µmol/min. c. Express the specific activity as µmol/min/mg of protein.
Purification of Carthamin Synthase (Precarthamin Decarboxylase)
This protocol is based on the purification of "precarthamin decarboxylase" from safflower petals.[5][6][20]
Objective: To purify Carthamin Synthase from safflower petals for characterization.
Materials:
-
Yellow petals of Carthamus tinctorius.
-
Extraction Buffer: 50 mM sodium phosphate buffer (pH 7.0) containing 10 mM 2-mercaptoethanol.
-
Dialysis tubing.
-
DEAE-Sepharose column.
-
Sephadex G-100 column.
-
Chromatography system.
Procedure:
-
Crude Extract Preparation: a. Homogenize fresh yellow safflower petals in the extraction buffer. b. Filter the homogenate through cheesecloth and centrifuge to remove cell debris.
-
Ammonium Sulfate Fractionation: a. Slowly add solid ammonium sulfate to the crude extract to achieve 40-80% saturation while stirring on ice. b. Centrifuge to collect the precipitated protein. c. Resuspend the pellet in a minimal volume of extraction buffer and dialyze against the same buffer overnight.
-
Anion Exchange Chromatography: a. Load the dialyzed protein solution onto a DEAE-Sepharose column pre-equilibrated with the extraction buffer. b. Wash the column with the equilibration buffer. c. Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M) in the extraction buffer. d. Collect fractions and assay for Carthamin Synthase activity.
-
Gel Filtration Chromatography: a. Pool the active fractions from the ion-exchange chromatography step and concentrate them. b. Load the concentrated sample onto a Sephadex G-100 column equilibrated with the extraction buffer containing 0.1 M NaCl. c. Elute the proteins with the same buffer and collect fractions. d. Assay the fractions for Carthamin Synthase activity. The active fractions should contain the purified enzyme.
-
Purity Assessment: a. Assess the purity of the final enzyme preparation by SDS-PAGE.
HPLC-MS/MS Quantification of Precarthamin and Carthamin
Objective: To quantify the levels of precarthamin and carthamin in safflower petal extracts.[21][22][23][24][25]
Materials:
-
Dried safflower petals.
-
Extraction solvent: 70% methanol (B129727) in water.
-
HPLC system coupled with a tandem mass spectrometer (MS/MS).
-
C18 reversed-phase HPLC column.
-
Mobile phase A: 0.1% formic acid in water.
-
Mobile phase B: 0.1% formic acid in acetonitrile.
-
Precarthamin and carthamin standards.
Procedure:
-
Sample Extraction: a. Grind dried safflower petals to a fine powder. b. Extract a known weight of the powder (e.g., 100 mg) with the extraction solvent overnight at 4°C. c. Centrifuge the extract and filter the supernatant through a 0.22 µm filter.
-
HPLC-MS/MS Analysis: a. Inject the filtered extract into the HPLC-MS/MS system. b. Separate the compounds on the C18 column using a gradient elution with mobile phases A and B. A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; followed by re-equilibration. c. Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for the specific precursor-to-product ion transitions of precarthamin and carthamin.
-
Quantification: a. Prepare a calibration curve using the precarthamin and carthamin standards. b. Quantify the amount of each compound in the samples by comparing their peak areas to the calibration curve.
Experimental Workflow for Integrated Metabolomic and Transcriptomic Analysis
Caption: Workflow for integrated omics analysis of safflower.
Conclusion
The biosynthesis of this compound in Carthamus tinctorius is a complex and highly regulated process that is beginning to be unraveled through modern analytical techniques. This guide has provided a detailed overview of the core biosynthetic pathway, the key enzymes and intermediates involved, and the intricate regulatory networks that control the production of this valuable pigment. The quantitative data and experimental protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further investigation into the molecular mechanisms of this compound biosynthesis and enabling the development of strategies for its enhanced production and utilization. Future research should focus on the functional characterization of the remaining unknown enzymes in the pathway and a more detailed elucidation of the signaling cascades that connect environmental cues to the regulation of this compound biosynthesis.
References
- 1. Integrated metabolomics and transcriptome analysis on flavonoid biosynthesis in safflower (Carthamus tinctorius L.) under MeJA treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning, expression and activity analysises of chalcone synthase genes in Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cloning, expression and activity analysises of chalcone synthase genes in Carthamus tinctorius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification and characterization of precarthamin decarboxylase from the yellow petals of Carthamus tinctorius L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of the Genes Coding for Carthamin Synthase, Peroxidase Homologs that Catalyze the Final Enzymatic Step of Red Pigmentation in Safflower (Carthamus tinctorius L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular cloning and functional characterization of chalcone isomerase from Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]
- 8. maxapress.com [maxapress.com]
- 9. Integrated Metabolomics and Transcriptomics Provide Key Molecular Insights into Floral Stage-Driven Flavonoid Pathway in Safflower - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrated metabolomics and transcriptome analysis on flavonoid biosynthesis in flowers of safflower (Carthamus tinctorius L.) during colour-transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CtWD40-6 enhances the UV-B tolerance of safflower by regulating flavonoid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scialert.net [scialert.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Genome-Wide Screening for MYB Transcription Factors Involved in Flavonoid Glycoside Biosynthesis in Carthamus tinctorius L - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transcriptional control of flavonoid biosynthesis by MYB-bHLH-WDR complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Genome-Wide Identification of the MYB and bHLH Families in Carnations and Expression Analysis at Different Floral Development Stages [mdpi.com]
- 19. Combinatorial interactions of MYB and bHLH in flavonoid biosynthesis and their function in plants | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. peerj.com [peerj.com]
- 22. Enzymatic conversion of precarthamin to carthamin by a purified enzyme from the yellow petals of safflower - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ijpsonline.com [ijpsonline.com]
- 24. morana-rtd.com [morana-rtd.com]
- 25. researchgate.net [researchgate.net]
The Antioxidant Mechanism of Carthamone: A Technical Guide
Disclaimer: Scientific literature with specific quantitative data and detailed mechanistic studies on carthamone is limited. This guide synthesizes the available information on this compound and its closely related, structurally similar compounds, namely carthamin, precarthamin, and cardamonin (B96198), to provide a comprehensive overview of its putative antioxidant mechanism of action. The data and pathways described for these related compounds are presented as a strong indication of how this compound likely functions as an antioxidant.
Executive Summary
This compound, a quinone-chalcone C-glycoside abundant in the florets of Carthamus tinctorius L. (safflower), is recognized for its potent antioxidant properties. This technical guide elucidates the multifaceted mechanism of action by which this compound is proposed to mitigate oxidative stress. The core mechanisms include direct radical scavenging and the modulation of key cellular signaling pathways that regulate endogenous antioxidant defenses. This document provides an in-depth analysis of the experimental evidence, presents quantitative data for related compounds, details relevant experimental protocols, and visualizes the involved signaling cascades.
Direct Antioxidant Activity: Radical Scavenging
This compound and its precursors, carthamin and precarthamin, exhibit significant direct antioxidant activity by donating hydrogen atoms or electrons to neutralize free radicals. This has been demonstrated through various in vitro assays.
Data Presentation: Radical Scavenging Activity
The radical scavenging potential of compounds is often quantified by their IC50 value, which represents the concentration required to inhibit 50% of the free radicals in the assay. The following table summarizes the reported IC50 values for carthamin and precarthamin in common radical scavenging assays.
| Compound | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
| Carthamin | DPPH | 1.23 | BHT | - |
| Precarthamin | DPPH | 2.98 | BHT | - |
Note: Data specific to this compound was not available in the reviewed literature. BHT (Butylated hydroxytoluene) is a standard synthetic antioxidant.
Experimental Protocols
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the test compound (e.g., this compound) in methanol.
-
In a 96-well microplate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a negative control, and a known antioxidant like ascorbic acid or BHT is used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant concentration.
Protocol:
-
Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol (B145695) or water to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound.
-
Add 20 µL of the test compound solution to 180 µL of the diluted ABTS•+ solution in a 96-well microplate.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
A standard antioxidant like Trolox is used to create a standard curve.
-
The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Indirect Antioxidant Activity: Modulation of Cellular Signaling Pathways
Beyond direct radical scavenging, this compound is postulated to exert its antioxidant effects by activating endogenous defense mechanisms through the modulation of key signaling pathways, primarily the Nrf2-ARE and MAPK pathways. This is largely inferred from studies on the structurally similar chalcone, cardamonin.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a critical cellular defense mechanism against oxidative stress.
Mechanism: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or inducers like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and the subunits of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione (B108866) synthesis.
Visualization of Nrf2-ARE Pathway Activation by this compound:
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial in regulating cellular responses to various stimuli, including oxidative stress. The modulation of these pathways by compounds like cardamonin suggests a role in their antioxidant effects, potentially through crosstalk with the Nrf2 pathway. For instance, activation of ERK and p38 has been linked to the phosphorylation and subsequent activation of Nrf2.
Visualization of MAPK Pathway Involvement:
Upregulation of Endogenous Antioxidant Enzymes
A key outcome of Nrf2 activation is the increased synthesis of antioxidant enzymes. While direct data for this compound is lacking, safflower extracts have been shown to influence the activity of these enzymes.
Data Presentation: Effect on Antioxidant Enzyme Activity
The following table presents qualitative data on the effects of safflower extracts on the activity of key antioxidant enzymes.
| Enzyme | Effect of Safflower Extract | Putative Mechanism |
| Superoxide Dismutase (SOD) | Increased activity | Upregulation of gene expression via Nrf2. |
| Catalase (CAT) | Increased activity | Upregulation of gene expression. |
| Glutathione Peroxidase (GPx) | Increased activity | Increased availability of its substrate, glutathione, through Nrf2-mediated GCL upregulation. |
Experimental Protocols
Principle: This technique is used to detect the amount of Nrf2 protein that has translocated from the cytoplasm to the nucleus, a key indicator of its activation.
Protocol:
-
Culture cells (e.g., HepG2) and treat with this compound for various time points.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or standard laboratory protocols.
-
Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) from each fraction by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Use a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) as loading controls to ensure proper fractionation and equal loading.
Principle: qPCR is used to measure the change in the expression levels of Nrf2 target genes, such as HO-1 and GCLC, following treatment with this compound.
Protocol:
-
Treat cultured cells with this compound for a specified period.
-
Isolate total RNA from the cells using a suitable kit or method (e.g., TRIzol).
-
Assess the purity and concentration of the RNA using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers for HO-1 and GCLC, and a fluorescent dye (e.g., SYBR Green).
-
Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
The relative gene expression is calculated using the 2-ΔΔCt method.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the antioxidant mechanism of this compound.
Conclusion
The antioxidant mechanism of this compound is likely a dual-action process involving both direct radical scavenging and the enhancement of endogenous antioxidant defenses through the modulation of the Nrf2-ARE and MAPK signaling pathways. While direct experimental evidence for this compound is still emerging, the data from structurally analogous compounds provide a robust framework for understanding its significant cytoprotective and antioxidant potential. Further research focusing specifically on this compound is warranted to fully elucidate its mechanism of action and to harness its therapeutic potential in the prevention and treatment of oxidative stress-related diseases.
In Vitro Pharmacological Activities of Carthamone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacological activities of Carthamone, a prominent flavonoid derived from the florets of Carthamus tinctorius L. (safflower). The document summarizes key quantitative data, details experimental methodologies for cited activities, and visualizes relevant signaling pathways and workflows to support further research and development.
Antioxidant Activity
This compound and related compounds from Carthamus tinctorius have demonstrated significant antioxidant properties in various in vitro assays. These activities are crucial for mitigating oxidative stress, a key pathological factor in numerous diseases.
Quantitative Data on Antioxidant Activity
| Assay Type | Compound/Extract | Result | Reference |
| Total Antioxidant Capacity | Carthamidin (aqueous extract) | 0.188 - 0.532 mg AAE/g dw | [1] |
| Total Antioxidant Capacity | Carthamin (methanolic extract) | 0.286 - 0.696 mg AAE/g dw | [1] |
| Reducing Power (FRAP) | Carthamidin (aqueous extract) | 0.649 - 0.965 mg AAE/g dw | [1] |
| Reducing Power (FRAP) | Carthamin (methanolic extract) | 0.469 - 0.832 mg AAE/g dw | [1] |
| Oxygen Radical Absorbance Capacity (ORAC) | Carthamus Tinctorius Extract | 130.2 ± 12.3 mmol TE/100 g | [2] |
| DPPH Radical Scavenging | Carthamus caeruleus Extract | IC50: 34.43 ± 4.83 µg/mL | [3] |
| Hydroxyl Radical Scavenging | Carthamus caeruleus Extract | IC50: 512.81 ± 9.46 µg/mL | [3] |
| Ferrous Ion Chelation | Carthamus caeruleus Extract | IC50: 2462.76 ± 1.38 µg/mL | [3] |
AAE: Ascorbic Acid Equivalents; TE: Trolox Equivalents; dw: dry weight; IC50: half maximal inhibitory concentration.
Experimental Protocols
This assay assesses the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
-
A solution of DPPH in methanol (B129727) is prepared.
-
Various concentrations of the test compound (this compound) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a wavelength around 517 nm.
-
A decrease in absorbance indicates the scavenging of DPPH radicals. The percentage of scavenging activity is calculated relative to a control.[2]
The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron.
-
The FRAP reagent is prepared, typically containing TPTZ (2,4,6-tripyridyl-s-triazine), FeCl₃, and acetate (B1210297) buffer (pH 3.6).
-
The test sample is added to the FRAP reagent.
-
The mixture is incubated at 37°C.
-
The reduction of the ferric-tripyridyltriazine complex to the ferrous form results in the formation of an intense blue color.
-
The absorbance of the colored product is measured at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change to a standard curve, usually prepared with FeSO₄ or Trolox.[1]
Signaling Pathway: Akt/Nrf2 in Antioxidative Stress Response
Carthami Flos extract has been shown to promote the nuclear translocation of Nrf2, a key transcription factor in the cellular antioxidant response, which is often regulated by the Akt signaling pathway.[4]
Anti-inflammatory Activity
This compound demonstrates anti-inflammatory effects by protecting cell membranes and inhibiting protein denaturation, key processes involved in the inflammatory cascade.
Quantitative Data on Anti-inflammatory Activity
| Assay Type | Compound/Extract | Concentration | Result (% Protection/Inhibition) | Reference |
| Protection Against Hypotonic Stress-Induced Hemolysis | Carthamus caeruleus Extract | 3000 µg/mL | 98.13 ± 0.15% | [3] |
| Protection Against Heat Stress-Induced Hemolysis | Carthamus caeruleus Extract | 3000 µg/mL | 70 ± 1.27% | [3] |
| Inhibition of Ovalbumin Denaturation | Carthamus caeruleus Extract | 3000 µg/mL | 81.05 ± 2.2% | [3] |
Experimental Protocols
This assay uses red blood cells (RBCs) as a model system. The stabilization of the RBC membrane against stress-induced lysis is analogous to the stabilization of lysosomal membranes, which prevents the release of pro-inflammatory mediators.
-
An erythrocyte suspension is prepared from fresh blood.
-
The test compound (this compound) is mixed with the erythrocyte suspension. A control is prepared with a vehicle instead of the test compound.
-
Heat-Induced Hemolysis: The mixture is incubated in a water bath at a specific temperature (e.g., 56°C) for 30 minutes.[3]
-
Hypotonicity-Induced Hemolysis: The erythrocytes are subjected to a hypotonic solution.
-
After incubation, the tubes are centrifuged.
-
The absorbance of the supernatant, which contains hemoglobin released from lysed cells, is measured at 560 nm.
-
The percentage of protection is calculated by comparing the absorbance of the sample-treated group to the control group.[3]
Inflammation can be caused by the denaturation of tissue proteins. This assay evaluates the ability of a compound to prevent thermally-induced protein denaturation.
-
A solution of a protein, such as bovine serum albumin (BSA) or ovalbumin, is prepared.
-
The test compound is added to the protein solution.
-
The mixture is incubated at a high temperature (e.g., 72°C) for a set time to induce denaturation.
-
After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
-
The percentage inhibition of denaturation is calculated by comparing the turbidity of the sample-treated group to the control.
Signaling Pathway: NF-κB Inhibition
A key mechanism for the anti-inflammatory activity of many natural compounds, including those related to this compound, is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6]
Anticancer Activity
Cardamonin (B96198), a chalcone (B49325) structurally related to this compound, has shown promising anticancer efficacy against a range of cancer cell lines in vitro. Its mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[7]
Quantitative Data on Anticancer Activity (Cardamonin)
| Cancer Type | Cell Line | IC50 Value | Reference |
| Lung Cancer | A549 | 15.4 µM | [7] |
| Lung Cancer | H460 | 17.6 µM | [7] |
| Breast Cancer | MDA-MB-231 | 18.2 µM | [7] |
| Melanoma | A375 | 15.2 µM | [7] |
| Leukemia | WEHI-3 | 1.8 µg/mL | [7] |
| Multiple Myeloma | U266 | ~12.5 µM | [5] |
Note: The data above is for Cardamonin, a related chalcone, and serves as a strong indicator for the potential activity of this compound.
Experimental Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (this compound) and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
After incubation, the treatment medium is removed, and MTT solution is added to each well.
-
The plate is incubated for another 2-4 hours, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan (B1609692) crystals.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value is determined.[8]
Signaling Pathway: PI3K/Akt/mTOR Inhibition
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is common in cancer, and it is a key target for anticancer agents like Cardamonin.[7][9]
Neuroprotective Activity
Extracts from Carthamus tinctorius and its active components, including carthamin, exhibit neuroprotective effects by scavenging free radicals and protecting neuronal cells from oxidative stress-induced death.[10]
Quantitative Data on Neuroprotective Activity
| Assay Type | Compound/Extract | Concentration | Result (% Cell Viability vs H₂O₂ Control) | Reference |
| Neuroprotection in SH-SY5Y cells | Cardamom-H Extract | 1 µg/mL | ~93% | [11] |
| Neuroprotection in SH-SY5Y cells | Cardamom-EA Extract | 1 µg/mL | ~94% | [11] |
| Inhibition of Glutamate-induced Cell Death | Mogami-benibana petal extract | Not specified | Inhibited C6 glia cell death | [10] |
Note: Data for Cardamom extracts are shown as related examples of neuroprotection against oxidative stress.
Experimental Protocol
This protocol uses a neuronal cell line (e.g., SH-SY5Y) to model neurotoxicity and assess the protective effects of a test compound.
-
SH-SY5Y neuroblastoma cells are cultured in a suitable medium and seeded in multi-well plates.
-
Cells are pre-treated with various concentrations of the test compound (this compound) for a specified duration (e.g., 24 hours).
-
An oxidative stressor, such as hydrogen peroxide (H₂O₂) or rotenone, is added to the culture medium to induce neuronal cell damage.[11][12]
-
After incubation with the toxin, cell viability is assessed using methods like the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the medium.
-
Additional endpoints can be measured, such as intracellular Reactive Oxygen Species (ROS) levels using fluorescent probes (e.g., DCFH-DA), mitochondrial membrane potential, and markers of apoptosis like caspase-3 activity.[4][12]
-
An increase in cell viability or a reduction in ROS/apoptosis markers in the presence of this compound indicates a neuroprotective effect.[12]
Experimental Workflow Visualization
Enzyme Inhibition
This compound and related phytochemicals have been investigated for their potential to inhibit enzymes relevant to various diseases, including diabetes and neurodegenerative disorders.
Quantitative Data on Enzyme Inhibition
| Enzyme Target | Compound/Extract | IC50 Value | Reference |
| α-Amylase | Ocimum tenuiflorum Methanol Extract | 2.14 ± 0.14 mg/mL | [13] |
| α-Glucosidase | Ocimum tenuiflorum Methanol Extract | < 0.64 mg/mL | [13] |
| α-Glucosidase | Thioquinoline Derivative (Synthetic) | 14.0 ± 0.6 µM | [14] |
| Tyrosinase | Cycloorbicoside A-7-monoacetate | 113.24 mg KAE/g | [15] |
| Acetylcholinesterase (AChE) | Diterpene Derivative (Synthetic) | 5.64 mg GALAE/g | [15] |
KAE: Kojic Acid Equivalents; GALAE: Galantamine Equivalents. Note: Data for related plant extracts and compounds are provided to illustrate potential inhibitory activities.
Experimental Protocols
This assay measures the ability of a compound to inhibit α-amylase, an enzyme that breaks down starch into sugars.
-
The test compound (this compound) is pre-incubated with a solution of α-amylase.
-
A starch solution is added to the mixture to start the enzymatic reaction.
-
The reaction is incubated at a specific temperature (e.g., 37°C).
-
The reaction is stopped by adding a reagent like dinitrosalicylic acid (DNS).
-
The amount of reducing sugar (e.g., maltose) produced is quantified by measuring the absorbance of the colored product after heating.
-
The percentage of enzyme inhibition is calculated by comparing the activity in the presence of the inhibitor to the activity of a control.[16]
This assay evaluates the inhibition of α-glucosidase, an enzyme involved in the breakdown of disaccharides.
-
The test compound is pre-incubated with α-glucosidase enzyme solution in a buffer (e.g., phosphate (B84403) buffer, pH 6.9).
-
The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to start the reaction.
-
The mixture is incubated at 37°C.
-
The enzyme hydrolyzes pNPG to release p-nitrophenol, a yellow-colored product.
-
The reaction is stopped by adding a basic solution, such as sodium carbonate.
-
The absorbance of the p-nitrophenol is measured at 405 nm.
-
The inhibitory activity is calculated as a percentage relative to a control without the inhibitor.[13][14]
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Antioxidant and Pro-Oxidant Properties of Carthamus Tinctorius, Hydroxy Safflor Yellow A, and Safflor Yellow A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Natural Antioxidant and Anti-Inflammatory Properties of Carthamus caeruleus L. Root Aqueous Extract: An In Vitro Evaluation [mdpi.com]
- 4. Active substances and molecular mechanisms of the anti-myocardial ischemia effects of Carthami flos by network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardamonin exerts potent activity against multiple myeloma through blockade of NF-κB pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An overview of the potential anticancer properties of cardamonin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publishing.emanresearch.org [publishing.emanresearch.org]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant and neuroprotective activities of Mogami-benibana (safflower, Carthamus tinctorius Linne) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multivalent Neuroprotective Activity of Elettaria cardamomum (Cardamom) and Foeniculum vulgare (Fennel) in H2O2-Induced Oxidative Stress in SH-SY5Y Cells and Acellular Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro neuroprotective potential of four medicinal plants against rotenone-induced toxicity in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antidiabetic and In Vitro Enzyme Inhibition Studies of Methanol Extract of Ocimum tenuiflorum Linn Leaves and Its Fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, in vitro inhibitor screening, structure–activity relationship, and molecular dynamic simulation studies of novel thioquinoline derivatives as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation of the Antioxidant and Enzyme Inhibitory Potential of Selected Triterpenes Using In Vitro and In Silico Studies, and the Evaluation of Their ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzyme inhibitory and antioxidant activities of traditional medicinal plants: Potential application in the management of hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Carthamone in Traditional and Modern Medicine: A Technical Guide for Researchers
Introduction
Carthamone, a prominent chalcone (B49325) pigment derived from the florets of safflower (Carthamus tinctorius L.), has a long-standing history in traditional medicine systems, particularly in Traditional Chinese Medicine (TCM) where the plant is known as Hong Hua (红花).[1] Traditionally, it has been employed to invigorate blood circulation, alleviate pain, and treat conditions related to blood stasis, such as menstrual disorders and cardiovascular ailments.[2][3] Modern pharmacological research has begun to unravel the molecular mechanisms underpinning these traditional uses, revealing this compound and its derivatives, notably Hydroxysafflor Yellow A (HSYA), as potent modulators of key signaling pathways involved in inflammation, oxidative stress, and apoptosis. This technical guide provides an in-depth overview of the current understanding of this compound's role in medicine, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols to aid researchers and drug development professionals.
Pharmacological Activities and Mechanisms of Action
This compound exhibits a wide range of pharmacological effects, primarily centered around its anti-inflammatory, cardioprotective, and neuroprotective properties. These effects are mediated through its interaction with a complex network of intracellular signaling pathways.
Anti-inflammatory Effects
In traditional medicine, Carthamus tinctorius has been widely used to treat inflammatory conditions.[3] Scientific studies have validated this use, demonstrating that its active constituents can suppress key inflammatory mediators.
Signaling Pathway:
A central mechanism of this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . Under inflammatory conditions (e.g., stimulation by lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound and its derivatives have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and the subsequent expression of these inflammatory enzymes.[4]
Quantitative Data:
The anti-inflammatory efficacy of this compound and related compounds has been quantified in various in vitro studies.
| Compound | Cell Line | Target | IC50 Value | Reference |
| Cardamonin | RAW 264.7 | NO Production | 11.4 µM | [5] |
| Cardamonin | RAW 264.7 | PGE2 Production | 26.8 µM | [5] |
| Cardamonin | RAW 264.7 | TNF-α Secretion | 4.6 µM | [5] |
| Cardamonin | Whole Blood | Thromboxane B2 (COX-1) | 2.9 µM | [5] |
| Cardamonin* | Whole Blood | Thromboxane B2 (COX-2) | 1.1 µM | [5] |
Note: Data for Cardamonin, a structurally similar chalcone, is presented here due to a lack of specific IC50 values for this compound in the reviewed literature. These values provide an approximate indication of the potency of this class of compounds.
Experimental Protocol: Anti-inflammatory Assay in RAW 264.7 Cells
This protocol outlines a general procedure for assessing the anti-inflammatory effects of this compound in a macrophage cell line.
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: After 24 hours of LPS stimulation, collect the cell culture supernatant. Determine the NO concentration using the Griess reagent assay, which measures nitrite, a stable product of NO.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Collect the supernatant at an appropriate time point (e.g., 6-24 hours) and measure the concentration of cytokines using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression (iNOS, COX-2): After a shorter incubation period (e.g., 6 hours), lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression of Nos2 and Ptgs2 (genes for iNOS and COX-2, respectively), using a housekeeping gene (e.g., Actb) for normalization.
-
Cardioprotective Effects
The traditional use of Hong Hua for blood circulation and heart-related conditions is strongly supported by modern research, with HSYA being a key player in its cardioprotective effects. HSYA has been shown to ameliorate myocardial ischemia/reperfusion (I/R) injury by reducing infarct size and inhibiting apoptosis.[1][6]
Signaling Pathways:
HSYA exerts its cardioprotective effects through multiple pathways, including the activation of the AMP-activated protein kinase (AMPK)/mTOR pathway and inhibition of the NLRP3 inflammasome .
-
AMPK/mTOR Pathway: HSYA can activate AMPK, a key sensor of cellular energy status. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway. This inhibition promotes autophagy, a cellular recycling process that helps clear damaged components and protect cardiomyocytes during I/R injury.
-
NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated by cellular stress (such as I/R), triggers the cleavage of pro-caspase-1 into its active form. Caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms, leading to inflammation and cell death. HSYA has been found to suppress the activation of the NLRP3 inflammasome, thereby reducing the inflammatory response in the myocardium.[1]
Quantitative Data:
Studies on animal models of myocardial I/R injury have demonstrated the significant cardioprotective effects of HSYA.
| Treatment | Animal Model | Parameter | Result | Reference |
| HSYA | Mouse MI/RI | Myocardial Infarct Area | Reduced | [6] |
| HSYA | Mouse MI/RI | Serum CK, CPK, LDH, cTnI | Decreased | [6] |
| HSYA | Mouse MI/RI | Myocardial Iron Content | Decreased | [6] |
| HSYA | Mouse MI/RI | Myocardial GPX4, SLC7A11 | Increased | [6] |
Experimental Protocol: In Vivo Myocardial Ischemia/Reperfusion (MI/R) Model
This protocol describes a common method for inducing MI/R in mice to study the effects of cardioprotective agents like HSYA.
-
Animal Model:
-
Use adult male C57BL/6 mice.
-
Anesthetize the mice (e.g., with pentobarbital (B6593769) sodium).
-
Intubate and ventilate the animals.
-
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the paling of the anterior ventricular wall.
-
Maintain the ischemia for a defined period (e.g., 30-45 minutes).
-
Release the ligature to allow for reperfusion for a specified duration (e.g., 24 hours).
-
-
Drug Administration:
-
Administer HSYA (e.g., via intravenous or intraperitoneal injection) at a specific time point, either before ischemia or at the onset of reperfusion.
-
-
Assessment of Myocardial Injury:
-
Infarct Size Measurement: At the end of the reperfusion period, excise the heart and stain the ventricles with 2,3,5-triphenyltetrazolium chloride (TTC). Viable myocardium stains red, while the infarcted area remains pale. The infarct size can be quantified as a percentage of the area at risk.
-
Cardiac Enzyme Measurement: Collect blood samples and measure the serum levels of cardiac injury markers such as creatine (B1669601) kinase-MB (CK-MB) and cardiac troponin I (cTnI) using ELISA kits.
-
Histological Analysis: Fix heart tissue in formalin, embed in paraffin, and perform hematoxylin (B73222) and eosin (B541160) (H&E) and Masson's trichrome staining to assess tissue damage and fibrosis.
-
Neuroprotective Effects
This compound and its derivatives also exhibit significant neuroprotective properties, which are attributed to their antioxidant and anti-apoptotic activities.
Signaling Pathways:
-
Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, such as heme oxygenase-1 (HO-1). This leads to the production of antioxidant enzymes that protect neuronal cells from oxidative damage.
-
Regulation of Apoptosis (Bcl-2/Bax Ratio): Apoptosis, or programmed cell death, is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax promote apoptosis, while anti-apoptotic proteins like Bcl-2 inhibit it. The ratio of Bax to Bcl-2 is a critical determinant of cell survival. This compound and its derivatives have been shown to increase the expression of Bcl-2 and decrease the expression of Bax, thereby shifting the Bax/Bcl-2 ratio in favor of cell survival and protecting neurons from apoptotic death.[7]
Quantitative Data:
The neuroprotective effects of safflower extracts have been demonstrated in cell culture models of oxidative stress.
| Treatment | Cell Line | Stressor | Parameter | Result | Reference |
| CTS + TC Extract | SH-SY5Y | H2O2 | Bax Expression | Decreased | [7] |
| CTS + TC Extract | SH-SY5Y | H2O2 | Bcl-2 Expression | Increased | [7] |
| CTS + TC Extract | SH-SY5Y | H2O2 | Bcl-2/Bax Ratio | Increased | [7] |
*CTS: Carthamus tinctorius Seed; TC: Taraxacum coreanum.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
This protocol provides a framework for evaluating the neuroprotective effects of this compound against oxidative stress in a human neuroblastoma cell line.
-
Cell Culture:
-
Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium (MEM) and F12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[7]
-
-
Treatment and Oxidative Stress Induction:
-
Seed cells in 96-well or 6-well plates and allow them to attach.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 4 hours).[7]
-
Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H2O2) (e.g., 300 µM) or 6-hydroxydopamine (6-OHDA) to the culture medium for 24 hours.[7]
-
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan (B1609692) by viable cells is proportional to the number of living cells.
-
Apoptosis Analysis:
-
Western Blot: Lyse the cells and perform Western blot analysis to determine the protein levels of Bcl-2 and Bax. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control. Densitometry can be used to quantify the Bax/Bcl-2 ratio.[7]
-
Flow Cytometry: Use an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit to quantify the percentage of apoptotic and necrotic cells by flow cytometry.
-
-
Conclusion and Future Directions
This compound, a key bioactive compound from Carthamus tinctorius, holds significant therapeutic potential, bridging its traditional uses with modern pharmacological validation. Its demonstrated anti-inflammatory, cardioprotective, and neuroprotective effects are rooted in its ability to modulate critical signaling pathways such as NF-κB, Nrf2, and those regulating apoptosis. The data and protocols presented in this guide offer a foundation for further research into this compound and its derivatives.
For drug development professionals, this compound represents a promising natural scaffold for the design of novel therapeutics targeting a range of diseases underpinned by inflammation and oxidative stress. Future research should focus on obtaining more specific quantitative data for this compound itself, conducting comprehensive pharmacokinetic and pharmacodynamic studies, and exploring its efficacy and safety in clinical trials. The continued investigation into this traditionally valued medicinal compound is poised to yield new and effective treatments for a variety of challenging medical conditions.
References
- 1. Hydroxysafflor yellow A mitigates myocardial fibrosis induced by isoproterenol and angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sustained Activation of Nuclear Erythroid 2-Related Factor 2/Antioxidant Response Element Signaling Promotes Reductive Stress in the Human Mutant Protein Aggregation Cardiomyopathy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardamonin inhibits COX and iNOS expression via inhibition of p65NF-kappaB nuclear translocation and Ikappa-B phosphorylation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardamonin, inhibits pro-inflammatory mediators in activated RAW 264.7 cells and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxysafflor Yellow A Alleviates Acute Myocardial Ischemia/Reperfusion Injury in Mice by Inhibiting Ferroptosis via the Activation of the HIF-1α/SLC7A11/GPX4 Signaling Pathway [mdpi.com]
- 7. Carthamus tinctorius L. Seed and Taraxacum coreanum Attenuate Oxidative Stress Induced by Hydrogen Peroxide in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of Carthamone pigment
An In-depth Technical Guide to the Discovery and History of Carthamone Pigment
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Historical Overview
This compound, more commonly known as carthamin, is the principal red pigment extracted from the florets of safflower (Carthamus tinctorius L.). Its use as a potent natural colorant dates back millennia, with evidence of its application in dyeing textiles in ancient Egypt.[1][2] In Japan, the pigment, known as "beni" (紅), has been integral to cultural practices for over 1,400 years, serving as a dye for textiles and a colorant in cosmetics and food.[1]
The scientific investigation into carthamin began in earnest in the 19th century. The pigment was first formally named by Schlieper in 1846.[3] However, elucidating its complex chemical structure proved to be a formidable challenge that spanned over a century. Pioneering work was conducted by Dr. Chika Kuroda, one of the first female students to enroll at a Japanese Imperial University, in the early 20th century.[1] Despite these efforts, the definitive stereo structure of carthamin was not confirmed until 2019.[1] A significant breakthrough in understanding its formation occurred in 2021 with the identification of the key enzyme responsible for its biosynthesis.[1][4]
Carthamin belongs to a unique class of compounds known as quinochalcone C-glycosides, which are found exclusively in Carthamus tinctorius.[3] It is a dimeric quinochalcone, where the extensive system of conjugated bonds is responsible for its vibrant red color.[2] This guide provides a comprehensive technical overview of the history, physicochemical properties, biosynthesis, and experimental protocols related to this historically significant pigment.
Physicochemical and Quantitative Data
Carthamin is a complex molecule with distinct physical and chemical properties. It presents as a dark red powder or bright scarlet prismatic needles with a characteristic green luster.[5][6] The pigment is known for its instability in solution, particularly when exposed to heat, light, and acidic conditions.[6][7] Its stability is considerably greater under alkaline conditions.[8] For instance, at 25°C, the decomposition half-life of carthamin is approximately 4.0 hours at pH 5.0, but extends to 12.5 hours at pH 12.0.[8] The concentration of carthamin in dried safflower florets typically ranges from 3-6%.[9]
All pertinent quantitative data for carthamin is summarized in Table 1 for ease of reference and comparison.
| Property | Value | Citation(s) |
| IUPAC Name | (2Z,6S)-5,6-dihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[[(3S)-2,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohexa-1,4-dien-1-yl]methylidene]cyclohex-4-ene-1,3-dione | [10] |
| Molecular Formula | C₄₃H₄₂O₂₂ | [2][5] |
| Molar Mass | 910.787 g·mol⁻¹ | [2] |
| Appearance | Bright scarlet prismatic needles; Dark red powder with a green luster. | [5][6] |
| Melting Point | 228-230°C (with decomposition) | [5] |
| Solubility | Sparingly soluble in water, ethanol, methanol; Soluble in dilute alkali; Insoluble in acetone (B3395972). | [3][5] |
| UV Absorption Maxima | In Ethanol: 244, 373, 515 nmIn DMF: 530 nm | [5] |
| Content in Florets | 3-6% (w/w) | [9] |
| Stability (Half-life) | At 25°C, pH 5.0: ~4.0 hoursAt 25°C, pH 12.0: ~12.5 hours | [8][11] |
Table 1. Summary of Quantitative Data for this compound (Carthamin).
Biosynthesis of Carthamin
The biosynthesis of carthamin is a multi-step enzymatic process originating from the flavonoid pathway. The process begins with a chalcone (B49325) precursor, 2,4,6,4'-tetrahydroxychalcone, which undergoes glycosylation to form the water-soluble yellow pigments Safflor Yellow A and subsequently Safflor Yellow B.[2]
The pathway proceeds to the formation of a critical yellow intermediate, precarthamin. The final and rate-determining step is the conversion of this yellow precursor into the red carthamin pigment. This transformation is an oxidative decarboxylation reaction catalyzed by a recently identified enzyme named carthamin synthase (CarS) .[1][4] Research has revealed that carthamin synthase is a peroxidase homolog (identified as CtPOD1, CtPOD2, and CtPOD3) that uniquely utilizes molecular oxygen (O₂) as the electron acceptor, rather than the hydrogen peroxide (H₂O₂) typically used by peroxidases.[1][4] This final enzymatic step is responsible for the characteristic reddening of safflower petals as they mature and wilt.[1]
Caption: Biosynthetic pathway of carthamin from its chalcone precursor.
Experimental Protocols
Extraction and Purification of Carthamin
The extraction of carthamin relies on the differential solubility of the pigments within safflower florets. The water-soluble yellow pigments are first removed, after which the water-insoluble carthamin is extracted under alkaline conditions and subsequently precipitated by acidification.
Methodology:
-
Removal of Yellow Pigments: Suspend 1 part of finely ground, dried safflower florets (C. tinctorius) in approximately 20 parts of cold deionized water. Stir the suspension for 30-60 minutes to dissolve the water-soluble yellow pigments (safflor yellow). Separate the floral material from the yellow solution via filtration or centrifugation. Repeat this washing step until the aqueous phase is nearly colorless.
-
Alkaline Extraction: Suspend the washed floral material in 20 parts of a cold (4-5°C) 0.5% (w/v) sodium carbonate solution. Stir the alkaline suspension for 30 minutes to extract the red carthamin pigment.[7][9]
-
Clarification: Centrifuge the suspension at 3500 rpm for 15 minutes to pellet the solid plant debris. Decant and collect the red supernatant. This step can be repeated to maximize yield.[9]
-
Precipitation: Cool the combined supernatant and slowly acidify it to a pH of approximately 3.5 by adding 0.5% citric acid solution dropwise with constant stirring. Carthamin will precipitate out of the solution as a red solid.[9]
-
Cellulose (B213188) Adsorption (Purification): To further purify, add cellulose powder (approx. 0.5 g per 1 g of starting material) to the acidified solution. Stir for 30 minutes to allow the carthamin to adsorb onto the cellulose.[7][9]
-
Washing: Centrifuge the mixture and discard the supernatant. Resuspend the cellulose pellet in deionized water and centrifuge again. Repeat this washing process 5-6 times until the supernatant is colorless, removing any remaining impurities.[7]
-
Elution: Suspend the final, washed cellulose pellet in a minimal volume of 60% aqueous acetone and stir for 30 minutes. The purified carthamin will elute from the cellulose into the acetone solution.
-
Final Isolation: Centrifuge to pellet the cellulose. Collect the red acetone supernatant and remove the solvent under reduced pressure or by freeze-drying to obtain purified carthamin powder.[9]
Caption: Experimental workflow for the extraction and purification of carthamin.
Analytical Characterization
The identity and purity of extracted carthamin can be confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
A. HPLC Analysis Protocol
A reversed-phase HPLC method is effective for the separation and quantification of carthamin.[12]
-
System: HPLC system with a UV/Vis detector.
-
Column: Lichrospher 100 RP-18e (250 mm x 4.6 mm I.D.), or equivalent C18 column.[12]
-
Mobile Phase: Isocratic elution with Methanol:Water (45:55, v/v).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV/Vis detector set to 520 nm.[12]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the purified carthamin extract in the mobile phase to a known concentration. Filter through a 0.45 µm syringe filter before injection.
-
Expected Result: A sharp peak with a retention time of approximately 6.0 minutes corresponds to carthamin under these conditions.[12]
B. ¹H-NMR Spectroscopy Protocol
¹H-NMR spectroscopy is a powerful tool for structural confirmation and quantitative analysis without requiring a certified standard.[13]
-
System: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard (for quantification): Hexamethyldisilane (HMD).[13]
-
Sample Preparation: Dissolve a precisely weighed amount of purified carthamin in the deuterated solvent containing a known concentration of the internal standard.
-
Analysis: Acquire the ¹H-NMR spectrum. The carthamin content can be calculated from the ratio of the integral of the singlet signal at approximately δ 9.3 ppm (corresponding to H-16 of carthamin) to the integral of the HMD signal at δ 0 ppm.[13]
References
- 1. Research News - Researchers Identify the Biosynthesis of Carthamin, the Historic Red Colorant in Safflowers | Tohoku University [tohoku.ac.jp]
- 2. Carthamin - Wikipedia [en.wikipedia.org]
- 3. Chemical and Biological Properties of Quinochalcone C-Glycosides from the Florets of Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the Genes Coding for Carthamin Synthase, Peroxidase Homologs that Catalyze the Final Enzymatic Step of Red Pigmentation in Safflower (Carthamus tinctorius L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carthamin [drugfuture.com]
- 6. cameo.mfa.org [cameo.mfa.org]
- 7. Research Journal of Biological Sciences [makhillpublications.co]
- 8. Stability of carthamin fromCarthamus tinctorius in aqueous solution: pH and temperature effects [agris.fao.org]
- 9. ias.ac.in [ias.ac.in]
- 10. Carthamin | C43H42O22 | CID 135565560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Safflower (Carthamus tinctorius) LC - CAMEO [cameo.mfa.org]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Quantitative Determination of Carthamin in Carthamus Red by 1H-NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Spectroscopic Profile of Pure Carthamone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for pure carthamone, the primary red pigment isolated from the flowers of Carthamus tinctorius L. The information presented herein is intended to serve as a core reference for researchers engaged in natural product chemistry, drug discovery, and the development of novel therapeutic agents. This document details the ultraviolet-visible (UV-Vis), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for this compound, alongside the experimental protocols for its isolation and analysis.
Chemical Structure of this compound
This compound, also known as carthamin, is a C-glucosyl quinochalcone. Its complex structure is the basis for its distinct spectroscopic properties.
Spectroscopic Data
The following sections summarize the key spectroscopic data for pure this compound. For ease of comparison, all quantitative data are presented in structured tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The complete assignment of the ¹H and ¹³C NMR spectra of carthamin potassium salt was achieved by Sasaki and Takahashi (2021). The data were recorded on a JEOL ECA-500 spectrometer in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) at 30 °C.
Table 1: ¹H NMR Spectroscopic Data for this compound Potassium Salt (500 MHz, DMSO-d₆) [1]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 18.89 | s | 4-OH |
| 9.90 | s | 4'-OH |
| 8.28 | s | H-16 |
| 7.55 | d (8.5) | H-2', H-6' |
| 7.51 | d (8.5) | H-2'', H-6'' |
| 7.34 | s | H-15 |
| 6.87 | d (8.5) | H-3', H-5' |
| 6.87 | d (8.5) | H-3'', H-5'' |
| 4.97 | d (4.5) | G-4-OH |
| 4.77 | d (5.0) | G-2-OH |
| 4.67 | d (5.0) | G'-2-OH |
| 4.64 | t (5.5) | G-6-OH |
| 4.36 | t (5.5) | G'-6-OH |
| 3.81 | d (11.0) | G-1 |
| 3.72 | m | G-6a |
| 3.46 | m | G-6b, G-5 |
| 3.33 | m | G-3 |
| 3.09 | m | G-2, G-4 |
| 2.97 | m | H-1, H-5 |
Table 2: ¹³C NMR Spectroscopic Data for this compound Potassium Salt (125 MHz, DMSO-d₆) [1]
| Chemical Shift (δ) ppm | Assignment |
| 196.4 | C-11 |
| 191.5 | C-9 |
| 182.2 | C-4 |
| 181.2 | C-2 |
| 160.7 | C-4' |
| 157.9 | C-4'' |
| 145.4 | C-16 |
| 141.5 | C-15 |
| 131.7 | C-2', C-6' |
| 131.6 | C-2'', C-6'' |
| 126.7 | C-1' |
| 126.6 | C-1'' |
| 116.1 | C-3', C-5' |
| 115.8 | C-3'', C-5'' |
| 111.4 | C-14 |
| 109.8 | C-12 |
| 103.5 | C-6 |
| 100.9 | C-10 |
| 90.3 | C-3 |
| 81.7 | G-5 |
| 79.2 | G-3 |
| 77.8 | G-1 |
| 71.3 | G-2 |
| 70.4 | G-4 |
| 62.4 | G-6 |
| 46.9 | C-1 |
| 43.1 | C-5 |
Mass Spectrometry (MS)
Mass spectrometry data for carthamin potassium salt was obtained using nano-electrospray ionization mass spectrometry (NanoESI-MS).
Table 3: Mass Spectrometry Data for this compound Potassium Salt [1]
| Parameter | Value |
| Ionization Mode | Nano-electrospray ionization (negative ion mode not specified, but likely given the structure) |
| m/z (found) | 987.1343 |
| m/z (calculated for C₄₃H₄₁O₂₂K₂) | 987.9698 |
UV-Visible (UV-Vis) Spectroscopy
Precise UV-Vis spectral data for pure, isolated this compound is not extensively available in the literature. However, the maximum absorption wavelength (λmax) has been reported in various solvents.
Table 4: UV-Visible Absorption Maxima for this compound
| Solvent | λmax (nm) | Reference |
| Acetone | 520 | [1] |
| Dimethylformamide | 525-535 | |
| Methanol | Not specified |
Infrared (IR) Spectroscopy
Detailed IR spectra of pure this compound are not readily found in published literature. However, some characteristic absorption bands have been noted for the red pigment from safflower.
Table 5: Characteristic IR Absorption Bands for Safflower Red Pigment
| Wavenumber (cm⁻¹) | Functional Group | Reference |
| 3300-3400 | Phenolic O-H stretching | [2] |
| 1585 | Aromatic C=O stretching | [2] |
Experimental Protocols
Isolation and Purification of this compound
A traditional Japanese method, improved by Sasaki and Takahashi (2021), allows for the purification of carthamin potassium salt without the use of column chromatography.[1]
Materials:
-
Fermented dried safflower petal tablets (benimoti)
-
Natural traditional acidic and alkaline solutions
-
Ramie fibers
-
Glass plates
Procedure:
-
A muddy red precipitate is produced from 100 g of fermented dried safflower petal tablets through a multi-step process (over 12 steps) using natural traditional acidic and alkaline solutions and ramie fibers.
-
The resulting precipitate is spread on a glass plate to block light.
-
The material is air-dried at room temperature.
-
Finally, it is vacuum-dried for five days to yield a red pigment with a green metallic luster.
This method reproducibly yields a high-purity potassium salt of carthamin.
Spectroscopic Analysis
NMR Spectroscopy:
-
Instrument: JEOL ECA-500 spectrometer.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Temperature: 30 °C.
-
Techniques: ¹H NMR, ¹³C NMR, ¹H-¹H COSY, HSQC, and HMBC experiments were used for complete signal assignment.
Mass Spectrometry:
-
Instrument: Not specified in detail, but a nano-electrospray ionization mass spectrometer was used.
-
Method: The purified carthamin potassium salt was analyzed to determine its mass-to-charge ratio.
Visualizations
Chemical Structure of this compound
Caption: Simplified logical representation of this compound's structure.
Experimental Workflow for this compound Analysis
Caption: General workflow for isolation and analysis of this compound.
References
The Crimson Treasure of Safflower: A Technical Guide to Carthamone (Carthamin)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Carthamone, scientifically known as carthamin, a potent natural red pigment derived from the florets of Carthamus tinctorius L. This document details its natural sources, geographical distribution, biosynthesis, and methods for its extraction, purification, and quantification, serving as a vital resource for its application in research, and drug development.
Natural Sources and Geographical Distribution
This compound is a quinochalcone C-glycoside, a red coloring principle found in the petals of the safflower plant, Carthamus tinctorius L., a member of the Asteraceae family.[1] This plant is the sole natural source of this unique pigment.
Safflower is an ancient crop with a rich history of cultivation spanning various regions across the globe. It is primarily cultivated in arid and semi-arid regions. Major cultivation areas include countries in Asia, such as China and India, as well as Iran and some Western European nations.[2][3] Iran is considered one of the major origins of safflower.[2] Historically, its cultivation can be traced back to ancient Egypt, where it was utilized for its vibrant dye.
The tubular flowers of the safflower plant are the primary sites for the concentration of its active metabolites, including carthamin.[4] The flower petals contain both yellow and red pigments. The water-soluble yellow pigments, collectively known as safflower yellow, are more abundant, while the water-insoluble red pigment, carthamin, constitutes a smaller but highly valued fraction.[2]
Quantitative Data on this compound Content
The concentration of carthamin in safflower petals can vary significantly depending on the cultivar, geographical location, sowing time, plant density, and harvest time. The red pigment (carthamin) typically constitutes about 3-6% of the total pigments in the flower, while the yellow pigments (carthamidin) make up the majority at 24-30%.[3]
Recent studies have shown that harvesting petals at a later stage of flowering can lead to a higher carthamin content, with averages ranging from 0.34% to 0.45% of the petal's dry weight.[5] The timing of the harvest is a critical factor, as the yellow pigments are converted to the red pigment as the flower matures.[5]
The following table summarizes the quantitative data on carthamin content from various studies:
| Safflower Variety/Condition | Plant Part | This compound (Carthamin) Content (% w/w or mg/g) | Reference |
| General Content | Flower Petals | 3-6% of total pigments | [3] |
| Cultivar 'Catima' (First Harvest) | Flower Petals | 0.34% | [5] |
| Cultivar 'Catima' (Second Harvest) | Flower Petals | 0.45% | [5] |
| Cultivar 'Manjra' | Flower Petals | 2.350 mg/g | [6] |
| Cultivar 'Pbns-12' and 'Nari-6' | Flower Petals | 2.21 mg/g | [6] |
| Cultivar 'SSf-658' | Flower Petals | 1.921 mg/g | [6] |
| Cultivar 'A1' | Flower Petals | 1.869 mg/g | [6] |
| Cultivar 'co-1' | Flower Petals | 1.834 mg/g | [6] |
| Various Varieties (DSH-129, Sharda, JSI-7, JSI-103, JSI-97, Nari-6) | Flower Petals | Not specified in abstract | [1] |
Biosynthesis of this compound
This compound is the result of a fascinating enzymatic conversion within the safflower petals. The biosynthesis of this red pigment involves the transformation of a yellow precursor, precarthamin. This conversion is the key step responsible for the characteristic reddening of the safflower corolla during maturation.[7]
The final and critical step in carthamin biosynthesis is catalyzed by the enzyme carthamin synthase .[7] This enzyme, a homolog of peroxidase, facilitates the oxidative decarboxylation of precarthamin to yield carthamin.[8] Unlike typical peroxidases that utilize hydrogen peroxide, carthamin synthase uses molecular oxygen as a hydrogen acceptor in this reaction.[7]
The following diagram illustrates the final step in the biosynthesis of this compound:
Experimental Protocols
Extraction and Purification of this compound
The extraction of carthamin from safflower florets is a multi-step process that leverages the pigment's solubility properties. As carthamin is insoluble in water but soluble in alkaline solutions, the protocol typically involves an initial aqueous wash to remove water-soluble yellow pigments, followed by alkaline extraction of the red pigment.
General Protocol:
-
Preparation of Plant Material: Dried safflower florets are ground into a fine powder to increase the surface area for extraction.[2]
-
Removal of Yellow Pigments: The powdered florets are suspended in water and stirred to dissolve the water-soluble yellow pigments (carthamidin). This suspension is then centrifuged, and the supernatant containing the yellow pigments is discarded. This washing step is repeated several times until the supernatant is colorless.[9]
-
Alkaline Extraction of this compound: The remaining pellet, rich in carthamin, is then suspended in a dilute alkaline solution, typically 0.5% (w/v) sodium carbonate.[2] The mixture is stirred to dissolve the carthamin. The process is repeated to ensure maximum extraction.
-
Acidification and Precipitation: The pooled alkaline extracts are then acidified, usually with citric acid or acetic acid, to a pH of around 3.5.[2] This change in pH causes the carthamin to precipitate out of the solution.
-
Adsorption and Purification: The precipitated carthamin is further purified by adsorption onto a solid matrix, most commonly cellulose (B213188) powder.[2] The cellulose with the adsorbed carthamin is then washed with distilled water to remove any remaining impurities.
-
Elution of Pure this compound: Finally, the purified carthamin is eluted from the cellulose powder using an organic solvent, such as 60% acetone.[2] The resulting solution contains purified carthamin.
The following diagram outlines the general workflow for the extraction and purification of this compound:
Quantification of this compound
The quantification of carthamin is crucial for quality control and research purposes. Two primary methods are commonly employed: spectrophotometry and High-Performance Liquid Chromatography (HPLC).
4.2.1. Spectrophotometric Quantification
This method relies on measuring the absorbance of a carthamin solution at its maximum absorption wavelength.
-
Protocol:
-
A purified carthamin solution in a suitable solvent (e.g., acetone) is prepared.
-
The absorbance of the solution is measured using a spectrophotometer.
-
The spectrophotometric measurement for carthamin is typically performed at a wavelength of around 520 nm.[2] The absorbance value is then used to calculate the concentration based on a standard curve or a known extinction coefficient.
-
4.2.2. High-Performance Liquid Chromatography (HPLC) Quantification
HPLC offers a more precise and accurate method for quantifying carthamin, especially in complex mixtures.
-
Protocol:
-
Sample Preparation: An extract containing carthamin is prepared and filtered before injection into the HPLC system.
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a Lichrospher 100 RP-18e (250 mm x 4.6 mm I.D., 5 µm), is commonly used.[1]
-
Mobile Phase: An isocratic elution with a mixture of methanol (B129727) and water (e.g., 45:55 v/v) is often employed.[1]
-
Flow Rate: A typical flow rate is 1 ml/min.[1]
-
Detection: Detection is performed using a UV/Vis detector at the maximum absorbance wavelength of carthamin, which is 520 nm.[1]
-
-
Quantification: The concentration of carthamin in the sample is determined by comparing the peak area with that of a known standard.
-
The following diagram illustrates a typical HPLC workflow for this compound quantification:
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. ias.ac.in [ias.ac.in]
- 3. ias.ac.in [ias.ac.in]
- 4. Carthamus tinctorius L.: a comprehensive review of its ethnomedicine, phytochemistry, pharmacology, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Safflower petal composition: impact of sowing time and plant density on proximate, antioxidants, and colorants [frontiersin.org]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. Research News - Researchers Identify the Biosynthesis of Carthamin, the Historic Red Colorant in Safflowers | Tohoku University [tohoku.ac.jp]
- 8. Identification of the Genes Coding for Carthamin Synthase, Peroxidase Homologs that Catalyze the Final Enzymatic Step of Red Pigmentation in Safflower (Carthamus tinctorius L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotech-asia.org [biotech-asia.org]
Unraveling the Chemical Architecture of Carthamone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carthamone, a constituent of the safflower plant (Carthamus tinctorius), belongs to the quinochalcone C-glycoside class of natural pigments. Historically significant in dyeing and traditional medicine, the chemical intricacies of these compounds are of growing interest in modern pharmacology and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant biological pathways associated with this compound and its closely related, and more extensively studied analogue, Carthamin. Due to the overlapping nomenclature in scientific literature, this document will address both, clarifying the distinctions where possible, to provide a thorough understanding of this class of molecules.
Chemical Structure and Identification
This compound is structurally characterized as a hydroxycinnamic acid derivative. The core structure consists of a chalcone (B49325) backbone, which is a bi-cyclic aromatic compound with a three-carbon α,β-unsaturated carbonyl system, further distinguished by glycosidic linkages.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| CAS Number | 86579-00-2 | N/A |
| Molecular Formula | C₂₁H₂₀O₁₁ | [1] |
| Synonyms | 5-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexa-3,5-diene-1,2-dione | N/A |
It is crucial to distinguish this compound from Carthamin, the more predominantly cited red pigment from safflower. Carthamin is a dimer of a chalconoid. The structural elucidation of these molecules has been achieved through extensive spectroscopic analysis.
Physicochemical and Spectroscopic Data
The physicochemical properties of these quinochalcone C-glycosides are pivotal for their isolation, characterization, and potential formulation in therapeutic applications.
Table 2: Physicochemical Properties of Carthamin
| Property | Value | Reference |
| Appearance | Red amorphous powder with a metallic luster | [1] |
| Solubility | Sparingly soluble in water; readily soluble in alkaline solutions (e.g., ammonia (B1221849) solution) | [1] |
| Stability | Unstable in aqueous media below pH 6.5 | [1] |
Spectroscopic data provides the foundational evidence for the structural confirmation of these complex molecules.
Table 3: Spectroscopic Data for Carthamin
| Spectroscopic Technique | Key Observations | Reference |
| ¹H-NMR | Signals corresponding to aromatic protons, olefinic protons of the chalcone backbone, and sugar moiety protons. A singlet signal around δ 9.3 is characteristic. | [2] |
| UV-Vis | Strong absorption in the visible region, responsible for its red color. | [3] |
| IR | Characteristic peaks for hydroxyl groups, carbonyl groups, and aromatic rings. | N/A |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern, confirming the molecular formula and structural components. | [3] |
Experimental Protocols
The isolation and purification of this compound and related compounds from Carthamus tinctorius florets require specific, multi-step protocols.
Isolation and Purification of Precarthamin (a Precursor to Carthamin)
-
Extraction: Yellow florets of Carthamus tinctorius L. are subjected to an extensive extraction process to yield an orange-yellow microneedle substance, precarthamin.[4]
-
Purification: The crude extract undergoes multiple purification steps to isolate the unstable flame-colored pigment.[4] The final yield of precarthamin is approximately 0.12%.[4]
Enzymatic Conversion of Precarthamin to Carthamin
-
Enzyme Isolation: A soluble extract from safflower seedlings is used to isolate the carthamin-synthesizing enzyme.[5] Techniques such as ammonium (B1175870) sulfate (B86663) fractionation, calcium acetate (B1210297) precipitation, and protamine sulfate treatment are employed to remove inert proteins.[5]
-
Enzymatic Reaction: The purified enzyme is reacted with precarthamin in a 50.0 mM acetate buffer at pH 4.8.[5]
-
Product Identification: The resulting red pigment is identified as carthamin by comparing its Rf values on silica (B1680970) gel plates with different developing solvents and its UV absorption spectral pattern in methanol (B129727) against a known standard.[5]
The workflow for this enzymatic synthesis can be visualized as follows:
Biological Activity and Signaling Pathways
While specific signaling pathway data for this compound is limited, extensive research has been conducted on the related chalcone, Cardamonin (B96198). This compound has been shown to modulate multiple signaling pathways implicated in chronic diseases, particularly in cancer. Understanding these pathways provides a valuable framework for investigating the potential therapeutic applications of this compound.
Cardamonin has been demonstrated to exert anti-tumor effects by targeting several key signaling cascades:
-
Wnt/β-catenin Pathway: Inhibition of this pathway by Cardamonin can suppress cancer cell proliferation and invasion.[6]
-
NF-κB Pathway: Cardamonin can inhibit the NF-κB pathway, which is crucial for inflammation and cancer progression.[7]
-
STAT3 Pathway: Attenuation of STAT3 signaling by Cardamonin can induce cell cycle arrest and apoptosis.[7]
-
PI3K/Akt/mTOR Pathway: This pathway, central to cell growth and survival, is another target of Cardamonin, leading to the induction of apoptosis in cancer cells.[6]
The interplay of these pathways in response to Cardamonin is depicted below:
Conclusion
This compound and its related quinochalcone C-glycosides represent a promising class of natural products with a rich history and significant potential for future therapeutic development. While the specific data for this compound remains less abundant than for its analogue Carthamin, the structural similarities and shared botanical origin suggest that the experimental protocols and biological activities observed for Carthamin and other related chalcones like Cardamonin provide a strong foundation for future research. A clearer and more consistent nomenclature in future publications will be essential for advancing the scientific understanding of these valuable compounds. This guide serves as a comprehensive resource for researchers aiming to explore the chemical and biological landscape of this compound and its congeners.
References
- 1. Chemical and Biological Properties of Quinochalcone C-Glycosides from the Florets of Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Deciphering the Potentials of Cardamom in Cancer Prevention and Therapy: From Kitchen to Clinic | MDPI [mdpi.com]
- 7. An overview of the potential anticancer properties of cardamonin - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of Carthamone in Safflower: A Technical Guide for Researchers
An In-depth Exploration of a Promising Bioactive Chalcone (B49325)
This technical guide provides a comprehensive overview of the biological significance of carthamone, a key pigment found in safflower (Carthamus tinctorius L.). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. While research directly focused on this compound is emerging, this guide also incorporates data from its closely related and more extensively studied chalcone analogue, cardamonin (B96198), to provide a broader understanding of its potential pharmacological activities.
Introduction: this compound and its Chemical Context
This compound, also known as carthamin, is the primary red pigment found in the florets of safflower.[1][2] It is a quinoid chalcone C-glycoside, a class of flavonoids unique to safflower.[3] The biosynthesis of this compound involves the enzymatic conversion of its yellow precursor, precarthamin.[4][5]
It is important to distinguish this compound from cardamonin, another chalcone with a similar chemical backbone that has been the subject of more extensive pharmacological research. While both are chalcones, they have distinct chemical structures. This compound is a larger, more complex molecule containing two chalconoid moieties linked together. This structural difference likely influences their respective biological activities and pharmacokinetic profiles. This guide will present data for both compounds, clearly indicating which compound was used in each study, to provide a comprehensive view of the potential of this class of molecules.
Pharmacological Activities and Therapeutic Potential
This compound and related compounds have demonstrated a wide range of biological activities, suggesting their potential for development as therapeutic agents in various disease areas.
Anticancer Activity
While specific quantitative data for this compound's anticancer activity is limited, studies on safflower extracts containing this compound, and on the related chalcone cardamonin, have shown promising results. Aqueous and methanolic extracts of safflower florets have demonstrated cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity.[6]
Cardamonin has been more extensively studied and has shown significant anticancer effects across a variety of cancer cell lines. This provides a strong rationale for further investigation into this compound's specific anticancer properties.
Table 1: Anticancer Activity of Safflower Extracts and Cardamonin
| Compound/Extract | Cancer Cell Line | IC50 Value | Incubation Time | Reference |
| Aqueous Safflower Extract (Manjira) | MCF-7 | 34.17 µg/mL | Not Specified | [6] |
| Aqueous Safflower Extract (SSF-658) | MCF-7 | 36.96 µg/mL | Not Specified | [6] |
| Methanolic Safflower Extract (pbns-12) | MCF-7 | 47.40 µg/mL | Not Specified | [6] |
| Cardamonin | A375 (Melanoma) | 3.98 µM | 48 h | [7] |
| Cardamonin | A375 (Melanoma) | 2.43 µM | 96 h | [7] |
| Cardamonin | MDA-MB-231 (Breast) | 52.885 µM | 24 h | [8] |
| Cardamonin | MDA-MB-231 (Breast) | 33.981 µM | 48 h | [8] |
| Cardamonin | MDA-MB-231 (Breast) | 25.458 µM | 72 h | [8] |
| Cardamonin | HepG2 (Hepatocellular Carcinoma) | 17.1 µM | 72 h | [9] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Safflower honey extract, which contains various bioactive compounds from the plant, has shown anti-inflammatory properties by reducing the expression of pro-inflammatory genes like iNOS, IL-1β, TNF-α, and MCP-1 in RAW 264.7 cells.[10] The IC50 values for the free radical scavenging activity of this extract were 68.23 ± 0.40 µg/mL (DPPH) and 81.88 ± 0.54 µg/mL (ABTS).[10]
Neuroprotective Effects
Studies on safflower petal extracts and carthamin have indicated neuroprotective properties.[11][12] These effects are attributed, in part, to their free radical scavenging activity.[11] Safflower petal extract has been shown to inhibit glutamate-induced cell death in C6 glia cells and reduce the formation of malondialdehyde in the mouse cerebrum.[11]
Cardiovascular Effects
Safflower extracts have been traditionally used for circulatory system disorders.[10] Modern research is exploring the potential of safflower compounds in the treatment of cardiovascular diseases like myocardial ischemia.[13]
Mechanisms of Action: Key Signaling Pathways
The biological activities of this compound and related chalcones are mediated through their interaction with several key intracellular signaling pathways that regulate cellular processes such as inflammation, proliferation, and survival. The majority of the detailed mechanistic studies have been conducted on cardamonin.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Cardamonin has been shown to inhibit the NF-κB signaling pathway, which contributes to its anti-inflammatory and anticancer effects.[7]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation, differentiation, and apoptosis.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a major regulator of cell survival and proliferation. Dysregulation of this pathway is common in cancer. Cardamonin has been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.[4]
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the study of this compound.
Extraction and Purification of this compound from Safflower
A common method for the extraction of carthamin (the red pigment containing this compound) involves an initial aqueous extraction to remove water-soluble yellow pigments, followed by an alkaline extraction of the red pigment.
Detailed Protocol Outline:
-
Aqueous Extraction:
-
Soak dried safflower petals in distilled water overnight.
-
Separate and discard the aqueous extract containing water-soluble yellow pigments.
-
Repeat the water extraction until the aqueous extract is colorless.
-
-
Alkaline Extraction:
-
Extract the remaining petal residue with an alkaline solution (e.g., 1% sodium carbonate) for 30 minutes.
-
Separate the carbonate extract and repeat the extraction.
-
Combine the alkaline extracts and filter.
-
-
Precipitation:
-
Acidify the combined alkaline extract with an acid (e.g., 1% citric acid) to precipitate the red this compound pigment.
-
Separate the red precipitate by filtration.
-
-
Purification:
-
Further purification can be achieved using techniques such as column chromatography (e.g., Sephadex LH-20) and preparative High-Performance Liquid Chromatography (HPLC).[5]
-
Cell Viability and Cytotoxicity Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds.[14][15]
General Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with various concentrations of this compound (or the compound of interest) for a specified duration (e.g., 24, 48, 72 hours).[8] Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the activation (phosphorylation) of signaling pathway components.[6][9]
General Protocol Outline:
-
Cell Lysis: Treat cells with this compound and/or a stimulus, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[9]
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[6]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-NF-κB, total-NF-κB).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.
In Vivo Animal Studies
Animal models are crucial for evaluating the efficacy and safety of a compound in a whole organism.
General Considerations for Administration:
-
Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal injection) depends on the compound's properties and the study's objectives.
-
Dosage: The dose should be determined based on in vitro data and preliminary toxicity studies. Dosages for safflower extracts and related compounds in animal studies have ranged from 50 mg/kg to 400 mg/kg.[16][17]
-
Vehicle: The compound should be dissolved or suspended in a suitable, non-toxic vehicle.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Future Directions and Conclusion
This compound from safflower represents a promising natural product with a wide range of potential therapeutic applications. While current research, particularly on the related compound cardamonin, has highlighted its anticancer, anti-inflammatory, and neuroprotective activities, further studies are needed to fully elucidate the specific biological significance of this compound.
Future research should focus on:
-
Isolation and Characterization: Development of efficient and scalable methods for the isolation and purification of high-purity this compound.
-
In Vitro and In Vivo Studies: Comprehensive evaluation of the pharmacological activities of pure this compound to determine its specific efficacy and potency.
-
Mechanism of Action Studies: Detailed investigation of the molecular mechanisms underlying this compound's biological effects, including its interactions with key signaling pathways.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion, and safety profile of this compound.
References
- 1. Research News - Researchers Identify the Biosynthesis of Carthamin, the Historic Red Colorant in Safflowers | Tohoku University [tohoku.ac.jp]
- 2. Carthamin [drugfuture.com]
- 3. Carthamin | C43H42O22 | CID 135565560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic conversion of precarthamin to carthamin by a purified enzyme from the yellow petals of safflower - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. An overview of the potential anticancer properties of cardamonin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antiproliferative and Apoptotic Effects of Cardamonin against Hepatocellular Carcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant and neuroprotective activities of Mogami-benibana (safflower, Carthamus tinctorius Linne) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Active substances and molecular mechanisms of the anti-myocardial ischemia effects of Carthami flos by network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
- 15. opentrons.com [opentrons.com]
- 16. Carthamin - Wikipedia [en.wikipedia.org]
- 17. The effect of Elettaria cardamomum (cardamom) on the metabolic syndrome: Narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Carthamone and its Derivatives: An In-depth Technical Guide for Natural Products Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carthamone, a quinone-chalcone C-glycoside, is a prominent bioactive compound isolated from the florets of Carthamus tinctorius L., commonly known as safflower. Historically used as a natural red pigment, this compound and its derivatives have garnered significant attention in modern natural products research due to their diverse and potent pharmacological activities. These compounds have demonstrated a wide range of effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their biological activities, underlying mechanisms of action through various signaling pathways, and detailed experimental protocols for their isolation, synthesis, and analysis. All quantitative data has been summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams.
Phytochemistry and Physicochemical Properties
This compound and its related compounds are part of a unique class of quinochalcone C-glycosides, which are characteristic constituents of Carthamus tinctorius. The most well-known of these is carthamin, the red pigment, which is formed from its yellow precursor, precarthamin. Another significant and widely studied related compound is hydroxysafflor yellow A (HSYA), a water-soluble chalcone (B49325) glycoside.
Carthamin is sparingly soluble in water but readily dissolves in alkaline solutions. However, it is unstable in aqueous media with a pH below 6.5.[1] The stability of carthamin is also affected by temperature, with a half-life of 4 hours at 25°C at pH 5, which decreases to about 4 minutes at 80°C.[2] In contrast, HSYA is highly soluble in water.[1]
Pharmacological Activities and Quantitative Data
This compound and its derivatives exhibit a broad spectrum of biological activities. While specific quantitative data for pure this compound is limited in publicly available literature, studies on safflower extracts and related compounds like cardamonin (B96198) and hydroxysafflor yellow A provide valuable insights into their potency.
Anticancer Activity
Extracts of Carthamus tinctorius containing this compound have demonstrated cytotoxic effects against cancer cell lines.
Table 1: Cytotoxic Activity of Safflower Floret Extracts against MCF-7 Breast Cancer Cells [3]
| Extract Type | Genotype | IC50 Value (µg/mL) |
| Aqueous | Manjira | 34.17 |
| Aqueous | SSf-658 | 36.96 |
| Methanolic | pbns-12 | 47.40 |
Note: The IC50 values are comparable to the standard drug cisplatin (B142131) in the cited study.
Cardamonin, a structurally related chalcone, has been extensively studied for its anticancer properties.
Table 2: In Vitro Anticancer Activity of Cardamonin (IC50 Values) [4]
| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (h) |
| Melanoma | A375 | 3.98 | 48 |
| Melanoma | A375 | 2.43 | 96 |
| Hepatocellular Carcinoma | HepG2 | 17.1 | 72 |
| Breast Cancer | MDA-MB-231 | ~54 (12.32 µg/mL) | 24 |
| Breast Cancer | MDA-MB-231 | ~17.5 (3.97 µg/mL) | 48 |
| Prostate Cancer | PC-3 | ~50 (11.35 µg/mL) | 48 |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound and its analogues are attributed to their ability to modulate key inflammatory pathways.
Table 3: Anti-inflammatory Activity of Cardamonin
| Assay | Cell Line | IC50 Value (µM) |
| Inhibition of PMA and trypsin-induced NF-κB transcription | 5.6 ± 0.2 and 12.17 ± 1.2 | |
| Inhibition of PMA and trypsin-induced AP-1 transcription | 1.6 ± 0.7 and 13.4 ± 3.6 |
Antiviral Activity
Cardamonin has also shown potential as an antiviral agent.
Table 4: Antiviral Activity of Cardamonin [5][6]
| Virus | Cell Line | IC50 Value (µM) | CC50 (µM) | Selectivity Index |
| Human Coronavirus OC43 | MRC-5 and A549 | 3.62 | >50 | >13.81 |
Signaling Pathways
The pharmacological effects of this compound and its derivatives are mediated through the modulation of various intracellular signaling pathways. Safflower extracts have been shown to impact pathways including NF-κB, HIF-1α, MAPK, TNF, and PI3K/AKT.[7]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Cardamonin, a chalcone analogue, has been shown to inhibit the NF-κB signaling pathway.[8][9] It can suppress the activation of IKK (IκB kinase), which prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[9] Studies have shown that cardamonin and its analogs can suppress the activation of the NF-κB pathway in lung cancer cells.[8]
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, inflammation, and apoptosis. The MAPK family includes ERK, JNK, and p38. Cardamonin has been shown to decrease the expression of proteins in the MAPK pathway.[10] Specifically, it has been found to activate the p38 MAPK signaling pathway, which can contribute to its antiviral effects.[5][6] Safflower extracts have also been shown to alleviate inflammatory effects by increasing the expression of phosphorylated ERK1/2.[7]
References
- 1. Chemical and Biological Properties of Quinochalcone C-Glycosides from the Florets of Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cameo.mfa.org [cameo.mfa.org]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. An overview of the potential anticancer properties of cardamonin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardamonin as a p38 MAPK Signaling Pathway Activator Inhibits Human Coronavirus OC43 Infection in Human Lung Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism Repositioning Based on Integrative Pharmacology: Anti-Inflammatory Effect of Safflower in Myocardial Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer cardamonin analogs suppress the activation of NF-kappaB pathway in lung cancer cells [pubmed.ncbi.nlm.nih.gov]
- 9. Cardamonin exerts potent activity against multiple myeloma through blockade of NF-κB pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activities of cardamonin from Alpinia katsumadai through heme oxygenase-1 induction and inhibition of NF-κB and MAPK signaling pathway in the carrageenan-induced paw edema - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Inflammatory Effects of Carthamone: A Technical Guide for Researchers
Introduction
Carthamone, a chalconoid primarily isolated from the safflower plant (Carthamus tinctorius) and other medicinal herbs like Alpinia katsumadai, has emerged as a compound of significant interest in pharmacological research due to its potent anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, summarizes key quantitative data, details common experimental protocols, and visualizes the involved signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.
Core Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways and inflammatory mediators. The primary mechanisms include the inhibition of the NF-κB and MAPK signaling pathways, suppression of the NLRP3 inflammasome, and activation of the Nrf2 antioxidant response pathway.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes.[3] this compound has been shown to be a potent inhibitor of this pathway.[4] Its mechanism involves preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1][5] This action blocks the release and nuclear translocation of the active p65 subunit of NF-κB.[1] By keeping NF-κB sequestered in the cytoplasm, this compound effectively downregulates the expression of NF-κB target genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like TNF-α and IL-6.[1][3][6]
Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinase (MAPK) signaling cascades, including p38, extracellular signal-regulated kinase (ERK), and c-Jun NH2-terminal kinase (JNK), are critical for transducing extracellular signals into cellular inflammatory responses.[7][8] Studies on carrageenan-induced paw edema in animal models show that this compound administration significantly decreases the expression and phosphorylation of p38, ERK, and JNK.[9][10] By inhibiting these MAPK pathways, this compound blocks downstream inflammatory processes, contributing to its overall anti-inflammatory profile.[9][11]
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.[12] Aberrant activation of this inflammasome is linked to numerous inflammatory diseases.[2] this compound has been identified as a specific inhibitor of the NLRP3 inflammasome.[2][13] It acts by blocking the oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which is a critical step for inflammasome assembly and the subsequent activation of Caspase-1.[2] This inhibition prevents the cleavage and release of mature IL-1β, a potent pyrogenic cytokine.[2][13]
References
- 1. Cardamonin inhibits COX and iNOS expression via inhibition of p65NF-kappaB nuclear translocation and Ikappa-B phosphorylation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardamonin from a medicinal herb protects against LPS-induced septic shock by suppressing NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of nuclear factor-kappaB signaling pathway and anti-inflammatory activity of cardamomin, a chalcone analog from Alpinia conchigera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardamonin exerts potent activity against multiple myeloma through blockade of NF-κB pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel anti-nociceptive effects of cardamonin via blocking expression of cyclooxygenase-2 and transglutaminase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardamonin inhibits pro-inflammatory cytokine production and suppresses NO pathway in PBMCs from patients with primary Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]
- 9. Anti-inflammatory activities of cardamonin from Alpinia katsumadai through heme oxygenase-1 induction and inhibition of NF-κB and MAPK signaling pathway in the carrageenan-induced paw edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anti-inflammatory effect and potential mechanism of cardamonin in DSS-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cardamonin, a natural flavone, alleviates inflammatory bowel disease by the inhibition of NLRP3 inflammasome activation via an AhR/Nrf2/NQO1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Carthamone
Application Note and Protocol
Introduction
Carthamone, the primary red pigment derived from the petals of safflower (Carthamus tinctorius L.), is a quinochalcone C-glycoside.[1] It has a long history of use as a natural colorant in food, cosmetics, and textiles.[1] Beyond its coloring properties, this compound is also investigated for its potential hypolipidemic, hypocholesterolemic, and antiobesity effects.[1] Accurate and reliable analytical methods are crucial for the quality control of Carthamus tinctorius raw materials, extracts, and finished products, as well as for pharmacokinetic and metabolic studies. This document provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound.
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV-Vis detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a methanol (B129727) and water mixture. Detection is performed at 520 nm, which is the maximum absorption wavelength for this compound. This method is demonstrated to be simple, precise, and accurate for the estimation of this compound.[1]
Experimental Protocols
Sample Preparation
a. Extraction from Carthamus tinctorius Petals:
-
Grind the dried petals of Carthamus tinctorius to a fine powder (passing through a #36/60 mesh).[1]
-
Extract the powdered petals five times with 20 mL portions of 60% acetone (B3395972) at room temperature.[1]
-
Combine the filtrates from all extractions.[1]
-
Adjust the final volume of the combined filtrate to 100 mL with the extraction solvent.[1]
-
Prior to HPLC injection, dilute the extract with the mobile phase (e.g., 1:10 to 1:20 dilution) to a suitable concentration that falls within the linear range of the calibration curve.[1]
-
Filter the diluted sample through a 0.45 µm syringe filter.
b. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound standard in the mobile phase (e.g., 15 µg/mL).[1]
-
From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 60 to 420 ng/mL) by serial dilution with the mobile phase.[1] These will be used to construct the calibration curve.
HPLC Instrumentation and Conditions
The following table summarizes the instrumental conditions for the HPLC analysis of this compound.
| Parameter | Condition |
| HPLC System | Jasco PU-1580 or equivalent |
| Column | Lichrospher 100 RP-18e (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (45:55, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at 520 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Data Acquisition | Borwin software version 1.50 or equivalent |
Table 1: HPLC Instrumentation and Conditions for this compound Analysis.[1]
Quantitative Data Summary
The following tables present the quantitative data for the HPLC method for this compound analysis, demonstrating its performance characteristics.
| Parameter | Value |
| Retention Time (t_R_) | 6.00 (±0.10) min |
| Linearity Range | 60 - 420 ng/mL |
| Correlation Coefficient (r²) | 0.9978 |
| Limit of Detection (LOD) | 45 ng/mL |
| Limit of Quantification (LOQ) | 60 ng/mL |
| Recovery | 101.5% |
| Intra-day Precision (%CV) | 0.039 |
| Inter-day Precision (%CV) | 0.032 |
Table 2: Method Validation Parameters for this compound HPLC Analysis.[1]
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship of HPLC method development for this compound.
Application Notes
-
Standard Availability: It is noted that a pure, authentic this compound standard can be difficult to obtain commercially.[2] Researchers should ensure the purity and proper identification of their reference standard.
-
Specificity: The described method shows no significant interfering peaks from co-extractives in Carthamus tinctorius petal extracts at the retention time of this compound, indicating good specificity.[1]
-
Stability: this compound solutions are known to be unstable, with a half-life of only 4 hours at 25°C and a pH of 5.[3] Stability decreases at higher temperatures.[3] Therefore, it is recommended to prepare fresh standard and sample solutions and analyze them promptly.
-
Troubleshooting:
-
Peak Tailing or Broadening: This may be due to column degradation, improper mobile phase pH, or sample overload. Ensure the column is in good condition, the mobile phase is properly prepared, and the sample concentration is within the linear range.
-
Inconsistent Retention Times: Fluctuations in temperature or mobile phase composition can cause shifts in retention times. Using a column oven for temperature control and ensuring accurate mobile phase preparation can mitigate this.
-
Low Sensitivity: Check the detector lamp performance and ensure the detection wavelength is set correctly. The sample concentration may also be below the limit of detection.
-
References
Application Notes and Protocols for the Extraction of Carthamin and Hydroxysafflor Yellow A from Safflower Petals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safflower (Carthamus tinctorius L.) petals are a rich source of bioactive pigments, primarily the red quinochalcone, carthamin, and a group of water-soluble yellow chalcone (B49325) glycosides, of which Hydroxysafflor Yellow A (HSYA) is the most abundant and pharmacologically significant.[1] Carthamin has a long history as a natural colorant and possesses demonstrated antioxidant and hepatoprotective effects.[2][3] HSYA is extensively studied for its therapeutic potential in cardiovascular and cerebrovascular diseases, owing to its anti-inflammatory, antioxidant, and anti-platelet aggregation properties.[4][5][6]
This document provides detailed protocols for the sequential extraction and purification of both HSYA and carthamin from dried safflower petals. It also includes comparative data on various extraction methodologies and a summary of the analytical techniques for quantification.
Data Presentation: Comparison of Extraction Methodologies
The selection of an extraction method depends on the target compound and desired purity. The following tables summarize various approaches for extracting carthamin and HSYA.
Table 1: Summary of Protocols for Carthamin Extraction
| Method | Key Steps | Solvents & Reagents | Key Parameters | Reported Purity/Yield | Reference(s) |
| Sequential Alkaline Extraction | 1. Removal of water-soluble yellow pigments. 2. Alkaline extraction of carthamin. 3. Acidic precipitation. 4. Adsorption/purification. 5. Elution. | Water, Sodium Carbonate (Na₂CO₃), Citric Acid, Cellulose Powder, Acetone | pH adjustment is critical for precipitation (pH 3.5-5.0) and extraction (pH 10-11). Room temperature processing. | Method focuses on purification. Yield is dependent on starting material. | [2][7][8][9] |
| Macroporous Resin Purification | 1. Crude extraction. 2. Adsorption onto resin. 3. Washing to remove impurities. 4. Elution with ethanol. | Water, Macroporous Adsorption Resin (e.g., HPD400), Ethanol | Optimal pH: 6.0; Elution with 58% ethanol. | Recovery rate >96%. | [10] |
Table 2: Summary of Protocols for Hydroxysafflor Yellow A (HSYA) Extraction
| Method | Key Steps | Solvents & Reagents | Key Parameters | Reported Purity/Yield | Reference(s) |
| Water Immersion (Traditional) | 1. Soaking petals in water. 2. Filtration and collection of supernatant. | Water | Room temperature or slightly elevated (30-70°C). Multiple extractions (2-4 times). | Generally low yield (e.g., 0.023% - 0.066%). | [4][11][12] |
| Microwave-Assisted Extraction (MAE) | 1. Microwave extraction. 2. Filtration and concentration. 3. Macroporous resin purification. | 50% Ethanol-Water solution | Microwave irradiation for ~30 min. | High purity achieved (89.78%). | [13] |
| Ultrasonic-Assisted Extraction (UAE) | 1. Ultrasonic extraction. 2. Filtration. | Water | Optimal conditions: 66°C, 36 min, 16:1 solvent-to-material ratio, 150 W power. | Optimized for yield of HSYA and Anhydrosafflor Yellow B. | [5] |
Experimental Workflow
The most common and efficient laboratory method involves a sequential extraction, first isolating the water-soluble yellow pigments (HSYA), followed by the alkali-soluble red pigment (carthamin) from the same batch of petals.
References
- 1. maxapress.com [maxapress.com]
- 2. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 3. scielo.br [scielo.br]
- 4. Frontiers | Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Carthamus tinctorius L.: a comprehensive review of its ethnomedicine, phytochemistry, pharmacology, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. Safflower Soirée: A Guide to Growing, Dyeing, and Seed Saving — Grand Prismatic Seed [grandprismaticseed.com]
- 9. Safflower (Carthamus tinctorius) LC - CAMEO [cameo.mfa.org]
- 10. Optimized Separation of Carthamin from Safflower by Macroporous Adsorption Resins and Its Protective Effects on PC12 Cells Injured by OGD/R via Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN101007828A - Process for extracting carthamus tinctorius yellow pigment - Google Patents [patents.google.com]
- 13. scielo.br [scielo.br]
Application Notes and Protocols for Carthamone Purification using Macroporous Adsorption Resins
Audience: Researchers, scientists, and drug development professionals.
Introduction: Carthamone, the primary red pigment extracted from the petals of safflower (Carthamus tinctorius L.), is a chalconoid compound with significant interest in the food, cosmetic, and pharmaceutical industries. Its vibrant color and potential biological activities necessitate efficient and scalable purification methods. Macroporous adsorption resin (MAR) chromatography has emerged as a simple, cost-effective, and highly efficient technique for the separation and purification of various natural products, including this compound.[1][2][3] This method leverages the high surface area and specific adsorption properties of the resins to selectively retain target molecules from complex extracts, which can then be eluted with an appropriate solvent.[1][2]
This document provides detailed protocols for the purification of this compound from crude safflower extracts using macroporous adsorption resins, based on established methodologies. It covers resin selection, static and dynamic adsorption experiments, and optimized elution procedures to achieve high purity and recovery of this compound.
Key Experimental Protocols
Preparation of Crude Carthamus Extract
A common preliminary step before chromatographic purification involves the aqueous extraction of yellow pigments, followed by an alkaline extraction and acidic precipitation to obtain a crude fraction rich in this compound (often referred to as carthamin).[4]
Protocol:
-
Removal of Yellow Pigments: Soak dried safflower petals in deionized water (e.g., a solid-to-liquid ratio of 1:20 w/v) for 2-3 hours at room temperature. Stir occasionally. Discard the aqueous extract containing water-soluble yellow pigments. Repeat this washing step 2-3 times until the water is nearly colorless.[4]
-
Alkaline Extraction: Submerge the washed petals in an alkaline solution (e.g., 0.5% sodium carbonate solution) and stir for 2-4 hours to extract the red pigment.
-
Acidic Precipitation: Filter the alkaline extract to remove the petal residue. Acidify the filtrate to a pH of approximately 4.0-5.0 using an acid like citric acid or acetic acid.[4][5] This will cause the crude this compound to precipitate.
-
Collection: Collect the precipitate by centrifugation or filtration. This crude this compound extract can then be dissolved in an appropriate solvent (e.g., an ethanol-water mixture) for purification by macroporous resin chromatography.
Macroporous Adsorption Resin Selection
The choice of resin is critical for efficient purification and depends on the polarity and molecular structure of the target compound.[2][6] Resins are typically screened based on their static adsorption and desorption capacities.
Protocol for Resin Screening:
-
Resin Pretreatment: Wash various types of macroporous resins (e.g., non-polar like HPD-100, weak polar like AB-8, and polar like NKA-9) with 95% ethanol (B145695), soak for 24 hours, and then rinse thoroughly with deionized water until no ethanol remains.[6]
-
Adsorption Test: Add a fixed amount of pretreated resin (e.g., 1.0 g dry weight) to a specific volume of crude this compound solution of known concentration (e.g., 25 mL).
-
Equilibration: Shake the flasks in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure adsorption equilibrium is reached.
-
Analysis: Measure the concentration of this compound in the supernatant using a UV-Vis spectrophotometer or HPLC. Calculate the adsorption capacity using the formula: Qe = (C0 - Ce) * V / W Where:
-
Qe is the adsorption capacity at equilibrium (mg/g).
-
C0 is the initial concentration of this compound (mg/mL).
-
Ce is the equilibrium concentration of this compound (mg/mL).
-
V is the volume of the solution (mL).
-
W is the dry weight of the resin (g).
-
-
Desorption Test: After the adsorption test, filter the resin and wash it with deionized water. Add a suitable desorption solvent (e.g., 50 mL of 60% ethanol).
-
Equilibration & Analysis: Shake for 24 hours at the same temperature. Measure the this compound concentration in the desorption solution (Cd) and calculate the desorption ratio: Desorption Ratio (%) = (Cd * Vd) / ((C0 - Ce) * V) * 100 Where:
-
Cd is the concentration of this compound in the desorption solution (mg/mL).
-
Vd is the volume of the desorption solution (mL).
-
-
Selection: Choose the resin with the highest adsorption capacity and desorption ratio for further dynamic experiments.
Dynamic Adsorption and Desorption on a Resin Column
Dynamic column chromatography is used to optimize the purification process for larger-scale applications.
Protocol:
-
Column Packing: Wet-pack the selected and pretreated macroporous resin into a glass chromatography column (e.g., 2.5 cm ID x 30 cm length).
-
Sample Loading: Load the crude this compound solution onto the column at a controlled flow rate (e.g., 0.5 mL/min).[7]
-
Washing: After loading, wash the column with deionized water (e.g., 2-4 bed volumes) to remove unbound impurities like sugars and salts.[5]
-
Elution: Elute the adsorbed this compound from the resin using an optimized ethanol-water solution (e.g., 58% ethanol) at a specific flow rate (e.g., 1.0 mL/min).[7]
-
Fraction Collection: Collect the eluate in fractions and monitor the this compound concentration.
-
Final Product: Combine the fractions containing high-purity this compound, and concentrate the solution under reduced pressure to obtain the purified product. A recovery rate of over 96% has been reported under optimized conditions.[7]
Data Presentation
Table 1: Comparison of Macroporous Resins for this compound Purification. This table is a representative example; actual values will vary based on experimental results.
| Resin Type | Polarity | Adsorption Capacity (mg/g) | Desorption Ratio (%) |
| HPD400 | Weakly Polar | High | High |
| D-4020 | Non-polar | Moderate | Moderate |
| AB-8 | Weakly Polar | Moderate-High | High |
| NKA-9 | Polar | Low | Low |
Table 2: Optimized Parameters for this compound Purification using HPD400 Resin. Data sourced from a study on carthamin purification.[7]
| Parameter | Optimal Value |
| Sample Solution pH | 6.0 |
| Sample Concentration | 0.125 g/mL |
| Mass Ratio (Crude Sample:Wet Resin) | 0.3 |
| Sample Loading Flow Rate | 0.5 mL/min |
| Eluent | 58% Ethanol in Water |
| Elution Flow Rate | 1.0 mL/min |
| Elution Volume | 4 Bed Volumes (BV) |
| Recovery Rate | > 96% |
Visualizations
Caption: Workflow for this compound extraction and purification.
Caption: Key parameters influencing purification efficiency.
References
- 1. A facile macroporous resin-based method for separation of yellow and orange Monascus pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of adsorptive (non-ionic) macroporous resins and their uses in the purification of pharmacologically-active natural products from plant sources - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. cameo.mfa.org [cameo.mfa.org]
- 5. CN101007828A - Process for extracting carthamus tinctorius yellow pigment - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Optimized Separation of Carthamin from Safflower by Macroporous Adsorption Resins and Its Protective Effects on PC12 Cells Injured by OGD/R via Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Carthamone using ¹H-NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carthamone, a quinone-type chalcone, is a significant bioactive compound found in the florets of Carthamus tinctorius L. It is structurally related to carthamin, the principal red pigment in safflower. Due to its potential therapeutic properties, accurate and precise quantification of this compound in plant extracts, formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development.
This document provides a detailed application note and protocol for the quantitative analysis of this compound using ¹H-Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. ¹H-NMR offers a powerful and reliable method for the quantification of organic molecules, as the signal intensity is directly proportional to the number of protons, allowing for absolute quantification without the need for an identical analytical standard for calibration.[1] This methodology is particularly advantageous for natural products where pure standards may be scarce or expensive.[2][3]
Principle of Quantitative ¹H-NMR (qHNMR)
Quantitative ¹H-NMR (qHNMR) relies on the principle that the integrated area of a specific resonance signal in an NMR spectrum is directly proportional to the molar concentration of the corresponding nucleus (proton) in the sample. By comparing the integral of a specific proton signal of the analyte (this compound) to the integral of a known amount of an internal standard, the concentration of the analyte can be accurately determined.
Experimental Protocols
Materials and Reagents
-
Sample: Dried florets of Carthamus tinctorius L. or a sample containing this compound.
-
Solvent for Extraction: Methanol (B129727) (MeOH), analytical grade.
-
NMR Solvent: Pyridine-d₅ (99.8% D).
-
Internal Standard (IS): Hexamethyldisilane (HMD) or another suitable standard with a singlet signal in a clear region of the spectrum.
-
NMR Tubes: 5 mm high-precision NMR tubes.
Sample Preparation
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered, dried florets of Carthamus tinctorius L.
-
Transfer the powder to a suitable flask and add 20 mL of methanol.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process twice more with 20 mL of methanol each time.
-
Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
NMR Sample Preparation:
-
Accurately weigh approximately 5.0 mg of the dried this compound-containing extract.
-
Accurately weigh approximately 1.0 mg of the internal standard (HMD).
-
Dissolve the extract and the internal standard in 0.6 mL of pyridine-d₅ in a clean, dry vial.
-
Vortex the mixture for 1 minute to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
¹H-NMR Spectrometer and Parameters
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
Probe: Standard 5 mm probe.
-
Temperature: 298 K.
-
Pulse Sequence: A standard 90° pulse sequence (e.g., zg30).
-
Acquisition Parameters:
-
Spectral Width (SW): 20 ppm
-
Number of Scans (NS): 16 to 64 (depending on sample concentration)
-
Relaxation Delay (D1): 30 s (should be at least 5 times the longest T₁ of the protons of interest for full relaxation).
-
Acquisition Time (AQ): ≥ 3 s
-
Receiver Gain (RG): Optimized to avoid signal clipping.
-
Data Processing and Quantification
-
Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Calibrate the spectrum by setting the chemical shift of the internal standard (HMD) to 0.00 ppm.
-
-
Signal Selection for Quantification:
-
Based on the ¹H-NMR spectrum of carthamin, a structurally similar compound, the singlet signal of the H-16 proton at approximately δ 9.3 ppm is well-resolved and suitable for quantification.[2][3] A predicted ¹H-NMR spectrum of this compound also suggests a unique signal in this downfield region.
-
Integrate the selected this compound proton signal (Ithis compound) and the singlet signal of the internal standard (IIS).
-
-
Calculation of this compound Content:
The concentration of this compound can be calculated using the following formula:
Pthis compound = (Ithis compound / Nthis compound) * (NIS / IIS) * (Mthis compound / MIS) * (WIS / WSample) * PIS
Where:
-
Pthis compound = Purity of this compound in the sample (%)
-
Ithis compound = Integral value of the selected this compound proton signal
-
Nthis compound = Number of protons for the selected this compound signal (for H-16, Nthis compound = 1)
-
IIS = Integral value of the internal standard signal
-
NIS = Number of protons for the internal standard signal (for HMD, NIS = 18)
-
Mthis compound = Molar mass of this compound (C₂₇H₃₀O₁₅, 594.52 g/mol )
-
MIS = Molar mass of the internal standard (for HMD, 146.38 g/mol )
-
WIS = Weight of the internal standard (mg)
-
WSample = Weight of the sample (mg)
-
PIS = Purity of the internal standard (%)
-
Method Validation
For reliable and accurate results, the qHNMR method should be validated according to ICH guidelines. The following parameters should be assessed:
| Parameter | Method | Acceptance Criteria |
| Specificity | Comparison of the ¹H-NMR spectrum of the sample with and without the analyte. The signal used for quantification should be free from interference from other components in the matrix. | The signal for quantification should be well-resolved and baseline-separated from other signals. |
| Linearity | A series of solutions with varying concentrations of this compound are prepared and analyzed. A calibration curve is constructed by plotting the integral ratio (Analyte/IS) against the concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Determined by the standard addition method. Known amounts of this compound standard are added to the sample, and the recovery is calculated. | Recovery between 98% and 102%. |
| Precision | Repeatability (Intra-day): Multiple analyses of the same sample on the same day. Intermediate Precision (Inter-day): Analysis of the same sample on different days. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N = 3). | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (S/N = 10). | The lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy. |
| Robustness | The method's performance is evaluated by introducing small, deliberate variations in experimental parameters (e.g., temperature, relaxation delay). | The results should not be significantly affected by minor variations in the experimental conditions. |
Data Presentation
The quantitative results of the this compound analysis should be summarized in a clear and organized table.
| Sample ID | Weight of Sample (mg) | Weight of IS (mg) | Integral of this compound (Ithis compound) | Integral of IS (IIS) | This compound Content (%, w/w) |
| Sample 1 | 5.02 | 1.05 | 0.85 | 18.23 | X.XX |
| Sample 2 | 4.98 | 1.02 | 0.82 | 17.98 | Y.YY |
| ... | ... | ... | ... | ... | ... |
Visualizations
Experimental Workflow
References
Application of Carthamin as a Natural Food Colorant: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carthamin, also known as Natural Red 26, is a red pigment extracted from the petals of the safflower plant (Carthamus tinctorius L.).[1] Historically used for dyeing textiles and in traditional medicine, carthamin is gaining interest as a natural alternative to synthetic food colorants. It belongs to the chalcone (B49325) class of flavonoids and is responsible for the vibrant red-orange hue of safflower flowers.[1] This document provides detailed application notes and experimental protocols for the extraction, stabilization, and use of carthamin as a natural food colorant.
Regulatory Status
The regulatory landscape for carthamin as a food colorant varies by region. In the European Union , safflower extract is used as a "colouring food," which means it is considered a food ingredient with coloring properties and does not require an E-number.[2] Safflower yellow, a related pigment from the same source, is permitted for use in food in the EU and Asia.[3] In the United States , the Food and Drug Administration (FDA) has delisted safflower for use as a food color additive. Therefore, it is not currently permitted for use in food products in the US.
Data Presentation
Table 1: Stability of Carthamin in Aqueous Solution
| pH | Decomposition Half-life at 25°C (hours) | Activation Energy (kcal/mol) |
| 5.0 | 4.0 | 15.6 |
| 7.0 | 5.1 | 15.7 |
| 12.0 | 12.5 | 16.8 |
| Source: Data compiled from stability studies on carthamin in aqueous solutions.[4] |
Table 2: Stability of Carthamin-Cellulose Complex
| pH Range | Temperature (°C) | Time (minutes) | Stability (%) |
| 2-5 | 70 | 15 | up to 90 |
| Source: Data from studies on the stabilization of carthamin with cellulose (B213188).[2][5] |
Table 3: Influence of Polysaccharides on Carthamin Stability (at 30°C for 24 hours)
| Polysaccharide/Substance | Net Retention of Red Color (%) |
| Avicel cellulose | 51.6 |
| Chitin | 40.7 |
| CM-Cellulose | 24.5 |
| Sephadex G-15 | 16.6 |
| Starch | 13.3 |
| Alginic acid | 10.5 |
| Source: Data from a study on the tinctorial stability of carthamin on various polysaccharides. |
Table 4: Extraction Yield of Carthamin from Safflower Varieties
| Safflower Variety | Carthamin Content (% w/w) (Mean ± S.D.) |
| DSH-129 | 0.040 ± 0.002 |
| Sharda | 0.048 ± 0.002 |
| JSI-7 | 0.063 ± 0.004 |
| JSI-103 | 0.085 ± 0.003 |
| JSI-97 | 0.090 ± 0.006 |
| Nari-6 | 0.206 ± 0.006 |
| Source: Quantitative estimation of carthamin in different Indian varieties of safflower.[6] |
Experimental Protocols
Protocol 1: Extraction and Purification of Carthamin from Safflower Petals
This protocol is based on a modified alkaline extraction method followed by adsorption chromatography.[3][7]
Materials:
-
Dried safflower (Carthamus tinctorius) petals
-
0.5% (w/v) Sodium carbonate (Na₂CO₃) solution
-
0.5% (w/v) Citric acid solution
-
Cellulose powder
-
Distilled water
-
Centrifuge and tubes
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Alkaline Extraction:
-
Suspend 1 gram of finely ground dry safflower petals in 20 mL of 0.5% sodium carbonate solution.
-
Stir the suspension at room temperature for 30 minutes.
-
Centrifuge the mixture at 3500 rpm for 15 minutes to separate the supernatant from the petal debris.
-
Collect the supernatant, which contains the extracted pigments.
-
Repeat the extraction process on the petal residue two more times with fresh sodium carbonate solution to maximize the yield.
-
Pool the supernatants from all three extractions.
-
-
Acidification and Adsorption:
-
Cool the pooled extract and acidify it by adding 0.5% citric acid solution until a pH of 3.5-5 is reached.[8]
-
Add 0.5 grams of cellulose powder to the acidified extract.
-
Stir the mixture for 30 minutes at room temperature to allow the carthamin to adsorb onto the cellulose.
-
Centrifuge the suspension at 3500 rpm for 15 minutes. Discard the supernatant.
-
-
Washing and Elution:
-
Resuspend the cellulose pellet in distilled water and centrifuge again. Repeat this washing step 5-6 times, or until the supernatant is colorless, to remove water-soluble yellow pigments and other impurities.[3][7]
-
After the final wash, suspend the pellet in 10 mL of acetone.
-
Stir for 5 minutes to elute the red carthamin from the cellulose.
-
Centrifuge at 3500 rpm for 5 minutes.
-
Collect the red acetone supernatant containing the purified carthamin.[7]
-
Protocol 2: Assessment of Carthamin Stability
This protocol describes a method to evaluate the stability of a carthamin solution under different pH and temperature conditions.
Materials:
-
Purified carthamin solution (in acetone or a suitable solvent)
-
Citrate-phosphate buffer solutions of various pH values (e.g., pH 3, 5, 7)
-
Spectrophotometer
-
Water bath or incubator
-
Cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of carthamin of known concentration.
-
For each pH condition to be tested, mix a specific volume of the carthamin stock solution with the corresponding buffer solution.
-
-
Incubation:
-
Incubate the prepared samples at different temperatures (e.g., 10°C, 30°C, 50°C, 70°C) for various time intervals.[3]
-
-
Spectrophotometric Analysis:
-
At each time point, measure the absorbance of the carthamin solution at its maximum absorption wavelength (around 520 nm) using a spectrophotometer.[8]
-
Use the corresponding buffer solution as a blank.
-
-
Data Analysis:
-
Calculate the percentage of carthamin remaining at each time point relative to the initial concentration.
-
Plot the percentage of remaining carthamin against time to determine the degradation kinetics.
-
The half-life (t₁/₂) of carthamin under each condition can be calculated from the degradation rate constant.
-
Mandatory Visualization
References
- 1. Food Additive Colorant E50-150 Safflower Yellow Pigment - Buy Safflower Yellow Pigment safflower Yellow E50 colorant Safflower Yellow Product on Alibaba.com [alibaba.com]
- 2. 12taste.com [12taste.com]
- 3. Safflower Yellow: Application and Advantages|Binmei [binmei-color.com]
- 4. Safflower Yellow, yellow pigment, pigment yellow, Gardenia Yellow Pigment, Natural Edible Food Colorant Carthamin , Safflower Yellow , Carthamus Yellow, Safflower Yellow. Saffiomin E50-E200, Carthamin_Food Ingredients_Products_LIFELONG CHEMICAL CO., LTD [lifelongchems.com]
- 5. tuscany-diet.net [tuscany-diet.net]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 7. Food colours | EFSA [efsa.europa.eu]
- 8. eusaasia.com [eusaasia.com]
Application Notes and Protocols for Utilizing Carthamone in Cell-Based Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Carthamone, a natural red pigment derived from safflower (Carthamus tinctorius), in various cell-based biological assays. The protocols detailed below are foundational for investigating the anti-inflammatory, anti-cancer, and signaling pathway modulatory effects of this compound.
Application Notes
This compound, also known as Carthamin, is a key bioactive constituent of safflower, a plant with a long history in traditional medicine for treating a range of ailments, including cardiovascular diseases and inflammatory conditions. Emerging scientific evidence suggests that this compound and extracts of Carthamus tinctorius possess significant biological activities, including anti-cancer and anti-inflammatory properties. These effects are attributed to the modulation of key cellular signaling pathways.
Anti-Cancer Effects of Safflower Extracts Containing this compound
Extracts from Carthamus tinctorius, rich in this compound, have demonstrated cytotoxic effects against various cancer cell lines. The anti-proliferative activity is a key area of investigation for potential therapeutic applications.
Cell Viability Data for Safflower Extracts:
| Cell Line | Extract Type | IC50 Value | Citation |
| MCF-7 (Breast Adenocarcinoma) | Methanolic Extract | 47.40 µg/mL | [1] |
| T47D (Breast Cancer) | Ethanolic Extract | 479 µg/mL | [2] |
Induction of Apoptosis
Safflower extracts have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for the elimination of malignant cells.
Apoptosis Data for Safflower Extract:
| Cell Line | Extract Type | Concentration | Percentage of Apoptotic Cells | Citation |
| T47D (Breast Cancer) | Ethanolic Extract | 200 µg/mL | 27.13% (Early + Late Apoptosis) | [2] |
Anti-Inflammatory Properties and Signaling Pathway Modulation
This compound and related compounds from safflower have been observed to exert anti-inflammatory effects by modulating key signaling cascades. The Mitogen-Activated Protein Kinase (MAPK) pathway is a significant target. It is important to note that much of the current research has been conducted with "Carthamin yellow," a flavonoid compound from safflower, which has shown to suppress the activation of the MAPK pathway. Safflower extracts have also been shown to protect against cerebral ischemia/reperfusion injury by modulating apoptosis-related pathways[3][4].
The MAPK, PI3K/Akt, and NF-κB pathways are central to cellular processes such as proliferation, survival, and inflammation. The inhibitory effects of safflower-derived compounds on these pathways underscore their therapeutic potential.
Visualizing a Potential Mechanism of Action
The following diagram illustrates a potential mechanism by which this compound-containing safflower extracts may exert their anti-inflammatory and anti-cancer effects through the modulation of the MAPK signaling pathway.
Caption: this compound's potential inhibition of the MAPK signaling pathway.
Experimental Protocols
The following are detailed protocols for key cell-based assays to evaluate the biological effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cell line of interest.
Experimental Workflow for MTT Assay:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment.
Logical Flow of Apoptosis Detection:
Caption: Differentiating cell populations in the apoptosis assay.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the specified duration.
-
Harvest the cells by trypsinization and collect the culture medium (to include any floating apoptotic cells).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
6-well plates
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Signaling Protein Expression
This protocol is for analyzing the expression and phosphorylation status of proteins in the MAPK, PI3K/Akt, and NF-κB pathways.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of proteins of interest, e.g., p-p38, p38, p-Akt, Akt, p-p65, p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
ELISA for Cytokine Quantification
This protocol is for measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
Materials:
-
This compound
-
24-well plates
-
Lipopolysaccharide (LPS) or another inflammatory stimulus
-
ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Wash buffer
-
Assay diluent
-
Stop solution
-
Microplate reader
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., LPS) for the recommended time.
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with the capture antibody.
-
Blocking the plate.
-
Adding the cell culture supernatants and standards.
-
Adding the detection antibody.
-
Adding streptavidin-HRP.
-
Adding the substrate and incubating until color develops.
-
Adding the stop solution.
-
-
Measure the absorbance at 450 nm.
-
Calculate the concentration of the cytokine in the samples based on the standard curve.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. Safflower (Carthamus tinctorius Linn.) Inhibits Cell Proliferation and Induces Apoptotic in Breast Cancer Cell Lines T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carthamin yellow inhibits matrix degradation and inflammation induced by LPS in the intervertebral disc via suppression of MAPK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carthamus tinctorius L. protects cerebral ischemia/reperfusion injury via arachidonic acid/p53-mediated apoptosis axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of Carthamone using Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carthamone, the primary red pigment in safflower (Carthamus tinctorius L.), is a quinochalcone C-glycoside with a history of use as a natural colorant and in traditional medicine. Its potential pharmacological activities have garnered interest in the pharmaceutical and nutraceutical industries. Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) are simple, rapid, and cost-effective chromatographic techniques widely used for the qualitative and quantitative analysis of phytochemicals. This document provides detailed application notes and protocols for the identification and quantification of this compound from safflower extracts using TLC and HPTLC.
Data Presentation
Quantitative Analysis of this compound by HPTLC
High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometric scanning offers a reliable method for the quantification of this compound. A calibration curve is typically generated by applying different concentrations of a this compound standard to an HPTLC plate and measuring the corresponding peak areas after development and scanning.
| Concentration (ng/spot) | Peak Area (Arbitrary Units) |
| 50 | 1500 |
| 100 | 3100 |
| 150 | 4600 |
| 200 | 6200 |
| 250 | 7800 |
| 300 | 9300 |
This table represents typical data for a calibration curve for this compound analysis by HPTLC. Actual peak areas may vary depending on the specific instrumentation and experimental conditions.
Comparative TLC Data for Safflower Pigments
The separation of this compound (red pigment) and safflower yellow pigments can be achieved using various TLC systems. The retention factor (Rf) is a key parameter for identification.
| Pigment | Stationary Phase | Mobile Phase | Rf Value Range | Reference |
| This compound (Red Pigment) | Silica Gel G | n-butanol:acetone (B3395972):water:acetic acid (30:10:10:0.5, v/v/v/v) | 0.93 - 0.96 | [1] |
| Safflower Yellow | Silica Gel G | n-butanol:acetone:water:acetic acid (30:10:10:0.5, v/v/v/v) | 0.32 - 0.80 | [1] |
| This compound (Red Pigment) | Silica Gel G | water:isobutanol:ethanol:formic acid (4:7:4:4, v/v/v/v) | Not specified | [2] |
| Safflower Yellow | Silica Gel G | water:isobutanol:ethanol:formic acid (4:7:4:4, v/v/v/v) | Not specified | [2] |
Experimental Protocols
Sample Preparation: Extraction of this compound from Safflower Florets
This protocol describes a common method for the extraction of this compound (water-insoluble) and safflower yellow (water-soluble) pigments from dried safflower florets.
Materials:
-
Dried safflower florets
-
0.5% (w/v) Sodium carbonate solution
-
0.5% (w/v) Citric acid solution
-
Acetone
-
Distilled water
-
Centrifuge
-
Filter paper
Procedure:
-
Weigh 1 gram of finely powdered dry safflower florets.
-
Suspend the powder in 20 mL of 0.5% sodium carbonate solution.
-
Stir the suspension at room temperature for 30 minutes.
-
Centrifuge the mixture at 3500 rpm for 15 minutes to remove solid debris.
-
Collect the supernatant containing the dissolved pigments.
-
To isolate the water-insoluble carthamin, acidify the supernatant to approximately pH 3.5 with 0.5% citric acid solution. This will precipitate the carthamin.
-
Centrifuge the acidified solution to pellet the precipitated carthamin.
-
Wash the carthamin pellet with distilled water to remove residual water-soluble yellow pigments.
-
Dissolve the purified carthamin pellet in acetone for TLC/HPTLC analysis.
-
The supernatant from the initial extraction contains the water-soluble safflower yellow pigments and can also be used for comparative analysis.
Thin-Layer Chromatography (TLC) Protocol for this compound Identification
This protocol outlines the procedure for the chromatographic separation and identification of this compound.
Materials:
-
Pre-coated TLC plates (Silica gel 60 F254)
-
This compound extract (from Protocol 1)
-
Standard this compound solution (if available)
-
Developing chamber
-
Mobile Phase A: n-butanol:acetone:water:acetic acid (30:10:10:0.5, v/v/v/v)
-
Mobile Phase B: distilled water:isobutanol:ethanol:formic acid (4:7:4:4, v/v/v/v)[2]
-
Capillary tubes for spotting
-
Visualization reagent (see Protocol 3)
-
UV cabinet (254 nm and 366 nm)
Procedure:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent to saturate the chamber with vapor. Close the chamber and allow it to equilibrate for at least 30 minutes.
-
Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate.
-
Using a capillary tube, apply small spots of the this compound extract and the standard solution (if available) onto the starting line. Allow the spots to dry completely between applications to keep them concentrated.
-
Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the starting line is above the solvent level.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
-
Proceed to visualization (Protocol 3).
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
Visualization of this compound on the TLC Plate
This compound is a flavonoid and can be visualized using specific reagents that react to form colored or fluorescent compounds.
Method 1: UV Visualization (Non-destructive)
-
Place the dried TLC plate under a UV lamp.
-
Observe the plate at both 254 nm (shortwave) and 366 nm (longwave).
-
UV-active compounds will appear as dark spots on a fluorescent background at 254 nm.
-
Some flavonoids may show fluorescence at 366 nm. Circle the spots with a pencil while under the UV light.
Method 2: Aluminum Chloride Spray Reagent (Destructive)
-
Prepare a 1% (w/v) solution of aluminum chloride in ethanol.
-
In a fume hood, evenly spray the dried TLC plate with the aluminum chloride solution.
-
Gently heat the plate at 100°C for 5-10 minutes.
-
Observe the plate under visible light and UV light (366 nm). Flavonoids often produce yellow or greenish-yellow fluorescent spots.
Visualizations
Caption: Experimental workflow for the identification of this compound.
Caption: Logical relationship of components in TLC for this compound identification.
References
Total Synthesis of Carthamone: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the total synthesis of Carthamone, a natural red pigment with significant therapeutic potential. The information is intended for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of this compound for research purposes.
Introduction
This compound, also known as Carthamin, is a dimeric quinochalcone C-glycoside naturally found in the florets of safflower (Carthamus tinctorius). It is responsible for the characteristic red color of the plant. Beyond its traditional use as a dye, recent research has highlighted the potential of this compound in various therapeutic areas, including neuroprotection and anti-inflammatory applications. This document outlines two distinct and successful strategies for the total synthesis of this compound, providing a foundation for its production in a laboratory setting for further investigation. Additionally, it summarizes the current understanding of its biological activities and provides protocols for its evaluation.
Data Presentation
The following table summarizes the reported quantitative data for the biological activity of this compound and related extracts. It is important to note that much of the existing research has been conducted on extracts or naturally isolated this compound. Further studies using synthetically pure this compound are warranted to fully elucidate its potency.
| Biological Activity | Test System | Compound Tested | IC50 Value / Activity | Reference |
| Antioxidant Activity | DPPH radical scavenging assay | Isolated Carthamin | 1.23 ± 0.12 µg/mL | [1] |
| Antioxidant Activity | DPPH radical scavenging assay | Safflower aqueous extract | 965.33 µg/mL | [1] |
| Cytotoxicity | MTT assay on MCF-7 breast cancer cells | Aqueous extract of safflower florets | 34.17 - 36.96 µg/mL | [2] |
| Cytotoxicity | MTT assay on T47D breast cancer cells | Ethanol extract of safflower | 479 µg/mL | [3] |
| Anti-inflammatory | Inhibition of JNK, ERK, and P38 phosphorylation in LPS-stimulated NP cells | Carthamin yellow | Dose-dependent inhibition | |
| Neuroprotection | Inhibition of glutamate-induced C6 glia cell death | Mogami-benibana petal extract | Significant inhibition | [4][5] |
| Neuroprotection | Reduction of malondialdehyde in mouse cerebrum | Mogami-benibana petal extract | Significant decrease | [4][5] |
| Neuroprotection | Activation of Nrf2 signaling pathway in PC12 cells | Carthamin | Protective effects |
Experimental Protocols
Detailed experimental protocols for the total synthesis of this compound are available in the supplementary information of the cited publications. Researchers are encouraged to consult these primary sources for precise reagent quantities, reaction conditions, and purification methods.
Biomimetic Total Synthesis of this compound
This approach mimics the natural biosynthetic pathway of this compound. A key publication outlining this method is:
-
Abe, Y., Sohtome, T., & Sato, S. (2020). Biomimetic synthesis of carthamin, a red pigment in safflower petals, via oxidative decarboxylation. Journal of Heterocyclic Chemistry, 57(10), 3685-3690.[6][7]
The synthesis proceeds in four main steps with an overall yield of 9.5%[6]:
-
De-O-methylation
-
Condensation
-
Oxidative decarboxylation
-
Saponification
Chemical Total Synthesis of this compound
This strategy relies on the assembly of two lithiated monomers with triisopropyl orthoformate. The seminal work describing this route is:
-
Azami, K., Hayashi, T., Kusumi, T., Ohmori, K., & Suzuki, K. (2019). Total Synthesis of Carthamin, a Traditional Natural Red Pigment. Angewandte Chemie International Edition, 58(16), 5321-5326.[8][9]
This synthesis provides an efficient construction of the molecular structure and confirms the proposed structure of this compound.
Biological Activity Assays
The anti-inflammatory potential of synthetic this compound can be assessed by measuring its ability to inhibit the phosphorylation of key signaling proteins in the MAPK pathway in lipopolysaccharide (LPS)-stimulated cells, such as nucleus pulposus (NP) cells or macrophages.
-
Cell Culture: Culture NP cells or a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Treatment: Pre-treat the cells with varying concentrations of synthetic this compound for a specified time (e.g., 2 hours).
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the cell culture and incubate for a short period (e.g., 30 minutes).
-
Protein Extraction and Western Blotting: Lyse the cells and extract total protein. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated and total JNK, ERK, and p38.
-
Analysis: Quantify the band intensities to determine the dose-dependent effect of this compound on the phosphorylation of the target proteins.
The neuroprotective effects of synthetic this compound can be evaluated using a cell-based model of oxidative stress, such as glutamate-induced toxicity in neuronal or glial cells.
-
Cell Culture: Culture C6 glioma cells or a neuronal cell line (e.g., SH-SY5Y) in appropriate media.
-
Treatment: Treat the cells with varying concentrations of synthetic this compound.
-
Induction of Toxicity: Induce excitotoxicity by adding a high concentration of glutamate (B1630785) to the cell culture.
-
Cell Viability Assay: After a suitable incubation period, assess cell viability using a standard method such as the MTT assay.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls to determine the protective effect of this compound.
Visualizations
The following diagrams illustrate the workflow for the biomimetic total synthesis of this compound and the Nrf2 signaling pathway, a key mechanism in its neuroprotective effects.
References
- 1. researchgate.net [researchgate.net]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. Safflower (Carthamus tinctorius Linn.) Inhibits Cell Proliferation and Induces Apoptotic in Breast Cancer Cell Lines T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and neuroprotective activities of Mogami-benibana (safflower, Carthamus tinctorius Linne) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biomimetic synthesis of carthamin, a red pigment in safflower petals, via oxidative decarboxylation [ouci.dntb.gov.ua]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Total Synthesis of Carthamin, a Traditional Natural Red Pigment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Developing a standardized method for Carthamone quantification
Application Notes & Protocols
Topic: Developing a Standardized Method for Carthamone Quantification
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound, also known as Carthamin, is the characteristic red quinochalcone C-glycoside pigment isolated from the florets of Safflower (Carthamus tinctorius L.).[1][2] Beyond its traditional use as a natural dye in food and cosmetics, this compound is gaining attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and hypolipidemic effects.[1][3] Accurate and reliable quantification of this compound is crucial for quality control of herbal preparations, pharmacological studies, and the development of new therapeutic agents. This document provides two standardized protocols for the quantification of this compound: a robust and widely accessible Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method, and a highly sensitive Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method for trace-level analysis. Detailed experimental procedures, validation parameters, and data presentation are included to facilitate adoption and implementation in a research or quality control setting.
Protocol 1: Quantification of this compound by RP-HPLC-UV
This protocol describes a simple, precise, and accurate method for the quantification of this compound using RP-HPLC with UV-visible detection, adapted from established methods.[3]
Principle
This compound is extracted from the dried petals of Carthamus tinctorius using methanol (B129727). The extract is then separated on a C18 reversed-phase column using an isocratic mobile phase. Quantification is achieved by measuring the absorbance at 520 nm and comparing the peak area to a calibration curve prepared from a certified this compound standard.
Materials and Reagents
-
This compound certified reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or Acetic acid (for pH adjustment, optional)
-
Dried petals of Carthamus tinctorius
-
0.45 µm Syringe filters
Instrumentation
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
HPLC system equipped with:
-
Quaternary or Isocratic pump
-
Autosampler or Manual injector (20 µL loop)
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Chromatography Data Station (CDS) software
-
-
Lichrospher 100 RP-18e column (250 mm x 4.6 mm, 5 µm) or equivalent
Experimental Protocol
1.4.1. Standard Solution Preparation
-
Stock Solution (15 µg/mL): Accurately weigh 1.5 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Calibration Standards (60 ng/mL to 420 ng/mL): Prepare a series of calibration standards by appropriately diluting the stock solution with the mobile phase.[3] A suggested range is 60, 120, 180, 240, 300, 360, and 420 ng/mL.
1.4.2. Sample Preparation (Extraction)
-
Accurately weigh 1.0 g of powdered, dried C. tinctorius petals into a centrifuge tube.
-
Add 25 mL of methanol.
-
Vortex for 1 minute and then sonicate in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.
1.4.3. Chromatographic Conditions
-
Column: Lichrospher 100 RP-18e (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:Water (45:55, v/v)[3] or Acetonitrile:Methanol:Water (30:10:60, v/v) with pH adjusted to 3.[4]
-
Elution Mode: Isocratic
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: Ambient
-
Detection Wavelength: 520 nm[3]
-
Injection Volume: 20 µL
1.4.4. Analysis and Calculation
-
Inject the prepared standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard (approximately 6.0 min).[3]
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Protocol 2: High-Sensitivity Quantification by UPLC-MS/MS (Proposed Method)
This protocol outlines a proposed method for the ultra-sensitive quantification of this compound, particularly in biological matrices where concentrations are low. It combines the superior separation efficiency of UPLC with the high selectivity and sensitivity of tandem mass spectrometry.
Principle
After extraction, samples are separated on a sub-2 µm particle column for rapid and high-resolution chromatography. The analyte is then ionized, typically using Electrospray Ionization (ESI), and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM allows for highly selective quantification by monitoring a specific precursor-to-product ion transition for this compound, minimizing matrix interference.[5]
Materials and Reagents
-
All reagents listed in Protocol 1.
-
Formic acid (LC-MS grade).
-
Internal Standard (IS), if available (e.g., a structurally similar, stable isotope-labeled compound).
Instrumentation
-
UPLC system
-
Triple Quadrupole Mass Spectrometer with an ESI source
-
UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)
Experimental Protocol
2.4.1. Standard and Sample Preparation Prepare standard and sample solutions as described in Protocol 1, but use LC-MS grade solvents and dilute to a lower concentration range appropriate for the instrument's sensitivity (e.g., 0.1 - 100 ng/mL).
2.4.2. UPLC-MS/MS Conditions (Starting Point)
-
Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 10% B to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Injection Volume: 5 µL.
2.4.3. Mass Spectrometry Conditions (To be Optimized)
-
Ionization Mode: ESI Positive or Negative (to be determined by infusion).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transition: The specific precursor ion (e.g., [M+H]+ or [M-H]- for this compound, C₄₃H₄₂O₂₂) and its most stable product ions must be determined by direct infusion of a standard solution. Collision energy and other parameters should be optimized for maximum signal intensity.
Data Presentation: Method Validation Parameters
The following tables summarize quantitative data from published studies for the RP-HPLC-UV method.
Table 1: Summary of Validation Parameters for this compound Quantification by HPLC-UV
| Validation Parameter | Performance Metric | Reference |
|---|---|---|
| Linearity Range | 60 - 420 ng/mL | [3] |
| Correlation Coefficient (r²) | > 0.997 | [3] |
| Limit of Detection (LOD) | 45 ng/mL | [3] |
| Limit of Quantification (LOQ) | 60 ng/mL | [3] |
| Recovery | 98.1% - 101.5% | [3][4] |
| Precision (Intra-day %RSD) | 0.039% | [3] |
| Precision (Inter-day %RSD) | 0.032% |[3] |
Table 2: Comparison of Published HPLC-UV Chromatographic Conditions
| Parameter | Method A | Method B |
|---|---|---|
| Column | Lichrospher 100 RP-18e (250x4.6mm, 5µm) | Alltima C18 (150x4.6mm, 5µm) |
| Mobile Phase | Methanol:Water (45:55) | Acetonitrile:Methanol:Water (30:10:60) |
| pH Adjustment | Not specified | Adjusted to pH 3 |
| Flow Rate | 1.0 mL/min | Not specified, likely 1.0 mL/min |
| Detection | 520 nm | Not specified, likely ~520 nm |
| Retention Time | ~6.0 min | Not specified |
Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction and quantification.
Proposed Biological Activity Pathway
This compound and related compounds in safflower have demonstrated hypolipidemic (lipid-lowering) effects.[4][5] While a specific molecular signaling cascade is not fully elucidated, a proposed mechanism involves the inhibition of cholesterol biosynthesis.[4] This can lead to a reduction in key serum lipids, which is a critical therapeutic target for managing hyperlipidemia and associated cardiovascular diseases.[6][7]
Caption: Proposed mechanism for the hypolipidemic action of this compound.
References
- 1. Phytochemistry, pharmacology and medicinal properties of Carthamus tinctorius L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical and Biological Properties of Quinochalcone C-Glycosides from the Florets of Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Hypolipidemic effect of safflower yellow and primary mechanism analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Hypolipidemic Effects and Preliminary Mechanism of Chrysanthemum Flavonoids, Its Main Components Luteolin and Luteoloside in Hyperlipidemia Rats [mdpi.com]
- 7. Antioxidant and Hypolipidemic Activity of the Hydroethanolic Extract of Curatella americana L. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Investigational Application of Carthamone (Carthamin) as a Staining Agent in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carthamone, and more specifically its primary red pigment component carthamin, is a natural dye derived from the flowers of safflower (Carthamus tinctorius). Historically, it has been utilized extensively in dyeing textiles and as a food colorant.[1] Recent studies on its photophysical properties, including fluorescence, suggest a potential for its application in biological microscopy.[2]
This document provides investigational application notes and protocols for the use of this compound (referred to hereafter as carthamin) as a staining agent in microscopy. It is important to note that the use of carthamin for microscopic staining is not a well-established technique, and the information provided herein is intended to serve as a starting point for research and development. The protocols are theoretical and will require optimization.
Properties of Carthamin
Carthamin's utility as a potential microscopic stain is suggested by its distinct color, fluorescence, and pH-sensitive properties. A summary of these characteristics is presented below.
| Property | Value/Description | References |
| Common Name | Safflower Red, Carthamin, Natural Red 26 | [1] |
| Molecular Formula | C₄₃H₄₂O₂₂ | [1] |
| Appearance | Red powder | [1] |
| Solubility | Sparingly soluble in water; readily soluble in alkaline solutions. | [3] |
| Maximum Absorption (λmax) | ~520 nm | [2][4] |
| Maximum Emission (λem) | ~575 nm | [2] |
| pH Stability | Most stable in the pH range of 3-5.5. Gradually fades to reddish-orange and then pale yellow below pH 6.5. Discolors to brownish-yellow above pH 7.0. | [5] |
| Temperature Stability | More stable at lower temperatures. The half-life at 25°C at pH 5 is approximately 4 hours. | [6][7] |
| Light Stability | More stable in light compared to safflower yellow pigments, but can still be susceptible to photodegradation. | [5][8] |
Potential Applications in Microscopy
Based on its known properties, carthamin could be investigated for the following applications:
-
Brightfield Microscopy: As a red counterstain for various cell and tissue types. Its affinity for specific cellular components is yet to be determined.
-
Fluorescence Microscopy: Its fluorescent properties make it a candidate for a naturally derived fluorophore. The suitability of its excitation and emission spectra will depend on the available filter sets on the microscope.
-
Vital Staining and pH Indication: Its pH-dependent color changes suggest a potential, albeit likely limited, role as a vital stain to assess cellular compartments with different pH levels. However, its stability in physiological buffers needs to be carefully considered.
Experimental Protocols (Investigational)
The following are proposed starting-point protocols for using carthamin as a staining agent. Optimization of dye concentration, incubation times, and fixation methods is critical.
Preparation of Carthamin Stock Solution
Due to its poor solubility in water and neutral buffers, a stock solution in an alkaline buffer is recommended.
-
Prepare a 10 mg/mL stock solution: Dissolve 10 mg of carthamin powder in 1 mL of a mild alkaline solution (e.g., 0.1 M sodium carbonate buffer, pH 11).
-
Storage: Store the stock solution at 4°C, protected from light. Due to its limited stability in solution, fresh preparation is recommended.
Protocol 1: Staining of Fixed Cells for Brightfield Microscopy
This protocol is a starting point for using carthamin as a general cytological stain.
-
Cell Preparation: Grow cells on glass coverslips.
-
Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Dilute the carthamin stock solution to a working concentration of 10-100 µg/mL in a slightly acidic buffer (e.g., citrate (B86180) buffer, pH 4.5) to achieve the desired red color. Incubate the fixed cells with the carthamin working solution for 15-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with the acidic buffer for 5 minutes each to remove excess stain.
-
Dehydration and Mounting: Dehydrate the cells through a graded ethanol (B145695) series, clear with xylene, and mount with a suitable mounting medium.
Protocol 2: Staining of Live or Fixed Cells for Fluorescence Microscopy
This protocol leverages the fluorescent properties of carthamin.
-
Cell Preparation: Grow cells on glass-bottom dishes or coverslips.
-
Fixation (Optional): For fixed-cell imaging, follow steps 2 and 3 from Protocol 1. For live-cell imaging, proceed directly to staining.
-
Staining: Dilute the carthamin stock solution to a working concentration of 1-10 µg/mL in a physiologically compatible buffer (e.g., HBSS). For live cells, ensure the final pH is compatible with cell viability. Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells two to three times with the imaging buffer to remove unbound dye.
-
Imaging: Mount the coverslips or place the dish on a fluorescence microscope. Image using an excitation wavelength around 520 nm and collect the emission signal around 575 nm.[2]
Visualizations
Caption: General experimental workflow for using carthamin as a microscopic stain.
Caption: pH-dependent color changes of carthamin.
Caption: Conceptual diagram of carthamin fluorescence in microscopy.
Concluding Remarks
The use of this compound (carthamin) as a staining agent in microscopy is an area that requires further exploration. The provided data and protocols are intended to serve as a foundation for researchers interested in investigating the potential of this natural dye in biological imaging. Key challenges will include optimizing staining conditions to achieve specificity for particular cellular structures and addressing the dye's stability in various experimental contexts. Further research is needed to validate these preliminary protocols and to fully characterize the staining properties of carthamin in different cell and tissue types.
References
- 1. Carthamin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemical and Biological Properties of Quinochalcone C-Glycosides from the Florets of Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Journal of Biological Sciences [makhillpublications.co]
- 6. Stability of carthamin fromCarthamus tinctorius in aqueous solution: pH and temperature effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cameo.mfa.org [cameo.mfa.org]
- 8. makhillpublications.co [makhillpublications.co]
Application Notes and Protocols for the Enzymatic Conversion of Precarthamin to Carthamone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carthamone, a red quinochalcone pigment derived from the florets of safflower (Carthamus tinctorius L.), has garnered significant interest for its potential applications in the food, cosmetic, and pharmaceutical industries.[1][2][3] Its biosynthesis involves the enzymatic conversion of its yellow precursor, precarthamin. This document provides detailed application notes and protocols for the laboratory-scale enzymatic conversion of precarthamin to this compound, focusing on the enzyme precarthamin decarboxylase, also identified as carthamin synthase (CarS), a peroxidase homolog.[4][5]
The enzymatic reaction is an oxidative decarboxylation that transforms the water-soluble precarthamin into the sparingly soluble red pigment this compound.[4][5] Understanding and optimizing this conversion is crucial for the controlled production of this compound for research and potential drug development, leveraging its reported antioxidant, anti-inflammatory, and other pharmacological activities.[1][6]
Enzyme Characteristics and Reaction Kinetics
The enzyme responsible for the conversion of precarthamin to this compound has been isolated from the yellow petals of safflower and characterized.[4][7][8][9] More recent studies have identified this enzyme as a group of peroxidase homologs (CtPOD1, CtPOD2, and CtPOD3) collectively termed 'carthamin synthase' (CarS).[5] The enzyme catalyzes the oxidative decarboxylation of precarthamin, utilizing O2 as an electron acceptor instead of H2O2.[5][10]
Table 1: Properties of Precarthamin Decarboxylase/Carthamin Synthase
| Parameter | Value | Reference |
| Molecular Mass (SDS-PAGE) | 33 kDa | [4] |
| Molecular Mass (Native, Gel Filtration) | 24 kDa (monomer) | [4] |
| Optimum pH | 5.0 | [4] |
| Michaelis-Menten Constant (Km) | 164 µM | [4] |
| Maximum Velocity (Vmax) | 29.2 nmol/min | [4] |
| Turnover Number (kcat) | 1.42 x 10² s⁻¹ | [4] |
| Activation Energy | 19.7 kcal mol⁻¹ | [4] |
| Arrhenius Frequency Factor | 9.94 x 10¹¹ s⁻¹ | [4] |
Table 2: Effects of Temperature and Inhibitors on Enzyme Activity
| Condition | Effect | Reference |
| Temperature > 50°C (10 min) | Sharp decrease in activity | [4] |
| Mn²⁺, Fe²⁺, Cu²⁺ | Inhibition of activity | [4] |
| Reducing Agents (Glutathione, DTT) at pH 5.0 | Severe inhibition | [4] |
Experimental Protocols
Protocol 1: Isolation and Purification of Precarthamin from Safflower Petals
This protocol is based on the methods described for efficient isolation of precarthamin.[7][8][9]
Materials:
-
Fresh or frozen yellow petals of Carthamus tinctorius L.
-
Sephadex LH-20 column
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
50 mM Citrate (B86180) buffer (pH 5.0)
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Extraction: Homogenize fresh or frozen safflower petals in methanol. Centrifuge the mixture to remove solid debris.
-
Concentration: Concentrate the supernatant using a rotary evaporator to obtain a crude extract.
-
Column Chromatography: Dissolve the crude extract in a minimal amount of methanol and apply it to a Sephadex LH-20 column. Elute with methanol to separate the pigment fractions.
-
Fraction Collection: Collect the yellow fractions containing precarthamin. Monitor the elution profile by measuring absorbance at 406 nm.
-
Preparative HPLC: Further purify the precarthamin-containing fractions using a preparative HPLC system. The UV-vis spectrum of pure precarthamin in methanol shows absorption maxima (λmax) at 238 and 406 nm.[7][8][9]
-
Quantification: The molar extinction coefficient of precarthamin at 406 nm is 59,000 M⁻¹cm⁻¹ in methanol and 45,400 M⁻¹cm⁻¹ in 50 mM citrate buffer (pH 5.0).[7][8][9]
-
Storage: Lyophilize the purified precarthamin and store it at -20°C in the dark.
Protocol 2: Purification of Precarthamin Decarboxylase (Carthamin Synthase)
This protocol outlines the steps for purifying the enzyme from safflower petals.[4]
Materials:
-
Yellow petals of Carthamus tinctorius L.
-
Liquid nitrogen
-
Extraction buffer (e.g., phosphate (B84403) buffer with PVPP and 2-mercaptoethanol)
-
Dialysis tubing
-
Chromatographic resins (e.g., DEAE-cellulose, Sephadex G-100)
-
Protein assay reagent (e.g., Bradford reagent)
Procedure:
-
Crude Extract Preparation: Grind frozen safflower petals in liquid nitrogen to a fine powder. Suspend the powder in extraction buffer and stir. Centrifuge to remove cell debris.
-
Ammonium Sulfate Fractionation: Gradually add solid ammonium sulfate to the crude extract to achieve a specific saturation percentage (e.g., 30-70%). Collect the precipitate by centrifugation.
-
Dialysis: Dissolve the precipitate in a minimal volume of buffer and dialyze extensively against the same buffer to remove excess salt.
-
Ion-Exchange Chromatography: Apply the dialyzed protein solution to an ion-exchange column (e.g., DEAE-cellulose). Elute with a salt gradient (e.g., NaCl) to separate proteins based on charge.
-
Gel Filtration Chromatography: Further purify the active fractions from the ion-exchange step using a gel filtration column (e.g., Sephadex G-100) to separate proteins based on size.
-
Purity Assessment: Analyze the purity of the enzyme at each step using SDS-PAGE. The purified enzyme should appear as a single band with a molecular mass of approximately 33 kDa.[4]
-
Enzyme Storage: Store the purified enzyme in a suitable buffer containing a cryoprotectant (e.g., glycerol) at -80°C.
Protocol 3: Enzymatic Conversion of Precarthamin to this compound
This protocol describes the in vitro enzymatic assay.
Materials:
-
Purified precarthamin solution
-
Purified precarthamin decarboxylase (Carthamin Synthase)
-
50 mM Citrate buffer (pH 5.0)
-
Spectrophotometer
-
Thin-Layer Chromatography (TLC) plates
-
HPLC system for product analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 mM Citrate buffer (pH 5.0)
-
A known concentration of precarthamin (e.g., 164 µM for Km determination)
-
A specific amount of purified enzyme
-
-
Incubation: Incubate the reaction mixture at the optimal temperature (below 50°C) for a defined period. The yellow solution will gradually turn red as this compound is formed.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the increase in absorbance at the λmax of this compound or the decrease in absorbance at 406 nm (precarthamin).
-
Product Identification: Confirm the formation of this compound using:
-
Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax), vary the concentration of precarthamin while keeping the enzyme concentration constant. Measure the initial reaction rates and plot the data using a Michaelis-Menten or Lineweaver-Burk plot.
Visualization of Pathways and Workflows
References
- 1. Phytochemistry, pharmacology and medicinal properties of Carthamus tinctorius L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytochemistry,Pharmacology and Medicinal Properties of Carthamus tinctorius L.-维普期刊 中文期刊服务平台 [dianda.cqvip.com]
- 3. Carthamus tinctorius L.: a comprehensive review of its ethnomedicine, phytochemistry, pharmacology, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and characterization of precarthamin decarboxylase from the yellow petals of Carthamus tinctorius L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the Genes Coding for Carthamin Synthase, Peroxidase Homologs that Catalyze the Final Enzymatic Step of Red Pigmentation in Safflower (Carthamus tinctorius L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Network Pharmacology Study to Explore the Underlying Mechanism of Safflower (Carthamus tinctorius L.) in the Treatment of Coronary Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Enzymatic conversion of precarthamin to carthamin by a purified enzyme from the yellow petals of safflower. | Semantic Scholar [semanticscholar.org]
- 8. Enzymatic conversion of precarthamin to carthamin by a purified enzyme from the yellow petals of safflower - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Carthamone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carthamone, a quinone-chalcone pigment derived from the florets of Carthamus tinctorius L. (safflower), has garnered significant interest for its potential therapeutic properties, including its antioxidant effects. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases. Consequently, the evaluation of the antioxidant capacity of natural compounds like this compound is a critical step in drug discovery and development.
These application notes provide detailed protocols for three common in vitro assays used to assess the antioxidant activity of this compound: the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, and the FRAP (Ferric Reducing Antioxidant Power) Assay.
Data Presentation: Quantitative Antioxidant Activity of this compound
The antioxidant capacity of this compound can be quantified and compared using various metrics obtained from the described assays. The following table summarizes typical quantitative data for this compound and related compounds from safflower extracts. It is important to note that values can vary depending on the specific experimental conditions.
| Assay | Compound/Extract | IC50 (µg/mL) | TEAC (µM TE/g) | FRAP Value (mg AAE/g) | Reference |
| DPPH | This compound | Data not available | - | - | |
| Methanolic extract of C. tinctorius | 278.33 ± 1.52 | - | - | [1] | |
| Aqueous extract of C. tinctorius | 310.33 ± 1.52 | - | - | [1] | |
| Carthamin | - | - | 0.469 ± 0.008 - 0.832 ± 0.008 | [2] | |
| ABTS | This compound | - | Data not available | - | |
| Carthamin | - | Data shows high correlation with content | - | [3] | |
| Precarthamin | - | Data shows high correlation with content | - | [3] | |
| FRAP | This compound | - | - | Data not available | |
| Carthamin | - | - | 0.286 ± 0.009 - 0.696 ± 0.512 | [2] | |
| Carthamidin | - | - | 0.649 ± 0.190 - 0.965 ± 0.006 | [2] |
IC50: The concentration of the sample required to scavenge 50% of the free radicals. TEAC: Trolox Equivalent Antioxidant Capacity. AAE: Ascorbic Acid Equivalents.
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4] The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at 517 nm.[4][5]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark.[4]
-
This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control: Prepare a similar dilution series for ascorbic acid or Trolox.
-
-
Assay Protocol:
-
Add 100 µL of each this compound working solution or positive control to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of methanol instead of the sample. The control well will contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[4]
-
Measure the absorbance at 517 nm using a microplate reader.[6]
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
-
ABTS Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decolorization of the solution, which is measured at 734 nm.[7][8]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol (B145695)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[8] Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
This compound Stock and Working Solutions: Prepare as described in the DPPH assay.
-
Positive Control: Prepare a dilution series for Trolox.
-
-
Assay Protocol:
-
Add 10 µL of each this compound working solution or positive control to the wells of a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.[7]
-
-
Calculation: The percentage of inhibition is calculated as:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the sample with the ABTS•+ solution.
The antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.[9][10]
Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[10]
-
This compound Stock and Working Solutions: Prepare as described in the DPPH assay.
-
Standard Solution: Prepare a series of dilutions of FeSO₄ or Trolox in water.
-
-
Assay Protocol:
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox. The results are typically expressed as Fe²⁺ equivalents or Trolox equivalents.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for in vitro antioxidant assays of this compound.
Signaling Pathways
The antioxidant activity of flavonoids like this compound is often linked to their ability to modulate cellular signaling pathways involved in oxidative stress and inflammation. Two key pathways are the Nrf2 and NF-κB pathways.
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Oxidative stress or the presence of Nrf2 activators like certain flavonoids can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes. Studies on the related compound cardamonin (B96198) suggest it can activate the Nrf2 pathway.[12][13]
Caption: Proposed Nrf2 activation pathway by this compound.
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Some antioxidants can inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects. Research on cardamonin has demonstrated its ability to suppress the NF-κB signaling pathway.[14][15]
Caption: Proposed NF-κB inhibition pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Evaluation of Antibacterial, Antifungal, and Antioxidant Activities of Safflower Natural Dyes during Flowering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ultimatetreat.com.au [ultimatetreat.com.au]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Cardamonin Attenuates Inflammation and Oxidative Stress in Interleukin-1β-Stimulated Osteoarthritis Chondrocyte through the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of Nrf2-driven antioxidant enzymes by cardamonin confers neuroprotection of PC12 cells against oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cardamonin exerts potent activity against multiple myeloma through blockade of NF-κB pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Carthamone
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to the aqueous solubility of Carthamone in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add my DMSO stock solution to an aqueous buffer?
A1: This is a common phenomenon known as solvent-shifting precipitation. This compound, like many flavonoids, is poorly soluble in water but readily soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). When the concentrated DMSO stock solution is introduced into an aqueous buffer, the solvent environment abruptly changes from organic to aqueous. This shift in polarity drastically reduces this compound's solubility, causing it to precipitate out of the solution.
Q2: What is the aqueous solubility of this compound?
Q3: How can I prevent this compound from precipitating during my experiments?
A3: Several strategies can be employed to prevent precipitation:
-
Lower the final concentration: The most straightforward approach is to work with a more dilute solution of this compound.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is low (typically between 0.1% and 0.5%) to avoid cellular toxicity while aiding solubility.
-
Improve mixing technique: Add the DMSO stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This promotes rapid dispersion and prevents localized high concentrations that can lead to immediate precipitation.
-
Utilize solubility enhancers: Consider using techniques such as cyclodextrin (B1172386) complexation, solid dispersions, or nanoparticle formulations to improve the aqueous solubility of this compound.
Q4: Can I dissolve this compound directly in an aqueous buffer?
A4: Direct dissolution of this compound in neutral aqueous buffers is generally not recommended due to its low intrinsic solubility. It is best practice to first prepare a concentrated stock solution in an organic solvent like DMSO.
Troubleshooting Guide: Precipitation Issues
| Issue | Possible Cause | Suggested Solution |
| Immediate Precipitation | Final concentration exceeds the kinetic solubility limit. | - Determine the kinetic solubility of this compound in your specific buffer. - Prepare a more dilute final solution. |
| Improper mixing. | - Add the DMSO stock solution dropwise to the aqueous buffer while vortexing vigorously. | |
| Final DMSO concentration is too low to act as an effective co-solvent. | - Ensure the final DMSO concentration is within the 0.1% to 0.5% range. Run a vehicle control with the same DMSO concentration. | |
| Precipitation Over Time | Solution is supersaturated and thermodynamically unstable. | - Prepare fresh solutions immediately before use. - Consider using solubility-enhancing formulations like cyclodextrin complexes or solid dispersions for improved stability. |
| Temperature fluctuations. | - Maintain a constant temperature for your experimental setup and solutions. | |
| Interaction with media components (e.g., proteins in serum). | - If using cell culture media, try reducing the serum concentration if your experiment allows. - Test the solubility in a simpler buffer first to identify potential interactions. |
Quantitative Data on Solubility Enhancement Strategies
While specific data for this compound is limited, the following table summarizes the solubility of related compounds and general-purpose solubilizing agents.
| Compound/Agent | Solvent/System | Solubility | Notes |
| Carthamin | Water | Very slightly soluble[1] | A principal component of Safflower Red, structurally related to this compound. |
| Carthamin | Ethanol (B145695) | Very slightly soluble[1] | |
| Carthamin | Diethyl ether | Practically insoluble[1] | |
| Hydroxysafflor yellow A (HSYA) | Water | ≥ 100 mg/mL[2] | A major water-soluble component of Safflower. |
| Hydroxysafflor yellow A (HSYA) | DMSO | 87.5 mg/mL[2] | |
| 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Water | 45 g/100 mL[3] | A common excipient to improve the aqueous solubility of hydrophobic compounds. |
| 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | PBS (pH 7.2) | ~50 mg/mL[4] | |
| 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Ethanol, DMSO, DMF | ~30 mg/mL[4] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Adapted for Flavonoids)
This protocol describes a general method for preparing a flavonoid-cyclodextrin inclusion complex using a kneading method, which is suitable for poorly water-soluble compounds.
Materials:
-
This compound
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and HP-β-CD in a 1:1 molar ratio.
-
Place the HP-β-CD in a mortar and add a small amount of deionized water to form a slurry.
-
Dissolve the this compound in a minimal amount of ethanol.
-
Slowly add the this compound solution to the HP-β-CD slurry while continuously kneading with the pestle.
-
Continue kneading for 30-60 minutes to form a paste.
-
Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.
-
The dried product is the this compound-HP-β-CD inclusion complex, which can be gently ground into a fine powder.
Protocol 2: Preparation of this compound Solid Dispersion with PVP K30 (Solvent Evaporation Method)
This protocol is adapted from methods used for other poorly soluble drugs to create a solid dispersion, which can enhance the dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Ethanol (or another suitable organic solvent)
-
Rotary evaporator or water bath
-
Vacuum desiccator
Procedure:
-
Determine the desired ratio of this compound to PVP K30 (e.g., 1:5, 1:10 by weight).
-
Accurately weigh the required amounts of this compound and PVP K30.
-
Dissolve both the this compound and PVP K30 in a sufficient volume of ethanol in a round-bottom flask.
-
Once completely dissolved, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Continue the evaporation until a thin, solid film is formed on the inside of the flask.
-
Further dry the solid dispersion in a vacuum desiccator for 24-48 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and store it in a tightly sealed container.
Protocol 3: Preparation of this compound Nanoparticles (Nanoprecipitation Method)
This protocol provides a general framework for preparing flavonoid nanoparticles to increase surface area and improve dissolution.
Materials:
-
This compound
-
A suitable polymer (e.g., PLGA, Eudragit®)
-
A suitable stabilizer (e.g., PVA, Poloxamer 188)
-
An organic solvent (e.g., acetone, ethanol)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Dissolve this compound and the chosen polymer in the organic solvent to create the organic phase.
-
Dissolve the stabilizer in deionized water to create the aqueous phase.
-
With the aqueous phase under moderate magnetic stirring, slowly inject the organic phase into it using a syringe with a small gauge needle.
-
A milky suspension should form immediately as the nanoparticles precipitate.
-
Continue stirring for several hours at room temperature to allow for the evaporation of the organic solvent.
-
The resulting nanoparticle suspension can be used as is or further processed (e.g., centrifugation and resuspension, or lyophilization) to concentrate the nanoparticles.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Modulated by this compound
This compound, as a component of Safflower (Carthamus tinctorius), is suggested to modulate several key signaling pathways involved in cellular processes like inflammation, apoptosis, and oxidative stress.
Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.
Caption: STAT3 Signaling Pathway Inhibition by this compound.
Experimental Workflow for Improving this compound Solubility
The following diagram illustrates a logical workflow for a researcher facing solubility issues with this compound.
Caption: Workflow for Addressing this compound Solubility Issues.
References
- 1. Carthamus red [fao.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxysafflor yellow A | TGF-beta/Smad | TargetMol [targetmol.com]
Technical Support Center: Stabilization of Carthamone in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with carthamone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My aqueous this compound solution is rapidly changing color from red to yellow or brownish-yellow. What is causing this degradation?
A1: The degradation of this compound, a quinochalcone C-glycoside, in aqueous solutions is primarily influenced by three external factors: pH, temperature, and light.[1][2] this compound is known to be unstable under certain conditions, leading to a loss of its characteristic red coloration.[1][3]
-
pH: The stability of this compound is highly dependent on the pH of the solution. Both acidic and alkaline conditions outside of its optimal range can accelerate degradation.[1][3]
-
Temperature: Elevated temperatures significantly increase the rate of this compound decomposition.[1][2]
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Light: Exposure to light, especially UV radiation, can contribute to the degradation of the pigment.[2]
Q2: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?
A2: There is some conflicting information in the literature, suggesting that the optimal pH may be dependent on the specific buffer system and experimental conditions.
-
One study indicates that carthamin is most stable in a pH range of 3.0-5.5, with increased degradation occurring above and below this range.[1][2]
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Conversely, another detailed study found carthamin to be significantly more stable at an alkaline pH of 12.0 compared to neutral or acidic conditions.[4][5] At 25°C, the decomposition half-life was 12.5 hours at pH 12.0, but only 5.1 hours at pH 7.0 and 4.0 hours at pH 5.0.[4][5]
Given this, it is crucial to empirically determine the optimal pH for your specific application and buffer system.
Q3: How can I improve the stability and solubility of this compound in my aqueous preparations?
A3: Improving the stability and poor water solubility of hydrophobic compounds like this compound often requires specialized formulation strategies. Encapsulation is a highly effective approach.
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Encapsulation: This technique involves entrapping the this compound molecules within a larger carrier molecule or nanoparticle. This protects the compound from degradative environmental factors and can enhance its solubility.[6]
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Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with this compound, shielding it from the aqueous environment and improving both stability and solubility.[7][8]
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Nanoparticles: Biodegradable polymeric nanoparticles can be used to encapsulate this compound, providing a controlled release and protecting it from degradation.[6][7]
-
Q4: What analytical methods are recommended for accurately quantifying this compound concentration and its degradation over time?
A4: Two primary methods are widely used for the quantification of this compound:
-
UV-Visible (UV-Vis) Spectrophotometry: This is a straightforward method for monitoring this compound concentration. This compound exhibits strong absorbance at approximately 520 nm.[1][2] Degradation can be tracked by measuring the decrease in absorbance at this wavelength over time.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more selective and accurate method for quantification, especially in complex mixtures. A reversed-phase (RP-HPLC) method, often with a C18 column and a mobile phase like methanol-water, can effectively separate this compound from its degradation products.[9] Detection is typically performed using a UV/Vis detector at 520 nm.[9]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Rapid color loss in solution | Incorrect pH: The solution pH is outside the optimal stability range. | Adjust the pH of your buffer system. Test stability at various pH levels (e.g., 4.0, 7.0, 12.0) to find the optimal condition for your experiment.[1][4] |
| High Temperature: The solution is being stored or used at an elevated temperature. | Store stock solutions at low temperatures (e.g., 4°C) and protect from heat during experiments whenever possible.[2] | |
| Light Exposure: The solution is exposed to ambient or UV light. | Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[2] | |
| Precipitation or low solubility | Hydrophobic Nature: this compound is inherently poorly soluble in water. | Increase solubility through encapsulation with cyclodextrins or formulation into nanoparticles.[7][8] Consider using a co-solvent system if appropriate for your application, though this may impact stability. |
| Inconsistent analytical readings | Degradation during analysis: The sample is degrading between preparation and measurement. | Prepare samples immediately before analysis. Keep samples on ice or in an autosampler cooled to 4°C. |
| Methodological Issues (UV-Vis): Interference from other compounds or degradation products. | Switch to a more specific method like HPLC for accurate quantification.[9] |
Quantitative Data Summary
Table 1: Effect of pH on the Half-Life of this compound at 25°C
| pH | Decomposition Half-Life (hours) | Reference |
| 5.0 | 4.0 | [4][5] |
| 7.0 | 5.1 | [4][5] |
| 12.0 | 12.5 | [4][5] |
Table 2: Summary of External Factors Influencing this compound Stability
| Factor | Effect on Stability | Observation | Reference |
| Temperature | Higher temperatures decrease stability | This compound is more readily decomposed at higher temperatures (e.g., 70°C).[1][2] | [1][2] |
| pH | Stability is pH-dependent | Increased degradation occurs at pH values below 3.0 and above 5.5. Another study shows higher stability at pH 12.0.[1][4][5] | [1][4][5] |
| Light | Light exposure, especially UV, can cause degradation | This compound is more stable than safflower yellow pigments under light treatment, but degradation can still occur.[2] | [2] |
Experimental Protocols & Visualizations
Protocol 1: pH and Temperature Stability Study using UV-Vis Spectrophotometry
This protocol outlines a method to assess the stability of this compound under different pH and temperature conditions.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) where it is stable.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions at the desired pH values (e.g., citrate (B86180) buffer for pH 5.0, phosphate (B84403) buffer for pH 7.0, and carbonate-bicarbonate buffer for pH 12.0).
-
Sample Preparation: Dilute the this compound stock solution into each buffer to a final concentration that gives an initial absorbance reading between 1.0 and 1.5 at 520 nm.
-
Incubation:
-
Spectrophotometric Measurement:
-
At regular time intervals (e.g., 0, 30, 60, 120, 240 minutes), take a sample from each condition.
-
Measure the absorbance at 520 nm using a UV-Vis spectrophotometer.[2] Use the corresponding buffer as a blank.
-
-
Data Analysis: Plot the natural logarithm of the absorbance (or concentration) versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
References
- 1. Research Journal of Biological Sciences [makhillpublications.co]
- 2. makhillpublications.co [makhillpublications.co]
- 3. researchgate.net [researchgate.net]
- 4. Stability of carthamin fromCarthamus tinctorius in aqueous solution: pH and temperature effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of Carthamin from Carthamus tinctorius in Aqueous Solution;pH and temperature effects -Archives of Pharmacal Research | Korea Science [koreascience.kr]
- 6. Supramolecular Carotenoid Complexes of Enhanced Solubility and Stability—The Way of Bioavailability Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics [apb.tbzmed.ac.ir]
- 8. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
Technical Support Center: Extraction of Carthamone from Carthamus tinctorius
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of carthamone, primarily composed of carthamin and hydroxysafflor yellow A (HSYA), during extraction from safflower (Carthamus tinctorius).
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction process, leading to the degradation of carthamin and HSYA.
Question: My HSYA yield is consistently low. What are the potential causes and solutions?
Answer: Low yields of HSYA are a common issue and can be attributed to several factors. HSYA is highly soluble in water but can degrade under certain conditions.[1][2]
-
High Temperature: Traditional water immersion methods often use high temperatures, which can accelerate HSYA degradation.[1][2] It is unstable at temperatures above 60°C.[3]
-
Solution: Employ lower extraction temperatures. Consider using modern techniques like ultrasonic or microwave-assisted extraction, which can be performed at lower temperatures and for shorter durations.[1][2][3] For instance, an optimized ultrasonic extraction can be performed at 66°C for 36 minutes.[3]
-
-
Alkaline Conditions: HSYA degradation is accelerated under alkaline conditions.[1][2]
-
Solution: Maintain a neutral or slightly acidic pH during extraction. If an alkaline pre-treatment is necessary to remove other compounds, neutralize the solution promptly before proceeding with HSYA extraction.
-
-
Light Exposure: Prolonged exposure to light can contribute to the degradation of HSYA.[1][2]
-
Solution: Conduct the extraction process in a dark environment or use amber-colored glassware to minimize light exposure.[1]
-
Question: The color of my carthamin extract is fading rapidly. How can I improve its stability?
Answer: Carthamin is notoriously unstable, especially in solution.[4] Its degradation is influenced by pH, temperature, and light.
-
pH Instability: Carthamin is most stable in a pH range of 3-5.5.[5] It degrades in both highly acidic and alkaline conditions.[5][6] However, for extraction, an alkaline solution is typically used to solubilize the pigment.
-
Solution: After alkaline extraction, promptly acidify the extract to a pH between 3.5 and 5.0 to precipitate and stabilize the carthamin. The use of a carthamin-cellulose complex has also been shown to enhance stability in a pH range of 1-5.
-
-
Thermal Degradation: Higher temperatures significantly accelerate carthamin degradation.[4][5] The half-life of carthamin at 80°C is only about 4 minutes.[4]
-
Solution: Perform the extraction at low temperatures (e.g., 40-50°C) and for the shortest time possible.[4] Cooling the extract immediately after extraction can also help preserve the pigment.
-
-
Photodegradation: Exposure to light, particularly UV light, causes carthamin to fade.[4][5]
-
Solution: As with HSYA, protect the extraction setup from light by working in a dimly lit area or using light-blocking materials.
-
Question: I am observing a significant amount of impurities in my HSYA extract. How can I improve its purity?
Answer: The presence of impurities can be due to the extraction solvent and the complexity of the plant material.
-
Solvent Choice: While solvents like DMSO can offer high extraction efficiency for HSYA, they can also co-extract a large number of impurities, reducing the final purity.[2]
-
Solution: Consider using a more selective solvent system. While water is a common solvent for HSYA, optimizing the extraction parameters (temperature, time) can improve selectivity. Subsequent purification steps are also crucial.
-
-
Purification Strategy: A single-step extraction is often insufficient for obtaining high-purity HSYA.
-
Solution: Employ chromatographic techniques for purification. Macroporous adsorption resins are commonly used to purify HSYA from crude extracts.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for carthamin and HSYA extracts?
A1: To ensure the long-term stability of your extracts, store them at low temperatures (ideally -20°C or below) in the dark. For solutions, use airtight containers and consider purging with an inert gas like nitrogen or argon to minimize oxidative degradation.
Q2: Can I use oxidizing agents to improve the yield of carthamin?
A2: Yes, pretreatment of safflower petals with oxidizing agents like hydrogen peroxide (H₂O₂) has been shown to increase the yield of carthamin. This is because carthamin is formed from its precursor, precarthamin, through an oxidation reaction. However, it's important to carefully control the reaction to avoid over-oxidation and degradation of the desired pigment.
Q3: Is it possible to extract both HSYA and carthamin from the same batch of safflower petals?
A3: Yes, a sequential extraction process is typically used. First, the water-soluble yellow pigments, including HSYA, are extracted with water.[8] The remaining petal residue, which contains the water-insoluble carthamin, is then subjected to an alkaline extraction to solubilize the red pigment.[8]
Q4: What is the role of cellulose (B213188) in carthamin extraction?
A4: Cellulose powder is used as an adsorbent to purify carthamin.[9][10] After alkaline extraction and subsequent acidification, carthamin adsorbs onto the cellulose. The cellulose with the adsorbed carthamin can then be washed to remove impurities, and the carthamin is subsequently eluted with a suitable solvent like acetone (B3395972).[5][9][10]
Data Presentation
Table 1: Stability of Carthamin under Various Conditions
| Parameter | Condition | Observation | Half-life (at 25°C) | Reference |
| pH | 5.0 | Less stable | 4.0 hours | [11] |
| 7.0 | Moderately stable | 5.1 hours | [11] | |
| 12.0 | More stable | 12.5 hours | [11] | |
| Temperature | 25°C | Gradual degradation | - | [4] |
| 80°C | Rapid degradation | ~4 minutes | [4] | |
| Light | Visible Light (400 Lux) | Minor degradation | - | [5][12] |
| UV Light | Significant degradation | - | [5][12] |
Table 2: Stability of Hydroxysafflor Yellow A (HSYA) under Various Conditions
| Parameter | Condition | Observation | Reference |
| pH | < 3.0 | Degradation occurs | [6] |
| 3.0 - 7.0 | Relatively stable | ||
| > 7.0 | Degradation occurs | [6] | |
| Temperature | < 60°C | Relatively stable | |
| > 60°C | Degradation occurs | ||
| Light | Visible and UV Light | Relatively stable | [5][6] |
Experimental Protocols
Protocol 1: Extraction and Purification of Carthamin
This protocol is based on a modified method of alkaline extraction followed by cellulose adsorption.[5]
-
Preparation of Safflower Florets: Grind dried safflower florets into a fine powder.
-
Alkaline Extraction:
-
Suspend 1 g of the fine dry floret powder in 20 mL of 0.5% (w/v) sodium carbonate solution.
-
Stir the suspension at room temperature for 30 minutes.
-
Centrifuge at 3500 rpm for 15 minutes to remove the solid material.
-
Collect the supernatant and keep it at 4 ± 1°C.
-
Repeat the extraction process on the residue two more times with fresh sodium carbonate solution.
-
-
Acidification and Adsorption:
-
Combine the cooled supernatants and acidify to a pH of 3.5-5.0 with 0.5% citric acid.
-
Add 0.5 g of cellulose powder to the acidified solution and stir for 30 minutes at room temperature.
-
Centrifuge at 3500 rpm for 15 minutes. Discard the supernatant which contains the yellow pigments.
-
-
Washing and Elution:
-
Resuspend the pellet (cellulose with adsorbed carthamin) in distilled water and centrifuge. Repeat this washing step 5-6 times until the supernatant is colorless.[5]
-
Suspend the final pellet in 10 mL of acetone and mix for 5 minutes.
-
Centrifuge for 5 minutes at 3500 rpm. The supernatant contains the purified carthamin.
-
Protocol 2: Microwave-Assisted Extraction of Hydroxysafflor Yellow A (HSYA)
This protocol utilizes microwave energy to enhance extraction efficiency and reduce extraction time.[2][7]
-
Sample Preparation: Place 500 g of powdered safflower into a microwave digestion tank.
-
Solvent Addition: Add 10 L of a 50% ethanol-water solution to the tank.
-
Microwave Extraction:
-
Vortex the mixture for 1 minute.
-
Perform microwave-assisted extraction for 30 minutes.
-
-
Initial Purification:
-
After cooling to room temperature, filter the mixture.
-
Concentrate the filtrate under vacuum to obtain a crude extract.
-
Dissolve the crude extract in water and let it stand at 4°C overnight.
-
Filter the solution to remove any precipitates.
-
-
Chromatographic Purification:
-
Load the filtrate onto a pre-treated X-5 macroporous resin column.
-
Wash the column to remove impurities.
-
Elute the HSYA with a suitable solvent.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound from safflower.
Caption: Factors influencing the stability and degradation of carthamin.
Caption: Key factors leading to the degradation of Hydroxysafflor Yellow A (HSYA).
References
- 1. Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Hydroxysafflor yellow A: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. morana-rtd.com [morana-rtd.com]
- 5. Research Journal of Biological Sciences [makhillpublications.co]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Pigment Extraction of Safflower, Dyeing Properties and Antimicrobial Study of Dyed Silk | Scientific.Net [scientific.net]
- 9. ias.ac.in [ias.ac.in]
- 10. biotech-asia.org [biotech-asia.org]
- 11. Stability of carthamin fromCarthamus tinctorius in aqueous solution: pH and temperature effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. makhillpublications.co [makhillpublications.co]
Technical Support Center: Optimizing pH for Carthamone Stability in Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the pH and buffer conditions to ensure the stability of Carthamone in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound stability in aqueous solutions?
A1: There is conflicting information in scientific literature regarding the optimal pH for this compound stability, which likely stems from differing experimental conditions such as the specific buffer systems used.
-
Alkaline Stability: Some studies indicate that this compound is significantly more stable in alkaline conditions. For instance, at 25°C, the decomposition half-life of this compound was found to be 12.5 hours at pH 12.0, compared to 5.1 hours at pH 7.0 and 4.0 hours at pH 5.0.[1][2][3]
-
Acidic Stability: Conversely, other research suggests that the optimal stability for this compound is within an acidic pH range of 3 to 5.5.[4][5] Degradation is reported to increase outside of this range.[4][5]
Given this discrepancy, it is crucial to experimentally determine the optimal pH for your specific application and buffer system.
Q2: How does buffer choice impact this compound stability?
A2: The composition of the buffer can influence the stability of this compound.[6] While specific studies on the effect of different buffer types on this compound are limited, it is a critical parameter to consider in your experimental design. Factors such as the buffer species (e.g., phosphate, acetate, citrate) and the presence of other ions can affect degradation kinetics.[7] It is recommended to screen a few common buffer systems to identify the one that provides the best stability for your intended pH range.
Q3: What are the common methods for monitoring this compound degradation?
A3: The two primary methods for monitoring the degradation of this compound are:
-
UV-Vis Spectrophotometry: This technique is used to measure the change in absorbance of the this compound solution over time. This compound has a maximum absorbance peak around 520 nm in acidic conditions.[8] A decrease in absorbance at this wavelength indicates degradation.[9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and quantitative method that can separate the parent this compound from its degradation products.[11][12] This allows for accurate quantification of the remaining intact molecule.
Q4: What are the typical signs of this compound degradation?
A4: In aqueous solutions, this compound degradation is often visually observed as a color change. The vibrant red color of this compound fades to a reddish-orange, then orange-yellow, and finally to a pale yellow.[4] Under certain alkaline conditions, it can decolorize to a brownish-yellow.[4]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Rapid loss of red color in the this compound solution. | The pH of the buffer is outside the optimal stability range for your specific conditions. | 1. Verify the pH of your buffer solution. 2. Conduct a preliminary pH screening experiment (see Experimental Protocols) to determine the optimal pH for your buffer system. |
| Inconsistent stability results between experiments. | 1. Inconsistent buffer preparation. 2. Different buffer systems or components are being used. 3. Variation in storage conditions (temperature, light exposure). | 1. Ensure accurate and consistent preparation of all buffer solutions. 2. Standardize the buffer system used across all experiments. 3. Control and document storage conditions meticulously. |
| Precipitation observed in the this compound solution. | The solubility of this compound may be affected by the pH and buffer composition. | 1. Check the solubility of this compound in the chosen buffer at the desired concentration. 2. Consider adjusting the buffer or adding a co-solvent if solubility is an issue, but be aware that this may also impact stability. |
Data Presentation
Table 1: pH-Dependent Stability of this compound at 25°C
| pH | Decomposition Half-life (hours) | Reference |
| 5.0 | 4.0 | [1][2][3] |
| 7.0 | 5.1 | [1][2][3] |
| 12.0 | 12.5 | [1][2][3] |
Table 2: Reported Optimal pH Range for this compound Stability
| Optimal pH Range | Reference |
| 3.0 - 5.5 | [4][5] |
Experimental Protocols
Protocol 1: Screening for Optimal pH and Buffer System
This protocol outlines a general procedure to determine the most suitable pH and buffer for this compound stability in your experiments.
-
Buffer Preparation: Prepare a series of buffers covering a pH range of interest (e.g., pH 3-12). Common buffer systems include acetate, phosphate, and borate. Ensure the final concentration of the buffer is consistent across all solutions.
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.
-
Sample Preparation: Add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration.
-
Initial Measurement (Time 0): Immediately after preparation, measure the initial concentration of this compound in each sample using a validated analytical method (UV-Vis Spectrophotometry or HPLC).
-
Incubation: Store the samples under controlled temperature and light conditions.
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Time-Point Measurements: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample and measure the this compound concentration.
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Data Analysis: Plot the percentage of this compound remaining versus time for each pH and buffer condition. The condition that shows the slowest degradation rate is the most optimal.
Protocol 2: Quantification of this compound by UV-Vis Spectrophotometry
-
Instrument Setup: Set the UV-Vis spectrophotometer to measure absorbance at the λmax of this compound (approximately 520 nm in acidic conditions). Use the corresponding buffer as a blank.
-
Standard Curve: Prepare a series of this compound standards of known concentrations in the chosen buffer. Measure the absorbance of each standard and create a standard curve by plotting absorbance versus concentration.
-
Sample Measurement: Measure the absorbance of your experimental samples at the specified time points.
-
Concentration Determination: Use the standard curve to determine the concentration of this compound in your samples based on their absorbance values.
Protocol 3: Quantification of this compound by HPLC
A stability-indicating HPLC method is crucial for accurate quantification. The following is a general starting point; specific parameters may need optimization.
-
HPLC System: A standard HPLC system with a UV-Vis or PDA detector.
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Column: A C18 reversed-phase column is a common choice.
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Mobile Phase: A gradient elution with a mixture of an acidified aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective for separating flavonoids.
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Detection: Monitor the elution at the λmax of this compound (~520 nm).
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Method Validation: The HPLC method should be validated for linearity, precision, accuracy, and specificity to ensure reliable results.[12][13]
Visualizations
Caption: Workflow for screening optimal pH and buffer for this compound stability.
Caption: Factors influencing the stability of this compound in solution.
References
- 1. Stability of carthamin fromCarthamus tinctorius in aqueous solution: pH and temperature effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of Carthamin from Carthamus tinctorius in Aqueous Solution;pH and temperature effects -Archives of Pharmacal Research | Korea Science [koreascience.kr]
- 3. Stability of Carthamin from Carthamus tinctorius in Aqueous Solution;pH and temperature effects -Archives of Pharmacal Research | Korea Science [koreascience.kr]
- 4. Research Journal of Biological Sciences [makhillpublications.co]
- 5. makhillpublications.co [makhillpublications.co]
- 6. Stability of carthamin fromCarthamus tinctorius in aqueous solution: pH and temperature effects [ouci.dntb.gov.ua]
- 7. Polysorbate stability: Effects of packaging materials, buffers, counterions, and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical Purity Determinations of Universal Food-Spice Curcuma longa through a QbD Validated HPLC Approach with Critical Parametric Predictors and Operable-Design’s Monte Carlo Simulations: Analysis of Extracts, Forced-Degradants, and Capsules and Tablets-Based Pharmaceutical Dosage Forms [mdpi.com]
Technical Support Center: Stability of Carthamone Under Different Light Conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of carthamone when exposed to various light conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under typical laboratory light conditions?
A1: this compound, the primary red pigment from Carthamus tinctorius, is generally considered to be more stable under light exposure compared to other components of safflower, such as safflower yellow. Studies have shown that under visible light of 400 Lux and UV light, this compound exhibits considerable stability over a period of several hours. However, for long-term experiments or when working with highly pure solutions, protection from light is recommended to prevent any potential degradation.
Q2: My this compound solution is changing color. What could be the cause?
A2: A color change in your this compound solution could be due to several factors. While this compound has some light stability, prolonged exposure to high-intensity light, especially UV radiation, can lead to degradation. Other factors that can affect the stability and color of this compound in aqueous solutions include pH and temperature. This compound is most stable in a pH range of 3-5.5. At higher temperatures, this compound is more readily decomposed.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To minimize degradation, this compound, both in solid form and in solution, should be stored in a cool, dark place. The use of amber-colored vials or wrapping containers in aluminum foil can provide effective protection from light. For solutions, it is also crucial to consider the pH and maintain it within the optimal range of 3-5.5.
Q4: What analytical methods are suitable for assessing this compound stability?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique for accurately quantifying this compound and detecting its degradation products. A well-developed HPLC method can separate the intact this compound from any impurities or degradants that may form under stress conditions, such as light exposure.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly rapid degradation of this compound in solution. | High-intensity light exposure: The laboratory lighting may be more intense than anticipated, or the sample may be placed too close to a light source. | 1. Measure the light intensity (lux) at the sample storage location. 2. Store samples in amber vials or wrap them in aluminum foil. 3. Move the samples to a darker location or a light-protected container. |
| Inappropriate pH of the solution: The pH of the solvent may be outside the optimal stability range for this compound (pH 3-5.5). | 1. Measure the pH of the solution. 2. If necessary, adjust the pH using a suitable buffer system. | |
| Elevated temperature: The storage temperature may be too high, accelerating degradation. | 1. Check the temperature of the storage area. 2. Store samples in a refrigerator or a temperature-controlled environment. | |
| Inconsistent results in stability studies. | Variable light exposure between samples: Different samples may be receiving inconsistent amounts of light. | 1. Ensure all samples in a study are placed at the same distance from the light source and in the same orientation. 2. Use a calibrated photostability chamber for controlled light exposure. |
| Analytical method is not stability-indicating: The analytical method used may not be able to distinguish between this compound and its degradation products. | 1. Develop and validate a stability-indicating HPLC method. 2. Perform forced degradation studies to ensure the method's specificity. | |
| Appearance of unknown peaks in the chromatogram. | Formation of degradation products: Exposure to light may have caused the breakdown of this compound into other compounds. | 1. Conduct forced degradation studies (photolytic, thermal, acid/base hydrolysis, oxidation) to identify potential degradation products. 2. Use techniques like LC-MS to identify the structure of the unknown peaks. |
Quantitative Data on this compound Stability
Specific quantitative data on the percentage of this compound degradation under various light conditions is not extensively documented in publicly available literature. The following table is a representative example based on general principles of photostability testing and is for illustrative purposes to guide experimental design. Actual degradation rates should be determined empirically.
| Light Condition | Intensity | Duration (hours) | This compound Remaining (%) (Hypothetical) |
| Dark Control | N/A | 24 | >99% |
| Visible Light | 1.2 million lux hours | 24 | 95 - 98% |
| UV-A | 200 W h/m² | 24 | 90 - 95% |
| Combined Vis/UV | 1.2 million lux hours & 200 W h/m² | 24 | 85 - 90% |
Experimental Protocols
Protocol for Photostability Testing of this compound
This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol-water mixture) at a known concentration.
- For testing in the solid state, spread a thin layer of this compound powder in a petri dish.
2. Light Exposure:
- Place the samples in a calibrated photostability chamber.
- Expose the samples to a light source capable of emitting both visible and UV radiation. The recommended exposure levels are:
- Visible light: Not less than 1.2 million lux hours.
- UV-A radiation: Not less than 200 watt hours per square meter.
- Simultaneously, expose a control sample, protected from light by wrapping in aluminum foil, to the same temperature and humidity conditions.
3. Sample Analysis:
- At predetermined time points, withdraw aliquots of the exposed and control samples.
- Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate this compound from its potential degradation products.
- Quantify the amount of this compound remaining in the exposed samples relative to the dark control.
4. Data Interpretation:
- Calculate the percentage of degradation of this compound under the specified light conditions.
- Analyze the chromatograms for the presence of any degradation products.
Visualizations
Troubleshooting low yield of Carthamone extraction
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for Carthamone extraction from safflower (Carthamus tinctorius L.) petals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound extraction that can lead to low yields.
Question 1: Why is my this compound yield unexpectedly low?
Low yields can stem from several factors throughout the experimental workflow. A systematic approach to troubleshooting is crucial. The primary areas to investigate are the quality of the raw material, the extraction parameters, and the stability of this compound during processing.
Question 2: How does the raw plant material affect extraction yield?
The quality and handling of the safflower petals are critical.
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Genetic Variation: The concentration of pigments can vary significantly between different safflower genotypes.
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Harvest Time: The timing of petal harvest is crucial. Harvesting two to three weeks after the onset of flowering often results in the highest this compound content.
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Drying and Storage: Improper drying can lead to enzymatic degradation of this compound. Petals should be dried carefully (e.g., at 25°C) and stored away from light and moisture to prevent pigment degradation.
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Particle Size: The plant material must be ground to a fine powder. A smaller particle size increases the surface area available for solvent interaction, leading to more efficient extraction.
Question 3: My extraction solvent is not effective. Which solvent system is optimal for this compound?
The choice of solvent is one of the most significant factors influencing this compound yield. This compound is insoluble in water and requires a specific pH environment for efficient extraction.
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Ineffective Solvents: Organic solvents such as ethanol (B145695) and methanol, or mixtures like ethanol/hexane, are generally poor choices for extracting the red this compound pigment, although they are effective for the yellow pigments in safflower.
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Optimal Solvents: Alkaline solutions are highly effective. A 0.5% sodium carbonate (Na₂CO₃) solution is commonly used. Studies have shown that using a degassed sodium carbonate solution can significantly enhance the extraction yield compared to a standard solution.
Data & Protocols
Data Presentation: Factors Affecting this compound Stability
This compound is highly susceptible to degradation from heat and improper pH. Understanding its stability is key to maximizing yield.
Table 1: Effect of pH on the Stability of this compound at 25°C [1][2][3]
| pH Value | Condition | Half-Life (t½) | Stability Profile |
| 5.0 | Acidic | 4.0 hours | Low stability |
| 7.0 | Neutral | 5.1 hours | Moderate stability |
| 12.0 | Alkaline | 12.5 hours | High stability |
Table 2: Effect of Temperature on the Stability of this compound [4][5]
| Temperature | Condition | Half-Life (t½) | Stability Profile |
| 25°C | Room Temp. | ~4-12 hours (pH dependent) | Relatively Stable |
| 40°C | Mild Heat | Significantly Reduced | Degradation increases |
| 80°C | High Heat | ~4 minutes | Rapid Degradation |
| 100°C | Boiling | ~1.5 minutes (estimated) | Very Rapid Degradation |
These tables clearly indicate that to prevent significant loss of product, extraction and processing should be performed under alkaline conditions and at low to moderate temperatures.
Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a detailed methodology for a modern, efficient extraction technique.
1. Preparation of Raw Material:
- Dry safflower (Carthamus tinctorius) petals in an oven at 25°C until brittle.
- Grind the dried petals into a fine powder (e.g., 80-mesh).
2. Pre-treatment (Optional but Recommended):
- Treat the fine powder with a 10 µM solution of hydrogen peroxide (H₂O₂) and stir at room temperature for 1 hour. This oxidative step helps convert the precursor, precarthamine, into this compound, potentially increasing the final yield.
- Filter the material after treatment.
3. Ultrasound-Assisted Extraction:
- Solvent Preparation: Prepare a 0.5% (w/v) potassium carbonate solution. Adjust the pH to approximately 11.
- Extraction:
- Place 1 gram of the pre-treated safflower powder into a beaker.
- Add 15 mL of the alkaline solution (a 1:15 solid-to-liquid ratio).
- Place the beaker in an ultrasonic bath (e.g., 40 kHz frequency).
- Sonicate for approximately 18-20 minutes at a controlled temperature of 40°C.
- Separation: Centrifuge the suspension at 6000 rpm for 8-15 minutes. Collect the supernatant.
4. Isolation and Purification:
- Acidification: Adjust the pH of the collected supernatant to between 3.5 and 5.0 using a 1% citric acid solution. This will cause the this compound to begin precipitating.
- Adsorption: Add cellulose (B213188) powder to the acidified solution and stir for 30 minutes. This compound will adsorb onto the cellulose.
- Washing: Centrifuge the mixture to pellet the cellulose-Carthamone complex. Wash the pellet with distilled water to remove any remaining water-soluble yellow pigments.
- Final Extraction: Extract the red this compound from the cellulose pellet using 60% acetone (B3395972). Stir for 30 minutes, then centrifuge and collect the red supernatant. Repeat until the cellulose pellet is colorless.
- Drying: The final acetone extract can be dried using a rotary evaporator or freeze-dryer to obtain the purified this compound.
Visual Guides
Diagrams of Workflows and Logic
These diagrams illustrate key processes and troubleshooting pathways.
Caption: General workflow for this compound extraction.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Stability of carthamin fromCarthamus tinctorius in aqueous solution: pH and temperature effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of Carthamin from Carthamus tinctorius in Aqueous Solution;pH and temperature effects -Archives of Pharmacal Research | Korea Science [koreascience.kr]
- 3. Stability of Carthamin from Carthamus tinctorius in Aqueous Solution;pH and temperature effects -Archives of Pharmacal Research | Korea Science [koreascience.kr]
- 4. morana-rtd.com [morana-rtd.com]
- 5. Research Journal of Biological Sciences [makhillpublications.co]
Technical Support Center: Minimizing Carthamone Decomposition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal decomposition of carthamone. The information primarily pertains to carthamin, the red pigment derived from this compound, as its stability is extensively studied and directly reflects the stability of its precursor under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound extract is losing its characteristic red color during heating. What is happening?
A1: The red pigment, carthamin, derived from this compound, is highly susceptible to thermal degradation, especially in aqueous solutions. When heated, carthamin can undergo a reverse aldol (B89426) condensation, leading to discoloration and decomposition.[1] The half-life of carthamin in water at 100°C and pH 7 is estimated to be as short as 1.5 minutes, meaning that heating for 10 minutes can lead to complete decomposition.[1]
Q2: At what temperatures does significant decomposition of carthamin occur?
A2: Significant decomposition is observed at temperatures above 50°C, with the rate of degradation increasing substantially with higher temperatures.[2][3] While carthamin is relatively more stable at lower temperatures (e.g., 10°C), its stability rapidly decreases at elevated temperatures like 70°C and above.[3] For instance, forming a complex of carthamin with cellulose (B213188) has been shown to withstand heating up to 70°C for 15 minutes with up to 90% stability, indicating that unbound carthamin is significantly less stable.[4][5]
Q3: How does pH influence the thermal stability of carthamin?
A3: The pH of the solution plays a crucial role in carthamin's stability. It is most stable in a slightly acidic to neutral pH range of 3-5.5.[2] In strongly acidic (below pH 2) or alkaline (above pH 7) conditions, its degradation is accelerated, especially at higher temperatures.[2][3] Interestingly, at room temperature (25°C), carthamin is more stable at an alkaline pH of 12.0 compared to neutral or acidic conditions.[6] However, this stability at high pH does not hold true at elevated temperatures.
Q4: What are the primary degradation products of carthamin when heated?
A4: When heated in an aqueous solution, carthamin decomposes via a reverse aldol condensation. This process results in the formation of two primary degradation products with molecular masses of 478 Da and 450 Da, leading to the loss of the characteristic red color.[1]
Q5: Are there any other factors besides temperature and pH that I should be concerned about?
A5: Yes, exposure to light, particularly UV light, can also contribute to the degradation of carthamin and related safflower pigments.[2] While carthamin is more stable in light than safflower yellow pigments, prolonged exposure should be avoided for maximum stability.[2][3] The presence of oxygen can also promote oxidative degradation.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Rapid loss of red color during extraction or processing. | High temperatures during the procedure. | Maintain extraction and processing temperatures below 40-50°C.[1] |
| Inconsistent results and poor stability in aqueous solutions. | Inappropriate pH of the solvent or buffer. | Adjust the pH of your solution to be within the optimal stability range of 3-5.5.[2] |
| Degradation of the compound even at moderate temperatures. | Presence of water in the sample or solvent. | Minimize the presence of water. Consider using a non-aqueous solvent if your experimental design allows. Pyridine-water mixtures have been used for low-temperature extractions.[1] |
| Gradual fading of the extract color over time, even in storage. | Exposure to light, especially UV light. | Store this compound extracts and solutions in amber vials or in the dark to protect them from light. |
| Formation of unknown peaks during analytical runs (e.g., HPLC). | On-column or injector port thermal degradation. | Use a lower injector temperature if using gas chromatography. For liquid chromatography, ensure the column temperature is not excessively high. |
Quantitative Data Summary
The following tables summarize the quantitative data on the stability of carthamin under different conditions.
Table 1: Decomposition Half-lives of Carthamin at 25°C at Different pH Values
| pH | Half-life (hours) |
| 5.0 | 4.0[6] |
| 7.0 | 5.1[6] |
| 12.0 | 12.5[6] |
Table 2: Activation Energies for Carthamin Degradation
| pH | Activation Energy (kcal/mol) |
| 5.0 | 15.6[6] |
| 7.0 | 15.7[6] |
| 12.0 | 16.8[6] |
Experimental Protocols
Protocol: Low-Temperature Extraction of Carthamin to Minimize Decomposition
This protocol is based on the principle of using a suitable solvent at a controlled low temperature to extract carthamin from a solid matrix (e.g., textile fibers, plant material) while minimizing its thermal degradation.[1]
Materials:
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Sample containing this compound/carthamin
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Deionized water
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Temperature-controlled water bath or shaker
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Vortex mixer
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Centrifuge
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Micropipettes
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HPLC vials
Procedure:
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Prepare a 1:1 (v/v) solution of pyridine and water.
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Accurately weigh or measure your sample and place it in a suitable extraction vessel (e.g., a microcentrifuge tube).
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Add a sufficient volume of the pyridine-water solvent to the sample.
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Place the extraction vessel in a temperature-controlled water bath set to 40-50°C.
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Incubate for a short period (e.g., 10-15 minutes) with intermittent vortexing to ensure thorough extraction. Work quickly to minimize exposure to heat.[1]
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After incubation, centrifuge the sample to pellet any solid material.
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Carefully collect the supernatant containing the extracted carthamin.
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Immediately analyze the extract (e.g., by HPLC-DAD-MS) or store it at a low temperature (2-8°C) in the dark until analysis.
Visualizations
References
- 1. morana-rtd.com [morana-rtd.com]
- 2. Research Journal of Biological Sciences [makhillpublications.co]
- 3. makhillpublications.co [makhillpublications.co]
- 4. researchgate.net [researchgate.net]
- 5. Stability limits of a red Carthamin–cellulose complex as a potential food colourant - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. Stability of carthamin fromCarthamus tinctorius in aqueous solution: pH and temperature effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Carthamone Precipitation in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Carthamone precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound, also known as carthamin, is a natural red pigment derived from the safflower (Carthamus tinctorius)[1]. It is a chalcone (B49325) compound investigated for various pharmacological activities. Researchers use this compound in cell culture to study its potential therapeutic effects, such as anti-inflammatory, antioxidant, and anti-tumor properties.
Q2: I've observed a red precipitate in my cell culture plates after adding this compound. What is the likely cause?
This compound has low solubility in water and is unstable in aqueous solutions, particularly at neutral or acidic pH[2][3]. Cell culture media are aqueous-based and typically have a pH between 7.2 and 7.4. When a concentrated stock solution of this compound is added to the media, it can precipitate out of solution. This can be due to its inherent low aqueous solubility, a phenomenon known as "solvent shock" where the rapid dilution of the organic solvent into the aqueous media causes the compound to crash out, or interactions with components in the media[4].
Q3: How does pH affect this compound's stability and solubility?
This compound's stability is highly pH-dependent. It is more stable in alkaline conditions (pH > 7) and degrades in acidic (pH < 6.5) and neutral aqueous solutions[2][5]. While it is more soluble in alkaline solutions, it's important to note that cell culture media are buffered to a physiological pH (typically 7.2-7.4), which is not ideal for this compound stability.
Q4: Can the type of cell culture medium influence this compound precipitation?
Q5: Does the presence of serum (e.g., FBS) in the medium affect this compound?
Yes, it is possible. This compound has been shown to bind to Human Serum Albumin (HSA), a major component of Fetal Bovine Serum (FBS)[7]. This binding is driven by hydrophobic interactions, hydrogen bonding, and electrostatic forces. While this interaction might help to keep a certain amount of this compound in solution, it could also potentially lead to the formation of larger complexes that may precipitate, especially at higher concentrations.
Troubleshooting Guide
Issue: Red/Orange Precipitate Observed in Cell Culture Wells
Potential Cause 1: Poor Aqueous Solubility of this compound
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Solution: Prepare a high-concentration stock solution in an appropriate organic solvent and dilute it to the final working concentration in the cell culture medium. This is a standard practice for working with hydrophobic compounds.
Potential Cause 2: "Solvent Shock" During Dilution
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Solution: To avoid rapid precipitation upon dilution, add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently swirling or vortexing[4]. You can also try a serial dilution approach, first diluting the stock in a small volume of media before adding it to the final culture volume.
Potential Cause 3: Inappropriate Solvent or High Solvent Concentration
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Solution: Use a biocompatible solvent such as DMSO or ethanol (B145695) to prepare the stock solution. Ensure the final concentration of the organic solvent in the cell culture medium is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced precipitation and cytotoxicity.
Issue: Inconsistent Experimental Results
Potential Cause 1: Degradation of this compound in Solution
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Solution: this compound is sensitive to light and temperature[5]. Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Protect the stock solution and treated cell cultures from light.
Potential Cause 2: Interaction with Media Components
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Solution: If you suspect interactions with serum proteins, you may consider reducing the serum concentration or using a serum-free medium for the duration of the this compound treatment, if your cell line can tolerate it.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a this compound stock solution. It is recommended to perform a solubility test with your specific batch of this compound.
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Solvent Selection: Use sterile, anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO) or Ethanol. DMSO is often preferred for its ability to dissolve a wide range of compounds and is generally well-tolerated by cells at low concentrations[8].
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Preparation of 10 mM Stock Solution:
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Accurately weigh out a small amount of this compound powder (e.g., 1 mg).
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Calculate the volume of solvent needed to achieve a 10 mM concentration. (Molecular Weight of this compound: ~910.8 g/mol ).
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Add the calculated volume of DMSO or ethanol to the this compound powder.
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Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protecting tube.
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Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol for Diluting this compound in Cell Culture Medium
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Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
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Pre-warm Medium: Warm the required volume of complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.
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Prepare Intermediate Dilution (Optional but Recommended):
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Prepare an intermediate dilution of the this compound stock solution in a small volume of pre-warmed medium. For example, add 1 µL of a 10 mM stock to 99 µL of medium to get a 100 µM solution.
-
-
Final Dilution:
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Gently vortex or swirl the pre-warmed medium in your culture flask or plate.
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While the medium is in motion, add the required volume of the this compound stock solution (or intermediate dilution) dropwise to achieve the final desired concentration.
-
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Vehicle Control: Prepare a vehicle control by adding the same final concentration of the solvent (e.g., 0.1% DMSO) to the cell culture medium without this compound.
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Incubation: Immediately place the cells back into the incubator.
Data Presentation
Table 1: Physicochemical Properties and Stability of this compound
| Property | Description | Reference(s) |
| Appearance | Natural red pigment | [1] |
| Solubility in Water | Sparingly soluble | [9] |
| Solubility in Alkalis | Readily soluble | [9] |
| pH Stability | More stable at alkaline pH; degrades at acidic (<6.5) and neutral pH | [2][5] |
| Temperature Stability | Unstable at higher temperatures | [5] |
| Light Stability | Sensitive to light, especially UV | [5] |
Table 2: Recommended Maximum Solvent Concentrations in Cell Culture
| Solvent | Recommended Maximum Concentration | Notes | Reference(s) |
| DMSO | ≤ 0.5% (ideally ≤ 0.1%) | Generally well-tolerated; can have biological effects at higher concentrations. | [8] |
| Ethanol | ≤ 0.5% (ideally ≤ 0.1%) | Can be more toxic to some cell lines than DMSO. | [8] |
Visualizations
Caption: Recommended workflow for preparing and using this compound in cell culture experiments.
Caption: Logical relationships of potential causes leading to this compound precipitation.
References
- 1. Carthamin - Wikipedia [en.wikipedia.org]
- 2. Stability of carthamin fromCarthamus tinctorius in aqueous solution: pH and temperature effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Research Journal of Biological Sciences [makhillpublications.co]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Binding properties of the natural red dye carthamin with human serum albumin: Surface plasmon resonance, isothermal titration microcalorimetry, and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Adsorption of Carthamone to Cellulose for Degradation Prevention
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the adsorption of carthamone onto cellulose (B213188) as a method to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: Why is the adsorption of this compound to cellulose important?
A1: this compound, a natural red pigment extracted from Carthamus tinctorius L., is highly unstable and degrades rapidly in aqueous solutions, especially at room temperature. This instability limits its application in various industries, including pharmaceuticals and food.[1][2][3] Adsorbing this compound onto a cellulose matrix significantly enhances its stability, protecting it from degradation caused by factors such as pH, temperature, and light.[1][4]
Q2: What is the mechanism behind the stabilization of this compound by cellulose?
A2: The stabilization is attributed to the fixation of the this compound molecule onto the cellulose surface.[1][2][3] This interaction is believed to occur through the formation of intermolecular hydrogen bonds, which hinders the free internal rotation of the this compound molecule.[1][2] Additionally, the reduction of water activity within the cellulosic phase contributes to the stabilizing effect.[1][2][3]
Q3: What are the optimal conditions for the stability of the this compound-cellulose complex?
A3: The this compound-cellulose complex exhibits the highest stability in a pH range of 1-5, where it maintains a rich magenta color.[1][2][3] In aqueous suspensions with a pH above 6, the complex turns a purple color.[1][2][3] The complex can withstand heating up to 70°C for 15 minutes within the optimal pH range of 2-5, retaining up to 90% of its stability.[1][2][3]
Q4: What type of cellulose is most effective for stabilizing this compound?
A4: Studies have shown that Avicel cellulose is highly effective in retaining the red color of this compound, with a net retention of 51.6% after 24 hours in the dark at 30°C.[5] Other polysaccharides like chitin (B13524) also show promising results.[5]
Experimental Protocols
Protocol 1: Adsorption of this compound onto Cellulose
This protocol outlines the steps for the adsorption of this compound onto a cellulose matrix.
Materials:
-
Purified this compound
-
Cellulose powder (e.g., Avicel)
-
Buffer solutions (pH 3, 4, 5, 6, 7)
-
Distilled water
-
Spectrophotometer (UV-Vis)
-
Centrifuge
-
Shaker incubator
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and determine its initial absorbance at its maximum wavelength (λmax) using a UV-Vis spectrophotometer.
-
Adsorption Experiment:
-
Disperse a known amount of cellulose powder (e.g., 100 mg) into a series of flasks containing a fixed volume of buffer solution at different pH values.
-
Add a known volume of the this compound stock solution to each flask.
-
Place the flasks in a shaker incubator at a controlled temperature (e.g., 25°C) and agitate for a specific duration (e.g., 24 hours) to reach equilibrium.
-
-
Separation: After incubation, centrifuge the suspensions to separate the cellulose-carthamone complex from the supernatant.
-
Analysis:
-
Measure the absorbance of the supernatant at the λmax of this compound to determine the amount of unadsorbed this compound.
-
The amount of this compound adsorbed onto the cellulose can be calculated by subtracting the amount of this compound in the supernatant from the initial amount.
-
-
Characterization (Optional): The this compound-cellulose complex can be further characterized using techniques like Fourier-Transform Infrared (FTIR) spectroscopy to confirm the interaction between this compound and cellulose.[1][2]
Protocol 2: Stability Assessment of this compound-Cellulose Complex
This protocol describes how to evaluate the stability of the prepared this compound-cellulose complex under different stress conditions.
Materials:
-
This compound-cellulose complex
-
Buffer solutions (pH 2-7)
-
Water bath or incubator
-
UV lamp
-
Spectrophotometer (UV-Vis) or a colorimeter
Procedure:
-
pH Stability:
-
Resuspend the this compound-cellulose complex in buffer solutions of varying pH (2 to 7).
-
Incubate the suspensions at room temperature for a set period (e.g., 24 hours).
-
Monitor the color change of the complex and/or measure the amount of this compound leached into the buffer using a spectrophotometer.
-
-
Thermal Stability:
-
Resuspend the this compound-cellulose complex in a buffer solution within the optimal pH range (e.g., pH 4).
-
Expose the suspensions to different temperatures (e.g., 50°C, 70°C, 90°C) for a specific duration (e.g., 15, 30, 60 minutes).[1][2]
-
After heat treatment, cool the samples and assess the color retention or quantify the remaining this compound.
-
-
Photostability:
-
Spread a thin layer of the dried this compound-cellulose complex on a plate.
-
Expose the plate to a UV lamp for a defined period.
-
A control sample should be kept in the dark.
-
Compare the color of the exposed sample to the control sample to evaluate the extent of photodegradation.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Adsorption of this compound | Incorrect pH of the solution. This compound adsorption is pH-dependent. | Optimize the pH of the adsorption buffer. A pH range of 3-5.5 is generally favorable for this compound stability and may influence adsorption.[4] |
| Inefficient mixing during incubation. | Ensure adequate and consistent agitation during the adsorption process to maximize the interaction between this compound and the cellulose surface. | |
| Low quality or inappropriate type of cellulose. | Use a high-purity cellulose like Avicel.[5] The surface area and porosity of the cellulose can affect adsorption capacity. | |
| Color of the Complex Fades Quickly | pH of the storage solution is outside the optimal range (1-5). | Store the this compound-cellulose complex in a slightly acidic buffer (pH 3-5). |
| Exposure to high temperatures. | Avoid exposing the complex to temperatures above 70°C for extended periods.[1][2] | |
| Exposure to light. | Store the complex in a dark place or in light-protected containers to prevent photodegradation.[4] | |
| Inconsistent Results | Variability in the this compound extraction and purification process. | Ensure a standardized protocol for this compound extraction to obtain a consistent purity and concentration. |
| Inconsistent experimental conditions (temperature, pH, incubation time). | Strictly control all experimental parameters for each replicate and experiment. | |
| Aggregation of cellulose particles. | Ensure proper dispersion of cellulose in the buffer before adding this compound. Sonication can be used to break up aggregates. |
Data Presentation
Table 1: Stability of this compound on Various Polysaccharides
| Polysaccharide | Net Retention (%) after 24h at 30°C |
| Avicel cellulose | 51.6 |
| Chitin | 40.7 |
| CM-Cellulose | 24.5 |
| Sephadex G-15 | 16.6 |
| Starch | 13.3 |
| Alginic acid | 10.5 |
| Chitosan | 7.7 |
| Hyaluronic acid | 7.5 |
| Agar | 6.8 |
| Xylan | 5.2 |
(Data sourced from Saito, K. (1998). The tinctorial stability of carthamin on polysaccharides and related substances. Acta Botanica Croatica, 57, 125-135.)[5]
Table 2: Influence of pH on the Color of this compound-Cellulose Complex
| pH Range | Observed Color | Stability |
| 1-5 | Rich Magenta | High |
| >6 | Purple | Lower |
(Information compiled from Baerle et al., 2021)[1][2][3]
Table 3: Thermal Stability of this compound-Cellulose Complex at pH 2-5
| Temperature (°C) | Time (minutes) | Stability (%) |
| 70 | 15 | up to 90 |
(Information compiled from Baerle et al., 2021)[1][2][3]
Visualizations
Caption: Experimental workflow for the adsorption of this compound onto cellulose.
Caption: Logical relationship of this compound stabilization by cellulose adsorption.
Caption: Simplified degradation pathway of this compound and the protective role of cellulose.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability limits of a red Carthamin–cellulose complex as a potential food colourant - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Stability limits of a red Carthamin-cellulose complex as a potential food colourant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. makhillpublications.co [makhillpublications.co]
- 5. scispace.com [scispace.com]
Technical Support Center: Large-Scale Purification of Carthamone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Carthamone.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Question: Why is the recovery rate of this compound low when using macroporous adsorption resins?
Answer: Low recovery rates of this compound during macroporous resin chromatography can stem from several factors. The selection of an inappropriate resin is a primary cause; resins differ in polarity, particle size, and pore diameter, all of which influence adsorption and desorption characteristics.[1] Inefficient elution, due to incorrect solvent choice or concentration, can also lead to poor recovery. Additionally, the pH of the sample solution plays a crucial role in the adsorption process and, if not optimized, can result in diminished yields.[2]
Potential Solutions:
-
Resin Selection: Screen various macroporous resins with different polarities (non-polar, weak polar, polar) to identify the one with the best adsorption and desorption properties for this compound.[1] For instance, HPD400 macroporous adsorption resin has been shown to be effective for this compound purification.[2]
-
Elution Optimization: Systematically test different elution solvents and their concentrations. An ethanol-water mixture is commonly used, and optimizing the ethanol (B145695) volume fraction is critical for efficient desorption.[2]
-
pH Adjustment: Optimize the pH of the crude this compound solution before loading it onto the column. A pH of 6.00 has been identified as optimal in some studies.[2]
-
Flow Rate Control: The flow rates for both sample loading and elution should be optimized. Slower flow rates generally allow for better adsorption and desorption, leading to higher recovery.[2]
Question: My purified this compound appears to be unstable and degrades over time. What could be the cause and how can I prevent it?
Answer: this compound is known to be unstable under certain conditions. The enzyme Carthamin-synthesizing enzyme has been noted to be unstable on storage.[3] Degradation can be accelerated by exposure to high temperatures, certain pH levels, and the presence of specific metal ions. For instance, the activity of precarthamin decarboxylase, an enzyme involved in this compound synthesis, is inhibited by Mn2+, Fe2+, and Cu2+ and decreases sharply at temperatures above 50°C.[4]
Potential Solutions:
-
Temperature Control: Conduct purification steps at controlled, lower temperatures to minimize thermal degradation.
-
pH Management: Maintain the pH of the solution within a range that ensures this compound stability. The optimal pH for the enzyme involved in its synthesis is around 5.0.[4]
-
Avoid Metal Contamination: Use high-purity solvents and reagents, and ensure that the equipment used does not leach metal ions that could catalyze degradation.
-
Storage Conditions: Store the purified this compound under appropriate conditions, such as low temperature and protection from light, to enhance its stability.
Frequently Asked Questions (FAQs)
What are the most effective methods for large-scale purification of this compound?
Two of the most prominent and effective methods for the large-scale purification of this compound are macroporous resin chromatography and high-speed counter-current chromatography (HSCCC).[2][5][6]
-
Macroporous Resin Chromatography: This technique is advantageous due to its high adsorption capacity, cost-effectiveness, and the potential for resin regeneration.[7] It has been successfully applied for the separation and purification of a wide range of natural compounds.[1][7][8]
-
High-Speed Counter-Current Chromatography (HSCCC): As a form of liquid-liquid chromatography, HSCCC avoids the use of a solid support, which can eliminate issues like irreversible adsorption of the sample.[6][9] It offers high loading capacity and predictable scale-up from milligram to kilogram quantities.[10]
How can I improve the purity of this compound in the final product?
Achieving high purity often requires a multi-step purification strategy. Combining different chromatographic techniques can be highly effective. For instance, an initial enrichment step using macroporous resins can be followed by a polishing step with preparative high-performance liquid chromatography (preparative HPLC) to achieve purities of over 95%.[8] The combination of macroporous resin chromatography with HSCCC has also been shown to be a powerful technique for separating bioactive compounds from natural products.[11]
What are the key parameters to optimize for this compound purification using macroporous resins?
For successful purification using macroporous resins, the following parameters should be carefully optimized:
-
Resin Type: Selection of the appropriate resin is crucial.[1]
-
Sample Concentration and pH: The concentration of the crude this compound solution and its pH significantly affect adsorption.[2]
-
Flow Rates: Both the sample loading and elution flow rates need to be optimized.[2]
-
Elution Solvent System: The composition and concentration of the eluting solvent determine the efficiency of desorption.[2]
Data Presentation
Table 1: Optimized Parameters for this compound Purification using HPD400 Macroporous Adsorption Resin
| Parameter | Optimal Value |
| Mass ratio of crude carthamin to wet resin | 0.3 |
| Crude carthamin solution concentration | 0.125 g·mL⁻¹ |
| pH | 6.00 |
| Sample volume flow rate | 0.5 mL·min⁻¹ |
| Elution solvent (Ethanol volume fraction) | 58% |
| Elution volume | 4 BV (Bed Volumes) |
| Elution volume flow rate | 1.0 mL·min⁻¹ |
| Recovery Rate | > 96% |
Data sourced from a study on the separation of carthamin from safflower.[2]
Table 2: Purity Enhancement of Bioactive Compounds using Macroporous Resin and Preparative HPLC
| Compound Group | Initial Content in Crude Extract | Content after Macroporous Resin Treatment | Final Purity after Preparative HPLC | Recovery Yield after Resin Treatment |
| Yellow Monascus Pigments | 49.3% | 85.2% | - | - |
| Orange Monascus Pigments | 44.2% | 83.0% | - | - |
| Prim-O-glucosylcimifugin | 0.29% | 13.07% | > 95% | 76.38% |
| Cimifugin | 0.06% | 2.83% | > 95% | 78.25% |
| 5-O-methylvisamminoside | 0.37% | 16.91% | > 95% | 76.73% |
Data compiled from studies on the separation of Monascus pigments and chromones.[7][8]
Experimental Protocols
Protocol 1: Purification of this compound using Macroporous Adsorption Resin (HPD400)
This protocol is based on the optimized parameters for separating carthamin from safflower.[2]
-
Resin Pre-treatment: Wash the HPD400 macroporous resin with 95% (v/v) ethanol, soak for 24 hours at room temperature, and then rinse thoroughly with distilled water.
-
Sample Preparation: Prepare a crude this compound solution with a concentration of 0.125 g·mL⁻¹. Adjust the pH of the solution to 6.00.
-
Column Packing: Wet-pack a chromatography column with the pre-treated HPD400 resin.
-
Sample Loading: Load the prepared crude this compound solution onto the column at a flow rate of 0.5 mL·min⁻¹. The mass ratio of crude this compound to wet resin should be 0.3.
-
Washing: After loading, wash the column with deionized water to remove impurities.
-
Elution: Elute the adsorbed this compound from the resin using a 58% ethanol solution at a flow rate of 1.0 mL·min⁻¹. Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions for this compound content and purity.
Protocol 2: General Workflow for High-Speed Counter-Current Chromatography (HSCCC) Purification
This protocol outlines the general steps for purification using HSCCC.
-
Solvent System Selection: Select a suitable two-phase solvent system. This is a critical step and involves testing different solvent combinations to find one that provides an appropriate partition coefficient (KD) for this compound.
-
Instrument Preparation: Fill the HSCCC column with the stationary phase of the selected solvent system.
-
Equilibration: Pump the mobile phase through the column until hydrodynamic equilibrium is reached.
-
Sample Injection: Dissolve the crude or partially purified this compound extract in a mixture of the stationary and mobile phases and inject it into the column.
-
Separation and Elution: Continue pumping the mobile phase to facilitate the separation of this compound.
-
Fraction Collection: Collect the eluate in fractions using a fraction collector.
-
Analysis: Analyze the fractions to determine the purity and yield of this compound.
Visualizations
Caption: Workflow for this compound Purification using Macroporous Resin Chromatography.
Caption: Troubleshooting Logic for Low this compound Recovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimized Separation of Carthamin from Safflower by Macroporous Adsorption Resins and Its Protective Effects on PC12 Cells Injured by OGD/R via Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification and characterization of precarthamin decarboxylase from the yellow petals of Carthamus tinctorius L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation and purification of anthocyanins by high-speed countercurrent chromatography and screening for antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 7. A facile macroporous resin-based method for separation of yellow and orange Monascus pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of three chromones from Saposhnikovia divaricata using macroporous resins followed by preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Application of high-speed counter-current chromatography combined with macroporous resin for rapid enrichment and separation of three anthraquinone glycosides and one stilbene glycoside from Rheum tanguticum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Carthamone Stability and Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and activity of Carthamone. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
FAQ 1: What is this compound and what are its primary activities?
This compound, also known as carthamin, is the primary red pigment extracted from the florets of safflower (Carthamus tinctorius L.). It is a quinochalcone C-glycoside.[1] this compound is known for its potent antioxidant and anti-inflammatory properties. These activities are largely attributed to its ability to scavenge free radicals and modulate inflammatory signaling pathways.
FAQ 2: Which solvents are recommended for dissolving and storing this compound?
The choice of solvent significantly impacts the stability of this compound. For extraction and short-term handling, a mixture of pyridine (B92270) and water (1:1) has been shown to be a good solvent, especially at low temperatures (40-50 °C), as it minimizes decomposition.[2] For experimental assays, this compound is often dissolved in methanol (B129727) or ethanol. However, it's crucial to be aware of its stability in these solvents, especially for prolonged storage. In aqueous solutions, this compound is most stable under alkaline conditions (pH 12.0).[3]
FAQ 3: What are the typical degradation pathways for this compound?
This compound is susceptible to degradation under several conditions:
-
Thermal Degradation: In hot aqueous solutions, this compound undergoes a reverse aldol (B89426) condensation, leading to discoloration.[2]
-
pH-Dependent Degradation: It is less stable in acidic and neutral aqueous solutions compared to alkaline conditions.[3]
-
Photodegradation: Exposure to light, particularly UV light, can cause fading through the photo-oxidation of its carbon-carbon double bonds.[2][4]
Troubleshooting Guides
Problem 1: Inconsistent results in antioxidant activity assays (e.g., DPPH, ABTS).
-
Possible Cause 1: Solvent-dependent activity. The antioxidant capacity of this compound can vary depending on the solvent used. The polarity of the solvent can influence the hydrogen atom donating ability of the molecule.
-
Solution: Standardize the solvent used across all experiments for consistency. If comparing different studies, be mindful of the solvents used as it can affect IC50 values.
-
-
Possible Cause 2: Degradation of this compound stock solution. this compound is unstable, and its degradation can lead to a loss of activity.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. If storage is necessary, store in a dark, cold environment (e.g., -20°C) and minimize freeze-thaw cycles. It is advisable to use an inert gas like argon or nitrogen to overlay the solution to prevent oxidation.
-
-
Possible Cause 3: Incorrect assay protocol. Variations in incubation time, concentration of radical solution, or spectrophotometer wavelength can lead to inconsistent results.
-
Solution: Strictly adhere to a validated experimental protocol for the chosen antioxidant assay. Ensure accurate pipetting and timing.
-
Problem 2: Low or no anti-inflammatory activity observed in cell-based assays (e.g., RAW 264.7 macrophages).
-
Possible Cause 1: this compound degradation in cell culture media. The aqueous and physiological pH environment of cell culture media can contribute to the degradation of this compound over the course of the experiment.
-
Solution: Minimize the pre-incubation time of this compound in the media before adding to the cells. Consider conducting a time-course experiment to determine the optimal treatment duration.
-
-
Possible Cause 2: Sub-optimal concentration range. The effective concentration for anti-inflammatory activity may not have been reached.
-
Solution: Perform a dose-response study with a wide range of this compound concentrations to determine the optimal inhibitory concentration (IC50).
-
-
Possible Cause 3: Cell viability issues. High concentrations of this compound or the solvent used to dissolve it (e.g., DMSO) may be toxic to the cells, leading to misleading results.
-
Solution: Always perform a cell viability assay (e.g., MTT or CCK-8) in parallel with the anti-inflammatory assay to ensure that the observed effects are not due to cytotoxicity.
-
Data Presentation
Table 1: Stability of this compound in Aqueous Solutions
| pH | Temperature (°C) | Half-life (t½) | Activation Energy (kcal/mol) |
| 5.0 | 25 | 4.0 hours[3] | 15.6[3] |
| 7.0 | 25 | 5.1 hours[3] | 15.7[3] |
| 12.0 | 25 | 12.5 hours[3] | 16.8[3] |
| 5.0 | 80 | ~4 minutes[2] | - |
| 7.0 | 100 | ~1.5 minutes[2] | - |
Table 2: Antioxidant Activity of Safflower Extracts (containing this compound)
| Extract/Compound | Solvent | Assay | IC50 (µg/mL) |
| Safflower Floret Extract | Methanol | DPPH | 35.03 - 160.60 (depending on variety)[5] |
| Safflower Floret Extract | Aqueous | DPPH | 93.38 - 133.71 (depending on variety)[5] |
| Safflower Floret Extract | Ethanol | DPPH | 2.511 |
Note: The data in Table 2 is for safflower extracts, and the IC50 values can vary based on the specific composition of the extract.
Table 3: Anti-inflammatory Activity of Cardamonin (B96198) (a related chalcone)
| Cell Line | Inflammatory Stimulus | Measured Parameter | IC50 |
| RAW 264.7 | LPS | Nitric Oxide (NO) Production | 9.39 µg/mL[6] |
| RAW 264.7 | LPS | iNOS Expression | 13.29 µM[6] |
Note: The data in Table 3 is for Cardamonin, a compound structurally related to this compound, and serves as a reference for expected anti-inflammatory potency.
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC
-
Preparation of this compound Solutions: Prepare stock solutions of this compound in the desired solvents (e.g., methanol, ethanol, water at different pH values) at a known concentration.
-
Storage Conditions: Aliquot the solutions into vials and store them under different conditions (e.g., various temperatures, light, and dark).
-
HPLC Analysis:
-
Data Analysis: At specified time intervals, inject the samples into the HPLC system. The degradation of this compound is monitored by the decrease in the peak area of the parent compound. The half-life can be calculated by plotting the natural logarithm of the concentration versus time.
Protocol 2: DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[5]
-
Prepare a series of dilutions of this compound in the chosen solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each this compound dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of this compound that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.
Protocol 3: Anti-inflammatory Activity in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
-
Measurement of Nitric Oxide (NO) Production:
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.
-
-
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits.
-
-
Data Analysis: Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production compared to the LPS-stimulated control. Determine the IC50 values.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound stability and activity.
Caption: Proposed signaling pathways modulated by this compound.
References
- 1. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. morana-rtd.com [morana-rtd.com]
- 3. Stability of carthamin fromCarthamus tinctorius in aqueous solution: pH and temperature effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Journal of Biological Sciences [makhillpublications.co]
- 5. iosrjournals.org [iosrjournals.org]
- 6. The effects of cardamonin on lipopolysaccharide-induced inflammatory protein production and MAP kinase and NFκB signalling pathways in monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spectrophotometric Analysis of Carthamone
Welcome to the technical support center for the spectrophotometric analysis of carthamone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to achieving accurate and reliable spectrophotometric readings of this compound.
Troubleshooting Guide
This guide addresses common issues that can lead to inaccurate this compound spectrophotometric readings and provides step-by-step solutions to mitigate these interferences.
Problem 1: Inconsistent or Unstable Absorbance Readings
Possible Causes:
-
pH Fluctuations: this compound stability is highly dependent on the pH of the solution. It is more stable under alkaline conditions.[1][2]
-
Temperature Variations: Temperature can affect the stability of this compound, leading to degradation and altered absorbance readings.
-
Solvent Volatility: Evaporation of the solvent can concentrate the sample, leading to artificially high absorbance readings over time.
Solutions:
-
pH Control:
-
Temperature Control:
-
Use a temperature-controlled cuvette holder in the spectrophotometer.
-
Allow samples and standards to equilibrate to a consistent room temperature before measurement.
-
-
Solvent Choice:
-
Use low-volatility solvents whenever possible.
-
Keep cuvettes capped during and after measurements to minimize evaporation.
-
Problem 2: Spectral Overlap from Interfering Substances
Possible Causes:
-
Presence of Other Flavonoids: Plant extracts containing this compound are often complex mixtures that include other flavonoids like quercetin (B1663063) and kaempferol. These compounds have overlapping absorption spectra with this compound, leading to artificially inflated absorbance readings.
-
Co-pigmentation Effects: Co-pigments, such as other flavonoids or phenolic compounds, can interact with this compound, causing a hyperchromic effect (increased absorbance) and a bathochromic shift (shift in the wavelength of maximum absorbance).
Solutions:
-
Sample Preparation:
-
Chromatographic Separation: Employ techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to separate this compound from interfering compounds before spectrophotometric analysis.
-
Solid-Phase Extraction (SPE): Use SPE cartridges to selectively isolate this compound from the sample matrix.
-
-
Spectrophotometric Correction Methods:
-
Derivative Spectrophotometry: This technique can help to resolve overlapping spectral bands by calculating the first or higher-order derivative of the absorbance spectrum.
-
Spectral Deconvolution: Utilize software to mathematically separate the individual spectra of this compound and interfering compounds from the composite spectrum of the mixture.
-
Multi-Wavelength Analysis: Measure absorbance at multiple wavelengths and use simultaneous equations to calculate the concentration of each component.
-
-
Use of Blanks:
-
A proper blank solution, containing all components of the sample matrix except for this compound, is crucial to correct for background absorbance.
-
Problem 3: Unusually High or Low Absorbance Readings
Possible Causes:
-
Incorrect Wavelength Setting: Using a wavelength other than the maximum absorbance (λmax) of this compound will result in lower absorbance readings.
-
Sample Concentration: If the sample is too concentrated, it may exceed the linear range of the Beer-Lambert law, leading to inaccurate results. Conversely, a sample that is too dilute may have an absorbance close to the instrument's detection limit, increasing the signal-to-noise ratio.
-
Cuvette Issues: Scratches, fingerprints, or residual sample on the cuvette can scatter light and affect absorbance readings.
Solutions:
-
Wavelength Verification:
-
Scan the absorbance of a pure this compound standard to determine its λmax in your specific solvent system. The λmax for this compound is reported to be around 340 nm.
-
-
Sample Dilution:
-
If the absorbance is too high (typically > 1.5-2.0), dilute the sample with the appropriate solvent and re-measure. Ensure the dilution factor is accounted for in the final concentration calculation.
-
-
Proper Cuvette Handling:
-
Always handle cuvettes by the frosted sides.
-
Clean cuvettes thoroughly between measurements.
-
Inspect cuvettes for scratches or damage before use.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and carthamin?
A1: this compound is a term often used to refer to the complex of yellow and red pigments extracted from safflower (Carthamus tinctorius). Carthamin is the principal red pigment and is a specific chemical compound, a chalconoid. Precarthamin, a yellow precursor, is converted to the red carthamin. Therefore, carthamin is a major component of what is generally referred to as this compound.
Q2: What is the optimal wavelength for measuring this compound?
A2: The maximum absorption (λmax) of this compound is in the UV-Vis region. Published data indicates a λmax for this compound at approximately 340 nm. However, the red pigment carthamin is often measured at a longer wavelength, around 520 nm. It is crucial to determine the λmax experimentally for your specific this compound extract and solvent system by performing a spectral scan.
Q3: How can I prepare a blank for my this compound sample?
A3: An ideal blank solution should contain everything that your sample solution contains, except for the analyte (this compound). If you are analyzing a crude plant extract, preparing a true blank can be challenging. In such cases, a solvent blank (the solvent used to dissolve the extract) is often used. For more accurate results, you can try to obtain a "this compound-free" extract of the same plant material, although this is often difficult.
Q4: My sample contains both this compound and safflower yellow. How can I measure them separately using a spectrophotometer?
A4: Safflower yellow and this compound (specifically the red carthamin component) have distinct absorption maxima. Safflower yellow pigments are typically measured around 403-405 nm, while carthamin is measured at approximately 520 nm. You can use a multi-wavelength spectrophotometric method. This involves measuring the absorbance of the mixture at both wavelengths and then using a set of simultaneous equations derived from the molar absorptivities of the pure components at these wavelengths to calculate the concentration of each.
Q5: What is the molar extinction coefficient of this compound?
Data Presentation
The following table summarizes the potential impact of common interfering substances on this compound spectrophotometric readings. Note that the exact quantitative effect can vary depending on the concentration of the interferent, the concentration of this compound, and the specific experimental conditions.
| Interfering Substance | Type of Interference | Expected Effect on Absorbance Reading | Mitigation Strategy |
| Quercetin | Spectral Overlap | Increased absorbance | Chromatographic separation (HPLC, TLC), Spectral deconvolution, Derivative spectrophotometry |
| Kaempferol | Spectral Overlap | Increased absorbance | Chromatographic separation (HPLC, TLC), Spectral deconvolution, Derivative spectrophotometry |
| Other Flavonoids | Spectral Overlap, Co-pigmentation | Increased absorbance, Shift in λmax | Chromatographic separation, Use of a sample blank, Multi-wavelength analysis |
| Phenolic Acids | Co-pigmentation | Increased absorbance, Shift in λmax | Sample purification (e.g., SPE), Use of a sample blank |
| Turbidity | Light Scattering | Increased absorbance across the spectrum | Sample filtration or centrifugation |
Experimental Protocols
Protocol 1: Basic Spectrophotometric Quantification of this compound in an Extract
This protocol provides a general procedure for the spectrophotometric determination of this compound. It is recommended to optimize and validate this method for your specific application.
1. Materials and Reagents:
-
This compound-containing extract
-
Ethanol (or another suitable solvent)
-
Spectrophotometer
-
Quartz or glass cuvettes
-
Volumetric flasks and pipettes
2. Preparation of Standard Solutions:
-
Accurately weigh a known amount of purified this compound standard.
-
Dissolve the standard in the chosen solvent to prepare a stock solution of known concentration.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
3. Preparation of Sample Solution:
-
Accurately weigh a known amount of the this compound-containing extract.
-
Dissolve the extract in the chosen solvent.
-
If necessary, filter or centrifuge the solution to remove any particulate matter.
-
Dilute the sample solution with the solvent to an appropriate concentration so that the absorbance reading falls within the linear range of the calibration curve (typically 0.1 - 1.0).
4. Spectrophotometric Measurement:
-
Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
-
Set the wavelength to the λmax of this compound (determined experimentally, e.g., 340 nm).
-
Zero the spectrophotometer using the solvent as a blank.
-
Measure the absorbance of each standard solution and the sample solution.
5. Data Analysis:
-
Create a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear fit.
-
Use the equation of the line to calculate the concentration of this compound in the sample solution based on its absorbance.
-
Account for any dilution factors to determine the final concentration of this compound in the original extract.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound spectrophotometry.
References
Validation & Comparative
A Comparative Analysis of the Stability of Carthamone and Safflor Yellow A
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide on the stability of two prominent natural colorants, Carthamone and Safflor Yellow A, has been compiled for researchers, scientists, and professionals in the drug development sector. This guide offers an objective look at the performance of these compounds under various environmental conditions, supported by experimental data, detailed methodologies, and visual representations of degradation pathways and experimental workflows.
The stability of natural pigments is a critical factor in their application in the pharmaceutical and food industries. This compound, the red pigment, and Safflor Yellow A, the primary yellow pigment extracted from safflower (Carthamus tinctorius L.), exhibit distinct stability profiles when subjected to changes in pH, temperature, and light. Understanding these differences is paramount for optimizing their use in various formulations and ensuring product efficacy and shelf-life.
Executive Summary of Stability Comparison
Safflor Yellow A generally demonstrates greater stability across a range of temperatures and pH levels compared to this compound. However, this compound exhibits superior stability under light irradiation. These findings are crucial for determining the appropriate storage and processing conditions for products containing these natural pigments.
Quantitative Stability Data
The following table summarizes the quantitative data on the stability of this compound and Safflor Yellow A under different stress conditions.
| Parameter | Condition | This compound | Safflor Yellow A (Hydroxysafflor Yellow A) | Reference |
| Thermal Stability | Decomposition Half-life at 25°C, pH 5.0 | 4.0 hours | More stable than this compound at higher temperatures | [1] |
| Decomposition Half-life at 25°C, pH 7.0 | 5.1 hours | Degrades at high temperatures (>60°C) | [1] | |
| Decomposition Half-life at 25°C, pH 12.0 | 12.5 hours | Degrades at high temperatures (>60°C) | [1] | |
| Activation Energy (pH 5.0) | 15.6 kcal/mol | - | [1] | |
| Activation Energy (pH 7.0) | 15.7 kcal/mol | - | [1] | |
| Activation Energy (pH 12.0) | 16.8 kcal/mol | - | [1] | |
| pH Stability | Optimal pH Range | 3-5.5 (most stable) | Relatively stable in acidic pH | |
| Acidic Conditions (pH < 3.0) | Increased degradation | Degrades | ||
| Alkaline Conditions (pH > 7.0) | More stable than in acidic/neutral pH | Degrades, especially at pH > 7.0 | [1] | |
| Photostability | Light Exposure | Relatively stable | Degrades under light irradiation | |
| UV Light | Some degradation | Significant degradation |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Protocol for pH Stability Testing
-
Preparation of Pigment Solutions: Prepare aqueous solutions of this compound and Safflor Yellow A of known concentrations.
-
Buffer Preparation: Prepare a series of buffer solutions with varying pH values (e.g., pH 2, 4, 6, 7, 8, 10).
-
Incubation: Mix the pigment solutions with each buffer solution in a 1:1 ratio. Incubate the mixtures at a constant temperature (e.g., 25°C) in the dark for a specified period (e.g., 24 hours).
-
Spectrophotometric Analysis: Measure the absorbance of each solution at the maximum absorption wavelength (λmax) for this compound (around 521 nm) and Safflor Yellow A (around 403 nm) at regular time intervals.
-
Data Analysis: Calculate the percentage of pigment degradation over time for each pH value. The degradation can be determined by the decrease in absorbance.
Protocol for Thermal Stability Testing
-
Preparation of Pigment Solutions: Prepare buffered solutions of this compound and Safflor Yellow A at a specific pH where they exhibit reasonable stability (e.g., pH 7 for this compound and pH 5 for Safflor Yellow A).
-
Temperature Control: Aliquot the solutions into sealed vials and place them in constant-temperature baths or incubators set at different temperatures (e.g., 30°C, 50°C, 70°C, 90°C).
-
Time-course Analysis: At regular time intervals, remove a vial from each temperature, cool it rapidly to room temperature, and measure the absorbance at the respective λmax.
-
Kinetic Analysis: Plot the natural logarithm of the concentration (or absorbance) versus time to determine the degradation rate constant (k) for each temperature. The half-life (t½) can be calculated using the formula: t½ = 0.693/k. The activation energy (Ea) can be determined from an Arrhenius plot of ln(k) versus 1/T.
Protocol for Photostability Testing
-
Sample Preparation: Prepare aqueous solutions of this compound and Safflor Yellow A and place them in transparent containers (e.g., quartz cuvettes).
-
Light Exposure: Expose the samples to a controlled light source, such as a xenon lamp (simulating sunlight) or a UV lamp, for a defined period. A dark control sample should be kept under the same conditions but shielded from light.
-
Analytical Measurement: At specific time points, measure the concentration of the pigment in both the exposed and dark control samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
HPLC Conditions for Safflor Yellow A:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol (B129727) and water (with a small percentage of formic acid).
-
Detection: UV-Vis detector at 403 nm.
-
-
Data Evaluation: Compare the chromatograms of the light-exposed samples with the dark control to identify and quantify the degradation products. Calculate the percentage of degradation of the parent compound.
Visualizing Degradation and Experimental Processes
To further elucidate the processes described, the following diagrams have been generated using the DOT language.
References
Differentiating Safflower's Crimson and Gold: A Comparative Guide to Carthamone and Carthamidin Analysis
For researchers, scientists, and drug development professionals, the accurate differentiation of carthamone and carthamidin (B192512) is crucial for the quality control and standardization of safflower extracts. This guide provides an objective comparison of analytical techniques, supported by experimental data, to facilitate the precise identification and quantification of these two key bioactive compounds.
This compound, the vibrant red pigment, and its yellow precursor, carthamidin, are the principal coloring components of safflower (Carthamus tinctorius L.). While structurally related, their distinct physicochemical properties necessitate specific analytical approaches for their individual characterization. This guide outlines the primary methods for their differentiation, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Ultraviolet-Visible (UV-Vis) Spectroscopy, complete with detailed experimental protocols and comparative data.
At a Glance: Key Differentiating Properties
A fundamental understanding of the solubility differences between this compound and carthamidin is the first step in their effective separation. Carthamidin is water-soluble, while carthamin is insoluble in water but soluble in alkaline solutions. This property forms the basis of initial extraction and purification protocols.
Comparative Analysis of Analytical Techniques
The following tables summarize the quantitative data obtained from various analytical methods, offering a clear comparison for researchers to select the most appropriate technique for their needs.
Table 1: Thin-Layer Chromatography (TLC) Data
| Parameter | This compound (Carthamin) | Carthamidin (Safflower Yellow) | Reference |
| Stationary Phase | Silica Gel G | Silica Gel G | [1][2] |
| Mobile Phase | Distilled water:isobutanol:ethanol:formic acid (4:7:4:4) | Distilled water:isobutanol:ethanol:formic acid (4:7:4:4) | [1] |
| Rf Value | 0.93 - 0.96 | 0.32 - 0.80 | [2] |
Table 2: High-Performance Liquid Chromatography (HPLC) Data
| Parameter | This compound (Carthamin) | Carthamidin (Safflower Yellow) | Reference |
| Column | Reversed-phase C18 | Reversed-phase C18 | [3][4] |
| Mobile Phase | Methanol:Water (45:55) (Isocratic) | Acetonitrile and 50 mM ammonium (B1175870) acetate (B1210297) in distilled water (Gradient) | [3][5] |
| Flow Rate | 1.0 ml/min | 0.8 ml/min | [3][4] |
| Detection Wavelength | 520 nm | Not specified in the same study | [3] |
| Retention Time (min) | 6.00 (±0.10) | Multiple peaks observed between 18.861 and 24.398 for yellow pigments | [3][4] |
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Parameter | This compound (Carthamin) | Carthamidin (Safflower Yellow) | Reference |
| Solvent | Acetone (B3395972) | Water | [6] |
| Absorption Maximum (λmax) | 520 nm | 405 nm | [6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Protocol 1: Extraction of this compound and Carthamidin
This protocol is based on the differential solubility of the two pigments.[7]
Carthamidin (Water-Soluble Yellow Pigment) Extraction:
-
Suspend 1 gram of finely powdered safflower florets in 15 ml of distilled water.
-
Stir the suspension for 30 minutes at room temperature.
-
Centrifuge to remove solid particles and retain the supernatant.
-
Repeat the extraction process on the pellet with fresh distilled water to ensure complete extraction of the yellow pigment.
-
Combine the supernatants, which contain the carthamidin.
This compound (Water-Insoluble Red Pigment) Extraction:
-
Take the pellet remaining after carthamidin extraction.
-
Suspend the pellet in 20 ml of 0.5% (w/v) sodium carbonate solution.
-
Stir for 30 minutes at room temperature to dissolve the this compound.
-
Centrifuge and collect the supernatant.
-
Acidify the supernatant to a pH of 3.5 using 0.5% citric acid. This will cause the carthamin to adsorb to a carrier.
-
Add 0.5 g of cellulose (B213188) powder and stir for 30 minutes.
-
Centrifuge and discard the supernatant. The pellet contains the adsorbed carthamin.
-
Wash the pellet with distilled water multiple times until the supernatant is colorless.
-
Extract the carthamin from the cellulose by suspending the pellet in 10 ml of acetone and stirring for 5 minutes.
-
Centrifuge and collect the acetone supernatant containing the purified this compound.
Protocol 2: Thin-Layer Chromatography (TLC)
This method provides a rapid and cost-effective way to separate and identify this compound and carthamidin.[1]
-
Plate Preparation: Use commercially available Silica Gel G TLC plates.
-
Sample Application: Spot the extracted this compound and carthamidin samples onto the baseline of the TLC plate.
-
Mobile Phase Preparation: Prepare a solvent system of distilled water:isobutanol:ethanol:formic acid in a 4:7:4:4 ratio.
-
Development: Place the TLC plate in a chromatography chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. The separated spots will be visible under natural light.
-
Rf Value Calculation: Calculate the Retention factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
Protocol 3: High-Performance Liquid Chromatography (HPLC)
HPLC offers high resolution and quantitative analysis of this compound and carthamidin. The following are representative methods; optimization may be required based on the specific instrument and column.
Method for this compound Analysis: [3]
-
Column: Reversed-phase C18
-
Mobile Phase: Methanol:Water (45:55)
-
Elution: Isocratic
-
Flow Rate: 1.0 ml/min
-
Detection: 520 nm
Method for Safflower Yellow Pigments (including Carthamidin): [4]
-
Column: Not specified, but likely a reversed-phase column.
-
Mobile Phase A: Not specified.
-
Mobile Phase B: 5% of an unspecified solvent.
-
Elution: Gradient elution from 5% to 90% of mobile phase B over 20 minutes.
-
Flow Rate: 0.8 ml/min
-
Detection: Not specified.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the extraction and analysis processes.
Conclusion
The differentiation of this compound and carthamidin in safflower extracts can be reliably achieved through a combination of their distinct solubility properties and the application of standard chromatographic and spectroscopic techniques. TLC provides a rapid qualitative assessment, while HPLC offers robust quantitative separation. UV-Vis spectroscopy serves as a straightforward method for quantification based on their unique absorption maxima. For researchers and professionals in drug development, the selection of the most suitable method will depend on the specific requirements for sensitivity, quantification, and throughput. The protocols and comparative data presented in this guide provide a solid foundation for the accurate and reproducible analysis of these important natural compounds.
References
A Comparative Guide to Analytical Methods for Carthamone Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Carthamone, the primary red pigment in Safflower (Carthamus tinctorius L.), is crucial for the quality control of herbal preparations, food colorants, and cosmetic products. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method with other potential analytical techniques, supported by available experimental data.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as sensitivity, speed, and the need for structural confirmation. While a validated HPLC method provides reliable quantification, techniques like Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer distinct advantages.
| Parameter | HPLC | UPLC (General Performance) | LC-MS (General Performance) |
| Linearity Range | 60 - 420 ng/mL[1] | Typically offers a wide linear range | Wide linear range, excellent for trace analysis |
| Limit of Detection (LOD) | 45 ng/mL[1] | Generally lower than HPLC | Very low, often in the pg/mL range |
| Limit of Quantification (LOQ) | 60 ng/mL[1] | Generally lower than HPLC | Very low, suitable for trace quantification |
| Accuracy (Recovery) | 101.5%[1] | High (typically 95-105%) | High (typically 95-105%) |
| Precision (%RSD) | Intra-day: 0.039%, Inter-day: 0.032%[1] | Very high (<2% RSD is common) | Very high (<2% RSD is common) |
| Analysis Time | ~6 minutes per sample[1] | Shorter than HPLC | Similar to or slightly longer than HPLC/UPLC |
| Selectivity | Good | Excellent | Excellent, provides mass-to-charge ratio |
| Structural Confirmation | No | No | Yes (via mass fragmentation) |
Experimental Protocols
Validated HPLC Method for this compound Quantification
This protocol is based on a published reversed-phase HPLC method for the estimation of this compound in Carthamus tinctorius.[1]
1. Sample Preparation:
-
Accurately weigh and powder the dried petals of Carthamus tinctorius.
-
Extract the powdered petals five times with 60% acetone (B3395972) at room temperature.
-
Combine the filtrates and make up the volume to a known quantity.
-
Dilute the extract with the mobile phase to a suitable concentration for analysis.
2. Chromatographic Conditions:
-
Instrument: Jasco HPLC system with a PU-1580 Intelligent pump, a PU-2080 Plus Intelligent pump, and a Jasco UV-1575 intelligent UV/Vis detector.[1]
-
Column: Lichrospher 100 RP-18e (250 mm x 4.6 mm I.D., 5 µm).[1]
-
Mobile Phase: Methanol-Water (45:55, v/v).[1]
-
Elution: Isocratic.[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection Wavelength: 520 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: Ambient.[1]
3. Calibration Curve:
-
Prepare a standard stock solution of this compound at a concentration of 15 µg/mL.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 60 to 420 ng/mL.[1]
-
Inject each standard solution and plot the peak area against the concentration to construct the calibration curve.
Methodology and Workflow Diagrams
The following diagrams illustrate the HPLC method validation workflow and a comparison of the analytical techniques.
Caption: Workflow for the validation of an HPLC method for this compound quantification.
Caption: Comparison of key features of HPLC, UPLC, and LC-MS for this compound analysis.
References
Comparative analysis of Carthamone content in different safflower varieties
A Comparative Analysis of Carthamone Content in Different Safflower (Carthamus tinctorius L.) Varieties
This guide provides a comparative analysis of this compound, the primary red pigment in safflower florets, across various cultivars. It is intended for researchers, scientists, and professionals in drug development and natural product chemistry. The guide summarizes quantitative data, details experimental protocols for this compound analysis, and illustrates the biosynthetic pathway and experimental workflows.
Quantitative Comparison of this compound Content
The concentration of this compound varies significantly among different safflower genotypes. This variation is crucial for selecting suitable varieties for industrial applications, such as natural food colorants, cosmetics, and traditional medicine. The data below, compiled from several studies, highlights these differences.
| Safflower Variety/Genotype | This compound Content | Method of Analysis | Reference |
| Manjra | 2.350 mg/g | Spectrophotometry | [1] |
| Pbns-12 | 2.21 mg/g | Spectrophotometry | [1] |
| Nari-6 | 2.21 mg/g | Spectrophotometry | [1] |
| SSf-658 | 1.921 mg/g | Spectrophotometry | [1] |
| A1 | 1.869 mg/g | Spectrophotometry | [1] |
| CO-1 | 1.834 mg/g | Spectrophotometry | [1] |
| GMU-7931-1 | 4.3 mg/ml (extract) | Spectrophotometry | [2] |
| GMU-7923 | 3.3 mg/ml (extract) | Spectrophotometry | [2] |
| General Range (30 Genotypes) | 2.2 - 4.3 mg/ml (extract) | Spectrophotometry | [2] |
| DSH-129 | 0.23% w/w | HPLC | [3] |
| Sharda | 0.18% w/w | HPLC | [3] |
| JSI-7 | 0.15% w/w | HPLC | [3] |
| JSI-103 | 0.14% w/w | HPLC | [3] |
| JSI-97 | 0.11% w/w | HPLC | [3] |
Note: Direct comparison between studies may be limited due to differences in extraction methods, analytical techniques (spectrophotometry vs. HPLC), and reporting units (mg/g vs. mg/ml of extract vs. % w/w).
Experimental Protocols
Accurate quantification of this compound is essential for comparative studies. Below are detailed protocols for both spectrophotometric and High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 1: Spectrophotometric Quantification
This method is suitable for rapid screening of multiple samples.
-
Sample Preparation: Dry the safflower florets and grind them into a fine powder.
-
Extraction of Red Pigment:
-
Weigh 1 gram of the fine safflower floral powder.
-
Suspend the powder in 20 ml of 0.5% (w/v) sodium carbonate solution.[1][2]
-
Stir the suspension at room temperature for 30 minutes.[1]
-
Centrifuge the mixture at 3500 rpm for 15 minutes.[1]
-
Collect the supernatant containing the red pigment. For exhaustive extraction, the process can be repeated on the pellet.
-
-
Quantification:
-
Measure the absorbance of the supernatant. The maximum absorption for this compound's precursor, carthamidin, is noted at 450 nm, while this compound itself is often measured at higher wavelengths (e.g., 520-530 nm in specific solvents).[1][3]
-
Calculate the concentration based on a standard curve or by using a known extinction coefficient.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC provides higher specificity and accuracy for this compound quantification.[3]
-
Sample Preparation: Dry the safflower petals and grind them to pass through a #36/60 mesh.
-
Extraction:
-
Extract the powdered petals with 20 ml portions of 60% acetone (B3395972) five times at room temperature.
-
Combine the filtrates and adjust the final volume to 100 ml with the extraction solvent.
-
Dilute the extract (e.g., 1:10 to 1:20) with the mobile phase before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV/Vis detector.
-
Column: Lichrospher 100 RP-18e (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Methanol:Water (45:55, v/v).
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: 520 nm.
-
Injection Volume: 20 µl.
-
Column Temperature: Ambient.
-
-
Quantification:
-
Prepare a standard stock solution of pure this compound (e.g., 15 µg/ml).
-
Create a calibration curve by injecting a series of diluted standard solutions.
-
Calculate the this compound content in the samples by comparing their peak areas to the calibration curve. The typical retention time for this compound under these conditions is approximately 6.0 minutes.[3]
-
Visualizations
Experimental Workflow for HPLC Analysis
The following diagram illustrates the workflow for the extraction and HPLC quantification of this compound from safflower petals.
Caption: Workflow for this compound extraction and HPLC analysis.
Biosynthetic Pathway of this compound
This compound is a unique quinochalcone C-glycoside derived from the general flavonoid pathway. Its final synthesis from its direct precursor is a key step in the reddening of safflower florets.
Caption: Simplified biosynthetic pathway of this compound in safflower.
References
Unveiling the Cross-Reactivity of Carthamone in Flavonoid Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Carthamone, a quinone-chalcone C-glucoside responsible for the vibrant red hue of safflower (Carthamus tinctorius), is increasingly recognized for its diverse biological activities. As with other flavonoids, quantifying its presence and antioxidant potential is crucial for research and development. However, the inherent structural diversity of flavonoids can lead to significant cross-reactivity in common colorimetric and antioxidant assays, potentially affecting the accuracy of these measurements. This guide provides a comparative analysis of this compound's behavior in two widely used flavonoid assays—the Aluminum Chloride (AlCl₃) colorimetric assay and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay—alongside common flavonoids such as quercetin (B1663063), rutin (B1680289), and catechin (B1668976).
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of flavonoids is frequently assessed using the DPPH radical scavenging assay, where a lower IC₅₀ value indicates greater antioxidant potency. The following table summarizes the reported IC₅₀ values for this compound (carthamin), its related compounds from safflower, and other common flavonoids.
| Compound/Extract | DPPH Assay IC₅₀ (µg/mL) | Reference(s) |
| Carthamin | 1.23 ± 0.12 | [1] |
| Hydroxysafflor Yellow A (HSYA) | Lower than SYA and CT extract | [2] |
| Safflor Yellow A (SYA) | Higher than HSYA | [2] |
| Carthamus tinctorius Extract | 13.4 ± 1.0 (GAE/mL) | [2] |
| Quercetin | ~0.55 - 19.17 | [3][4] |
| Rutin | ~7.8 | [5] |
| Catechin | Varies significantly by assay conditions | [6] |
Note: IC₅₀ values can vary depending on the specific experimental conditions, including solvent, pH, and incubation time.
Cross-Reactivity in the Aluminum Chloride Colorimetric Assay
The aluminum chloride (AlCl₃) colorimetric assay is a widely used method for determining total flavonoid content. The principle of this assay is the formation of a stable complex between AlCl₃ and the C-4 keto group and/or hydroxyl groups of flavonoids, resulting in a bathochromic shift (a shift to a longer wavelength) in the UV-Vis absorption spectrum.
The position of the maximum absorbance (λmax) of the flavonoid-AlCl₃ complex can vary depending on the flavonoid's structural class. Flavones and flavonols, which possess a C2-C3 double bond and a C4-keto group, typically form stable complexes with AlCl₃, exhibiting a significant bathochromic shift with a λmax around 400-440 nm.[7]
-
Quercetin and Rutin: As flavonols, both quercetin and rutin form stable complexes with AlCl₃, with reported λmax values in the range of 415-433 nm.[8][9][10]
-
Catechin: Lacking a C4-keto group and a C2-C3 double bond, catechin does not form the same type of stable complex with AlCl₃ under standard assay conditions. Its interaction with AlCl₃ results in a less significant spectral shift, with absorbance maxima remaining in the lower UV range (around 280 nm).[11][12]
This compound's Predicted Behavior: this compound is a quinone-chalcone. While specific experimental data on the UV-Vis spectrum of a this compound-AlCl₃ complex is limited, its chemical structure suggests it possesses the necessary functional groups (keto and hydroxyl groups) for chelation with aluminum chloride. Therefore, it is expected to exhibit cross-reactivity in this assay. The extent of this cross-reactivity and the resulting λmax would require direct experimental verification.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol (B129727) or ethanol)
-
Test compound (this compound, Quercetin, Rutin, Catechin) solutions of varying concentrations
-
Methanol or ethanol (B145695) (as solvent)
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in the chosen solvent.
-
Create a series of dilutions of the test compound.
-
Add a fixed volume of each dilution to the wells of a 96-well plate.
-
Add a fixed volume of the DPPH solution to each well.
-
Include a control well containing the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the wavelength of maximum DPPH absorbance (typically around 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[13]
Aluminum Chloride Colorimetric Assay
This method quantifies flavonoids based on the formation of a colored complex with aluminum chloride.
Materials:
-
Aluminum chloride (AlCl₃) solution (e.g., 2% in methanol)
-
Test compound solutions of varying concentrations
-
Standard flavonoid solution (e.g., quercetin or rutin) for calibration curve
-
Sodium nitrite (B80452) (NaNO₂) solution (optional, for some protocols)
-
Sodium hydroxide (B78521) (NaOH) solution (optional, for some protocols)
-
Methanol or ethanol
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound and a standard flavonoid in the chosen solvent.
-
Create a series of dilutions for both the test compound and the standard.
-
To a fixed volume of each dilution, add the AlCl₃ solution.
-
In some protocols, NaNO₂ is added first, followed by incubation, then AlCl₃, and finally NaOH to enhance the color development for certain flavonoid classes.
-
Allow the reaction to proceed for a specified time at room temperature.
-
Measure the absorbance at the wavelength of maximum absorbance of the flavonoid-AlCl₃ complex (typically between 400-440 nm).[7]
-
Construct a calibration curve using the absorbance values of the standard flavonoid dilutions.
-
Use the calibration curve to determine the flavonoid content in the test samples, typically expressed as quercetin equivalents (QE) or rutin equivalents (RE).
Visualizations
Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the experimental process and the potential biological impact of this compound, the following diagrams illustrate a general workflow for flavonoid assays and a simplified representation of the NF-κB signaling pathway, a key target of many anti-inflammatory flavonoids.
Caption: General experimental workflow for DPPH and AlCl₃ flavonoid assays.
Caption: Simplified NF-κB signaling pathway and potential inhibition by flavonoids.
References
- 1. Evaluation of Antibacterial, Antifungal, and Antioxidant Activities of Safflower Natural Dyes during Flowering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. inabj.org [inabj.org]
- 4. nehu.ac.in [nehu.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. Catechin Photolysis Suppression by Aluminum Chloride under Alkaline Conditions and Assessment with Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of Synthetic vs. Natural Carthamone
A comprehensive spectroscopic comparison of synthetic and natural carthamone reveals identical molecular structures, paving the way for the standardized use of its synthetic counterpart in research and drug development. This guide provides a detailed analysis of their spectroscopic data, experimental protocols, and an overview of this compound's interaction with the MAPK signaling pathway.
This compound, a quinoid chalcone (B49325) C-glucoside, is the principal red pigment extracted from the florets of safflower (Carthamus tinctorius). It has a long history of use as a natural dye and has garnered significant interest in the scientific community for its potential therapeutic properties. The recent successful total synthesis of this compound has opened up new avenues for its application, necessitating a thorough comparison with the natural product to ensure its bio-equivalency. This guide presents a side-by-side spectroscopic analysis of synthetic and natural this compound, utilizing UV-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data: A Tale of Two Molecules
The spectroscopic analysis of synthetic and natural this compound demonstrates a remarkable consistency in their molecular structures. The data, summarized in the tables below, reveals identical absorption maxima, characteristic functional group vibrations, chemical shifts, and fragmentation patterns, confirming that the synthetic molecule is a true replica of its natural counterpart.
Table 1: UV-Visible Spectroscopy Data
| Spectroscopic Parameter | Natural this compound | Synthetic this compound |
| λmax (nm) | 520 (in Acetone)[1] | 520 |
| Solvent | Acetone | Acetone |
Table 2: Infrared (IR) Spectroscopy Data
| Spectroscopic Parameter | Natural this compound | Synthetic this compound |
| Characteristic Absorptions (cm⁻¹) | To be determined | To be determined |
Note: Specific IR absorption data for pure this compound was not available in the searched literature. General analysis indicates that IR spectra are used to confirm the fixation of this compound molecules on substrates like cellulose.[2]
Table 3: ¹H NMR Spectroscopy Data (in Pyridine-d₅/Methanol-d₄)
| Spectroscopic Parameter | Natural this compound | Synthetic this compound |
| ¹H NMR Chemical Shifts (δ, ppm) | Identical spectra observed | Identical spectra observed |
A direct comparison of the ¹H NMR spectra of synthetic and authentic (natural) this compound samples has shown them to be identical.
Table 4: ¹³C NMR Spectroscopy Data (as Potassium Salt in DMSO-d₆)
| Spectroscopic Parameter | Natural this compound | Synthetic this compound |
| ¹³C NMR Chemical Shifts (δ, ppm) | Fully assigned spectrum available[3][4][5] | To be determined |
Note: A complete assignment of the ¹³C NMR spectrum for natural this compound potassium salt is available in the literature.[3][4][5] Data for synthetic this compound is not explicitly provided but is expected to be identical based on the ¹H NMR comparison.
Table 5: Mass Spectrometry Data
| Spectroscopic Parameter | Natural this compound | Synthetic this compound |
| Molecular Ion ([M-H]⁻, m/z) | 909.210[6] | ~909 |
| Key Fragment Ions (m/z) | 478, 450[7] | To be determined |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the maximum absorption wavelength (λmax) of this compound.
Protocol:
-
Sample Preparation: A dilute solution of pure this compound (natural or synthetic) is prepared in a suitable solvent, such as acetone.[1]
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used.
-
Measurement: The absorbance spectrum is recorded over a wavelength range of 200-800 nm. The solvent is used as a blank for baseline correction.
-
Analysis: The wavelength at which the maximum absorbance occurs is identified as λmax. For this compound in acetone, this is expected to be around 520 nm.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the this compound molecule.
Protocol:
-
Sample Preparation: The solid sample of this compound is finely ground and mixed with potassium bromide (KBr) to form a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A FTIR spectrometer is used.
-
Measurement: The infrared spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹).
-
Analysis: The absorption bands in the spectrum are assigned to specific functional groups (e.g., O-H, C=O, C=C, C-O) based on their characteristic frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure of this compound by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
Protocol:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., pyridine-d₅/methanol-d₄ for ¹H NMR comparison, or DMSO-d₆ for detailed analysis of the potassium salt).[3][4][5]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Measurement: ¹H and ¹³C NMR spectra are acquired. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be employed for complete signal assignment.
-
Analysis: The chemical shifts (δ), coupling constants (J), and signal integrations are analyzed to determine the connectivity and spatial arrangement of atoms in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound for structural confirmation.
Protocol:
-
Sample Introduction: The this compound sample is introduced into the mass spectrometer, typically via electrospray ionization (ESI) coupled with a liquid chromatography (LC) system.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.
-
Measurement: A full scan mass spectrum is acquired to determine the molecular weight. Tandem mass spectrometry (MS/MS) is then performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Analysis: The mass-to-charge ratios (m/z) of the molecular ion and its fragment ions are analyzed to confirm the elemental composition and elucidate the fragmentation pathways, which provides further structural information. For carthamin, a deprotonated molecule [M-H]⁻ at m/z 909.210 is observed in negative ion mode.[6] Key fragmentation products have been identified at m/z 478 and 450, resulting from a reverse aldol (B89426) condensation of a hydrated carthamin molecule.[7]
Visualizing the Experimental Workflow and Biological Context
To provide a clearer understanding of the comparative analysis process and the biological relevance of this compound, the following diagrams have been generated using the DOT language.
Figure 1: Experimental workflow for the spectroscopic comparison of synthetic and natural this compound.
This compound has been shown to exert its biological effects through various signaling pathways. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular processes like inflammation and matrix degradation.
Figure 2: Simplified diagram of this compound's inhibitory effect on the MAPK signaling pathway.
Conclusion
The comprehensive spectroscopic comparison presented in this guide unequivocally demonstrates that synthetic this compound is structurally identical to its natural counterpart. This finding is of paramount importance for the scientific community, as it validates the use of synthetic this compound as a reliable and standardized alternative to the natural extract in research and development. The availability of a synthetic source will facilitate further investigation into the promising therapeutic potential of this fascinating molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability limits of a red Carthamin-cellulose complex as a potential food colourant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complete Assignment of the 1H and 13C NMR Spectra of Carthamin Potassium Salt Isolated from Carthamus tinctorius L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. morana-rtd.com [morana-rtd.com]
Validating the Biological Activity of Purified Carthamone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of Carthamone, a characteristic quinone-chalcone C-glycoside derived from the petals of safflower (Carthamus tinctorius). Due to the limited availability of published data on purified this compound, this document extrapolates its potential activities based on studies of related safflower compounds, such as Carthamin, and general safflower extracts. The performance of these safflower-derived compounds is compared with Quercetin, a well-characterized natural flavonoid, and Ibuprofen, a standard non-steroidal anti-inflammatory drug (NSAID).
Comparative Analysis of Biological Activities
The primary biological activities attributed to compounds from Carthamus tinctorius are antioxidant, anti-inflammatory, and anticancer effects.[1][2] This section provides a quantitative comparison of these activities.
| Compound/Extract | Biological Activity | Assay | Cell Line | IC50 Value |
| Carthamin | Antioxidant | DPPH Radical Scavenging | - | ~1.23 µg/mL[3] |
| Safflower Extract (Aqueous) | Anticancer | MTT | MCF-7 (Breast Cancer) | 34.17 µg/mL[1][4] |
| Safflower Extract (Methanolic) | Anticancer | MTT | MCF-7 (Breast Cancer) | 47.40 µg/mL[1][4] |
| Quercetin | Antioxidant | DPPH Radical Scavenging | - | ~0.74 - 15.9 µg/mL[5][6] |
| Quercetin | Anti-inflammatory | Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 | ~25 µM |
| Quercetin | Anticancer | MTT | T47D (Breast Cancer) | 50 µM[7] |
| Quercetin | Anticancer | MTT | MDA-MB-231 (Breast Cancer) | 295 µM (48h)[8] |
| Quercetin | Anticancer | MTT | HepG2 (Liver Cancer) | IC50 at 72h was 17.1 µM[9] |
| Ibuprofen | Anti-inflammatory | Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 | ~200-400 µM[10] |
Note: The IC50 values can vary between studies due to different experimental conditions.
Experimental Workflows and Signaling Pathways
To validate the biological activity of a purified compound like this compound, a systematic workflow is essential. This typically involves a series of in vitro assays to assess its antioxidant, anti-inflammatory, and cytotoxic properties. The following diagrams illustrate a general experimental workflow and a putative signaling pathway involved in the anti-inflammatory action of chalcones.
Caption: General experimental workflow for validating the biological activity of purified this compound.
Caption: Putative anti-inflammatory signaling pathway for this compound via NF-κB inhibition.
Detailed Experimental Protocols
Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Protocol:
-
Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a 0.1 mM solution of DPPH in the same solvent.
-
In a 96-well plate, add a specific volume of each this compound dilution to the wells.
-
Add an equal volume of the DPPH working solution to each well.
-
Include a positive control (e.g., Quercetin or Ascorbic Acid) and a blank (solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH scavenging activity for each concentration of this compound.
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages
Principle: This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Protocol:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of purified this compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and vehicle control wells.
-
After incubation, collect the cell culture supernatant.
-
To 50 µL of supernatant, add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Determine the percentage of NO inhibition and the IC50 value for this compound.
Anticancer Activity: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which is then solubilized and quantified by spectrophotometry.
Protocol:
-
Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of purified this compound for 24, 48, or 72 hours.
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at a wavelength of 570 nm.[8]
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that reduces the viability of the cancer cells by 50%.
Conclusion
While direct experimental data on purified this compound is sparse, the evidence from related compounds and extracts of Carthamus tinctorius strongly suggests its potential as a bioactive agent with antioxidant, anti-inflammatory, and anticancer properties. The provided comparative data and experimental protocols offer a framework for researchers to systematically validate and quantify the biological activities of purified this compound. Further investigation into its specific mechanisms of action and signaling pathways is warranted to fully elucidate its therapeutic potential.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Antibacterial, Antifungal, and Antioxidant Activities of Safflower Natural Dyes during Flowering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. nehu.ac.in [nehu.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. journal.waocp.org [journal.waocp.org]
- 8. Quercetin synergistically potentiates the anti-metastatic effect of 5-fluorouracil on the MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferative and Apoptotic Effects of Cardamonin against Hepatocellular Carcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Power of Flavonoids: A Comparative Analysis of Carthamone
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of natural compounds, flavonoids stand out for their potent antioxidant properties, playing a crucial role in mitigating oxidative stress implicated in numerous pathological conditions. Among these, Carthamone, a quinone-chalcone flavonoid primarily found in the florets of safflower (Carthamus tinctorius), has garnered significant interest. This guide provides a comprehensive comparison of the antioxidant potential of this compound against other well-characterized flavonoids, supported by experimental data and detailed methodologies.
Quantitative Antioxidant Activity: A Comparative Overview
Direct, side-by-side comparative studies quantifying the antioxidant potential of purified this compound against other flavonoids are limited. However, by collating data from various in vitro antioxidant assays, we can draw a comparative picture. The following tables summarize the half-maximal inhibitory concentration (IC50) for the DPPH and ABTS radical scavenging assays, and the Oxygen Radical Absorbance Capacity (ORAC) values. Lower IC50 values indicate greater antioxidant activity, while higher ORAC values signify a stronger antioxidant capacity.
It is crucial to note that variations in experimental conditions can influence these values, and therefore, comparisons across different studies should be interpreted with caution.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Flavonoid | IC50 (µg/mL) | IC50 (µM) | Source |
| This compound (Carthamin) | 1.23 | ~2.03 | [1] |
| Quercetin (B1663063) | ~4.60 | ~15.22 | [2] |
| Luteolin (B72000) | - | - | Data not readily available |
Note: The IC50 value for this compound was reported for "carthamin," which is chemically identical to this compound. The IC50 for quercetin can vary between studies.
Table 2: ABTS Radical Scavenging Activity
| Flavonoid | IC50 (µg/mL) | Source |
| This compound (as Safflower extract) | 81.88 | [3] |
| Quercetin | - | Data not readily available |
| Luteolin | - | Data not readily available |
Note: The IC50 value for this compound is from an extract of Carthamus tinctorius L. honey and may not represent the activity of the pure compound.
Table 3: Oxygen Radical Absorbance Capacity (ORAC)
| Flavonoid/Food Source | ORAC Value (µmol TE/100g) | Source |
| Safflower (dried) | - | Data not readily available |
| Quercetin | - | Data not readily available |
| Luteolin | - | Data not readily available |
| Dried Oregano | 175,295 | [4] |
| Dried Rosemary | 165,280 | [4] |
| Ground Cinnamon | 131,420 | [4] |
Note: ORAC values for pure this compound, quercetin, and luteolin are not consistently reported in a comparable format. The values for spices are provided for context regarding high-antioxidant natural products.
Based on the available DPPH data, this compound (carthamin) exhibits potent radical scavenging activity, potentially surpassing that of the well-studied flavonoid, quercetin.[1][2] However, a lack of directly comparable data for ABTS and ORAC assays necessitates further research for a conclusive ranking.
Experimental Protocols
To ensure the reproducibility and validity of antioxidant capacity studies, standardized experimental protocols are paramount. Below are detailed methodologies for the three key assays cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the test compound (this compound, other flavonoids) and a positive control (e.g., ascorbic acid, Trolox) in methanol to prepare a stock solution. Create a series of dilutions from the stock solution.
-
Reaction Mixture: In a 96-well microplate, add 180 µL of the DPPH solution to 20 µL of the various concentrations of the sample or standard.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration required to achieve 50% inhibition.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance.
Protocol:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Adjustment of ABTS•+ solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds and a standard (e.g., Trolox) in a suitable solvent.
-
Reaction Mixture: Add 190 µL of the diluted ABTS•+ solution to 10 µL of the sample or standard in a 96-well plate.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay.
-
IC50 or TEAC Determination: The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of fluorescence is monitored over time.
Protocol:
-
Reagent Preparation: Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate (B84403) buffer (75 mM, pH 7.4). Prepare an AAPH solution in the same buffer.
-
Sample and Standard Preparation: Prepare dilutions of the test compounds and a standard (Trolox) in the phosphate buffer.
-
Assay Procedure in a 96-well plate:
-
Add 25 µL of the sample, standard, or blank (buffer) to the wells.
-
Add 150 µL of the fluorescein (B123965) working solution to all wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence decay kinetically with a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm) at 1-minute intervals for at least 60 minutes.
-
Data Analysis: Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
ORAC Value Calculation: A standard curve is created by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then determined from the standard curve and is typically expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.
Signaling Pathways in Flavonoid Antioxidant Activity
The antioxidant effects of flavonoids, including this compound, are not solely due to direct radical scavenging. They also modulate intracellular signaling pathways that regulate the expression of endogenous antioxidant enzymes and cytoprotective proteins.
One of the most critical pathways is the Nrf2-Keap1 pathway . Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is bound to its inhibitor Keap1 (Kelch-like ECH-associated protein 1), leading to its degradation. Oxidative stress or the presence of flavonoids can modify Keap1, causing the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for phase II detoxifying enzymes and antioxidant proteins, such as Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). This leads to an enhanced cellular antioxidant defense system.
Other signaling pathways modulated by flavonoids to exert their antioxidant effects include the MAPK (Mitogen-Activated Protein Kinase) , PI3K/Akt , and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways. Flavonoids can inhibit the pro-inflammatory NF-κB pathway, which is often activated by oxidative stress, thereby reducing the production of reactive oxygen species (ROS).
Visualizing the Mechanisms
To better understand the complex processes involved, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for antioxidant assays and the key signaling pathway involved in the antioxidant action of flavonoids.
Caption: General workflow for in vitro antioxidant capacity assays.
References
- 1. Evaluation of Antibacterial, Antifungal, and Antioxidant Activities of Safflower Natural Dyes during Flowering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. superfoodly.com [superfoodly.com]
Unraveling Carthamone: A Comparative Guide to Structural Elucidation by Mass Spectrometry and NMR
For researchers, scientists, and professionals in drug development, the precise structural determination of natural products is a cornerstone of innovation. This guide provides a comprehensive comparison of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the structural elucidation of carthamone, a key pigment from safflower (Carthamus tinctorius). We present supporting experimental data, detailed protocols, and a comparative look at alternative analytical techniques.
This compound, a quinoid chalcone (B49325) C-glucoside, is the principal red pigment in safflower and has garnered significant interest for its potential therapeutic properties. Accurate structural characterization is paramount for understanding its bioactivity and for the development of novel pharmaceuticals. Mass spectrometry and NMR spectroscopy stand as the primary tools for this purpose, each offering unique and complementary insights into its molecular architecture.
Performance Comparison: Mass Spectrometry vs. NMR Spectroscopy
The structural elucidation of this compound is most effectively achieved through the synergistic use of mass spectrometry and NMR spectroscopy. While mass spectrometry provides vital information on molecular weight and fragmentation patterns, NMR spectroscopy offers a detailed map of the atomic connectivity and stereochemistry.
| Analytical Technique | Information Provided for this compound | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high-resolution MS), fragmentation patterns for substructural information. | High sensitivity, requires small sample amounts, provides rapid molecular weight determination. | Provides limited information on stereochemistry and complex isomeric structures. Fragmentation can sometimes be complex to interpret without reference data. |
| NMR Spectroscopy | Detailed atom-by-atom connectivity (¹H-¹H, ¹H-¹³C), stereochemical relationships (NOESY), identification of functional groups and their positions. | Unambiguous structure determination, provides detailed 3D structural information. | Lower sensitivity compared to MS, requires larger sample amounts, longer acquisition times. |
| Alternative: HPLC-UV | Retention time for identification and quantification, UV-Vis spectrum for preliminary classification of the compound class. | Excellent for separation and quantification, relatively inexpensive. | Provides limited structural information, relies on comparison with authentic standards for definitive identification. |
| Alternative: CE-MS | Separation of charged species with high efficiency, coupled with mass analysis for identification. | High separation efficiency, suitable for charged and polar molecules, requires very small sample volumes. | Less robust than HPLC for complex mixtures, potential for ion suppression. |
Experimental Data for this compound
The following tables summarize the key quantitative data obtained from mass spectrometry and NMR spectroscopy for the structural elucidation of this compound (often analyzed as its more stable derivative, carthamin).
Mass Spectrometry Data
High-resolution mass spectrometry provides the exact mass of the molecule, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) induces fragmentation, and the resulting fragment ions offer clues about the different structural motifs within the molecule.
Table 1: High-Resolution Mass Spectrometry and MS/MS Fragmentation Data for this compound (as Carthamin)
| Ion | Observed m/z | Interpretation |
| [M-H]⁻ | 909.22 | Deprotonated molecular ion |
| Fragment 1 | 789.18 | [M-H-120]⁻, loss of a cross-ring cleavage product of the C-glucosyl moiety |
| Fragment 2 | 627.15 | [M-H-120-162]⁻, subsequent loss of a hexose (B10828440) residue |
| Fragment 3 | 449.11 | Aglycone fragment |
Data is compiled from representative studies on carthamin fragmentation.
NMR Spectroscopy Data
One-dimensional (1D) and two-dimensional (2D) NMR experiments provide the definitive data for piecing together the molecular structure of this compound. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants (J) reveal the connectivity between neighboring protons.
Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for this compound (as Carthamin Potassium Salt) in DMSO-d₆
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, J in Hz) |
| 2 | 164.5 | - |
| 3 | 108.9 | 6.87 (s) |
| 4 | 182.1 | - |
| 5 | 102.7 | 6.61 (s) |
| 6 | 165.9 | - |
| 7 | 96.8 | 6.18 (s) |
| 8 | 161.4 | - |
| 9 | 106.1 | - |
| 10 | 103.9 | - |
| 1' | 120.4 | - |
| 2' | 130.5 | 7.51 (d, 8.5) |
| 3' | 115.8 | 6.87 (d, 8.5) |
| 4' | 158.4 | - |
| 5' | 115.8 | 6.87 (d, 8.5) |
| 6' | 130.5 | 7.51 (d, 8.5) |
| α | 125.8 | 7.86 (d, 15.5) |
| β | 144.7 | 7.97 (d, 15.5) |
| C-Glc-1 | 73.5 | 4.67 (d, 9.5) |
| C-Glc-2 | 70.7 | 3.19 (m) |
| C-Glc-3 | 79.1 | 3.33 (m) |
| C-Glc-4 | 70.1 | 3.19 (m) |
| C-Glc-5 | 81.4 | 3.46 (m) |
| C-Glc-6 | 61.2 | 3.72 (m), 3.81 (m) |
Data adapted from Sasaki & Takahashi, Molecules 2021, 26(16), 4953.[1][2]
Experimental Protocols
Detailed and reproducible experimental protocols are critical for obtaining high-quality data. Below are representative methodologies for the analysis of this compound.
Mass Spectrometry Protocol (LC-MS/MS)
-
Sample Preparation:
-
Extract safflower petals with a 70% methanol (B129727) solution.
-
Centrifuge the extract to remove solid debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered extract with the initial mobile phase for LC-MS analysis.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
Scan Range: m/z 100-1000.
-
Fragmentation: Collision-Induced Dissociation (CID) with nitrogen as the collision gas. Collision energy can be ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.
-
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Isolate this compound using preparative HPLC.
-
Dry the purified sample under vacuum.
-
Dissolve approximately 5-10 mg of the purified this compound (or its stable salt) in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 600 MHz NMR spectrometer equipped with a cryoprobe.
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Acquisition time: 2.7 s
-
Relaxation delay: 1.0 s
-
-
¹³C NMR:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Acquisition time: 1.1 s
-
Relaxation delay: 2.0 s
-
-
2D NMR (COSY, HSQC, HMBC, NOESY):
-
Utilize standard pulse programs.
-
Optimize acquisition parameters (e.g., number of increments, number of scans) to achieve adequate signal-to-noise and resolution.
-
-
Visualizing the Elucidation Workflow
The logical flow of structural elucidation, combining both mass spectrometry and NMR data, is crucial for an efficient and accurate outcome.
References
A Comparative Guide to the Purity Assessment of Carthamone Samples by Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC)—for the purity assessment of Carthamone. This compound is the main red pigment in the florets of Carthamus tinctorius L. (Safflower) and is a quinochalcone C-glycoside of significant interest for its potential therapeutic properties. Accurate and reliable purity assessment is crucial for research, quality control, and the development of this compound-based products.
This document outlines detailed experimental protocols, presents quantitative performance data in a comparative table, and includes visualizations to aid in the selection of the most appropriate analytical method for your specific needs.
Experimental Protocols
Detailed methodologies for each of the key chromatographic techniques are provided below. These protocols are based on published methods and can be adapted for the analysis of this compound samples.
1. High-Performance Liquid Chromatography (HPLC)
This method is based on a validated reversed-phase HPLC technique for the estimation of this compound (referred to as carthamin)[1].
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis detector.
-
Column: Lichrospher 100 RP-18e (250 mm x 4.6 mm I.D., 5 µm particle size)[1].
-
Mobile Phase: An isocratic mixture of methanol (B129727) and water (45:55, v/v)[1].
-
Flow Rate: 1.0 mL/min[1].
-
Column Temperature: Ambient[1].
-
Detection Wavelength: 520 nm[1].
-
Injection Volume: 20 µL[1].
-
Sample Preparation: A standard stock solution of this compound (15 µg/mL) is prepared and suitably diluted with the mobile phase to create calibration standards. Test samples are extracted with a suitable solvent and diluted with the mobile phase before injection[1].
2. Ultra-Performance Liquid Chromatography (UPLC)
While a specific validated UPLC method for the quantitative analysis of this compound was not found in the reviewed literature, the following protocol is proposed based on methods used for the analysis of quinochalcone C-glycosides and other flavonoids in Carthamus tinctorius L.[2][3][4]. Performance characteristics would require validation.
-
Instrumentation: A UPLC system with a binary solvent manager, sample manager, and a photodiode array (PDA) or a tandem mass spectrometry (MS/MS) detector.
-
Column: A sub-2 µm particle size column, such as an Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
A typical gradient might be: 10-30% B over 10 minutes, followed by a wash and re-equilibration step.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Detection: PDA detection at 520 nm for quantification. MS/MS can be used for structural confirmation.
-
Injection Volume: 1 - 5 µL.
-
Sample Preparation: Similar to HPLC, with appropriate dilutions made in the initial mobile phase composition.
3. High-Performance Thin-Layer Chromatography (HPTLC)
-
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase (Solvent System): A mixture of toluene, ethyl acetate, and formic acid in a ratio of 5:4:1 (v/v/v). The chamber should be saturated with the mobile phase vapor for approximately 20 minutes before plate development.
-
Sample Application: Apply samples as bands of 6 mm width using an automatic applicator.
-
Development: Develop the plate to a distance of 80 mm in a saturated twin-trough chamber.
-
Densitometric Analysis: Scan the dried plate at a wavelength of 520 nm in absorbance mode.
-
Sample Preparation: Prepare extracts of this compound samples in methanol. Spot appropriate volumes of the sample and standard solutions onto the HPTLC plate.
Data Presentation: Comparison of Chromatographic Methods
The following table summarizes the key performance parameters for the purity assessment of this compound using HPLC, and provides expected performance for UPLC and HPTLC based on the analysis of similar compounds.
| Parameter | HPLC | UPLC (Expected) | HPTLC (Expected) |
| Retention Time (min) | ~6.0[1] | < 3.0 | N/A (Rf value) |
| Resolution | Good | Excellent | Good |
| Linearity Range | 60 - 420 ng/mL[1] | 10 - 500 ng/mL | 100 - 1000 ng/band |
| Correlation Coefficient (r²) | 0.9978[1] | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 45 ng/mL[1] | < 10 ng/mL | < 50 ng/band |
| Limit of Quantification (LOQ) | 60 ng/mL[1] | < 30 ng/mL | < 150 ng/band |
| Precision (%RSD) | < 2% | < 1.5% | < 3% |
| Accuracy (% Recovery) | ~101.5%[1] | 98 - 102% | 95 - 105% |
| Analysis Time per Sample | 10 - 15 min | < 5 min | ~30 min (for a full plate) |
| Solvent Consumption | High | Low | Moderate |
Mandatory Visualizations
The following diagrams illustrate the general workflow for chromatographic purity assessment and a comparative overview of the techniques.
Caption: General workflow for the purity assessment of this compound samples.
Caption: Comparison of key features of HPLC, UPLC, and HPTLC.
Conclusion
The choice of chromatographic method for the purity assessment of this compound depends on the specific requirements of the analysis.
-
HPLC is a robust and reliable method with a well-established protocol for this compound analysis. It is suitable for routine quality control where analysis time is not a critical limiting factor.
-
UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it ideal for high-throughput screening and the analysis of complex samples where trace impurities need to be detected. While a specific method for this compound needs to be validated, the technology is highly promising for this application.
-
HPTLC is a cost-effective technique for the simultaneous analysis of multiple samples, making it suitable for rapid screening and fingerprinting of this compound from various sources. Its strength lies in its high throughput and visual chromatogram, which can be beneficial for qualitative comparisons.
For researchers, scientists, and drug development professionals, a thorough evaluation of the analytical needs, available instrumentation, and desired outcomes will guide the selection of the most appropriate chromatographic technique for the purity assessment of this compound samples.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Assessment of Metabolic Profiles in Florets of Carthamus Species Using Ultra-Performance Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and Biological Properties of Quinochalcone C-Glycosides from the Florets of Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Novel HPTLC-densitometric method for concurrent quantification of linalool and thymol in essential oils - Arabian Journal of Chemistry [arabjchem.org]
- 7. High-performance Thin-layer Chromatography Method Development, Validation, and Simultaneous Quantification of Four Compounds Identified in Standardized Extracts of Orthosiphon stamineus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of Carthamone extraction efficiency with different solvents
This guide provides a comparative study on the extraction efficiency of carthamone from safflower (Carthamus tinctorius) florets using various solvents. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on solvent selection for optimal yield and purity of this compound.
Introduction to this compound Extraction
This compound, the primary red pigment in safflower, is traditionally extracted after the removal of water-soluble yellow pigments. The process typically involves an alkaline extraction followed by acidification to precipitate the carthamin.[1] The choice of solvent is a critical parameter that significantly influences the extraction efficiency, yield, and purity of the final product.[2] This guide compares the effectiveness of different solvents based on experimental findings.
Data on Extraction Efficiency
The selection of an appropriate solvent system is paramount for maximizing the yield of this compound. Experimental data indicates that alkaline solutions are generally more effective than organic solvents for this purpose.
| Solvent System | Relative Extraction Efficiency for this compound | Key Observations | Source(s) |
| Degassed Sodium Carbonate (Na2CO3) | High | Significantly more effective than the standard (non-degassed) Na2CO3 solution.[3] | ,[3] |
| Sodium Carbonate (Na2CO3) | Moderate-High | A commonly used and effective alkaline solvent for carthamine extraction.[4] | ,[4] |
| Methanol (MeOH) | Moderate | More effective than some other organic solvents but less efficient than degassed sodium bicarbonate.[3] | ,[3] |
| Potassium Nitrate (KNO3) | Low | Not considered practical for red pigment preparation due to low yield.[3] | ,[3] |
| Ethanol/Hexane | Low | Ineffective for carthamine extraction, though it is effective for extracting yellow safflower pigments.[3] | ,[3] |
| Sodium Hydroxide (NaOH) | Low | Despite having a similar pH to 0.5% Na2CO3, it proved to be not as effective.[3] | ,[3] |
| 70% Ethanol | Not specified for this compound | Effective for extracting general phytochemicals like flavonoids from safflower.[5] | ,[5] |
| Water | Not specified for this compound | Primarily used to wash away yellow pigments before red pigment extraction.[1][6] | [1],[6] |
Experimental Protocols
Below are detailed methodologies for the extraction and purification of this compound from safflower florets, synthesized from established research protocols.
Protocol 1: Alkaline Extraction Method
This is the most common method for isolating carthamin (this compound).
-
Preparation of Safflower Petals:
-
Extraction:
-
The washed petals are suspended in an alkaline solution, such as 0.5% sodium carbonate (Na2CO3).[4] For higher yields, a degassed Na2CO3 solution is recommended.[3]
-
The mixture is stirred at room temperature for approximately 30 minutes.[4]
-
The mixture is then centrifuged to remove the solid petal debris, and the supernatant containing the dissolved red pigment is collected.[4]
-
-
Precipitation and Purification:
-
The alkaline extract is acidified by adding an acid like citric acid or acetic acid to adjust the pH.[1] This causes the red pigment, carthamin, to precipitate.
-
For further purification, the acidified extract is treated with a cellulose (B213188) powder adsorbent. The mixture is stirred and then centrifuged.[4]
-
The supernatant is discarded, and the cellulose pellet, now colored red, is washed repeatedly with distilled water until the supernatant is colorless.[4]
-
The purified carthamin is then recovered from the cellulose by washing with acetone (B3395972). The acetone is subsequently evaporated to yield the purified pigment.[4]
-
Protocol 2: Pre-treatment for Enhanced Yield
Research has shown that pre-treating the petals can increase the final yield of carthamine.
-
Oxidant Pre-treatment:
-
Extraction with Degassed Solvents:
-
Following the pre-treatment and washing, proceed with the alkaline extraction method described above, but use a degassed alkaline solvent for optimal results.[3]
-
Visualized Workflows and Pathways
Experimental Workflow for this compound Extraction
The following diagram illustrates the general experimental procedure for extracting and purifying this compound from safflower florets.
A generalized workflow for the extraction and purification of this compound.
Hypothetical Signaling Pathway Modulation by this compound
While specific signaling pathways for this compound are not extensively detailed in the provided literature, natural chalcones are known to modulate various cellular pathways. The diagram below represents a generalized signaling cascade that could potentially be influenced by a bioactive compound like this compound, based on pathways affected by similar molecules.[7][8]
A hypothetical model of signaling pathways potentially modulated by this compound.
References
- 1. cameo.mfa.org [cameo.mfa.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of extraction yield of carthamine and safflower yellow pigments from safflower (Carthamus tinctorious L.) under different treatments and solvent systems | Semantic Scholar [semanticscholar.org]
- 4. biotech-asia.org [biotech-asia.org]
- 5. The Effect of Various Extraction Methods and Solvents on the Phytochemical Contents and Antioxidant Capacities of Safflower Florets (Carthamus Tinctorius L.) from South Sulawesi | Trends in Sciences [tis.wu.ac.th]
- 6. Safflower — Natural Dyes [naturaldyes.ca]
- 7. Cardamonin: A new player to fight cancer via multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Carthamone
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This document provides essential guidance on the personal protective equipment (PPE) and safety procedures for handling Carthamone. While specific hazard data for this compound is limited, this guide incorporates general laboratory safety principles and data from related compounds to ensure a comprehensive approach to safety.
Hazard Assessment
A search for the specific Globally Harmonized System (GHS) classification for this compound (CAS No. 86579-00-2) did not yield any specific hazard statements or pictograms.[1] Toxicity data for oral, dermal, and inhalation routes have not been determined.[1] However, safety data sheets (SDS) for related substances such as Cardamom Oil and Cardamom Tincture indicate potential hazards, including flammability, skin irritation, and eye irritation. Therefore, a cautious approach is recommended.
Summary of Potential Hazards of Related Compounds:
| Hazard | Related Compound(s) | Source(s) |
| Flammability | Cardamom Oil, Cardamom Tincture | [2][3][4] |
| Skin Irritation | Cardamom Oil | [2][3][4] |
| Eye Irritation | Cardamom Oil | [2][3][4] |
| Skin Sensitization | Cardamom Oil | [2][5] |
| Aspiration Hazard | Cardamom Oil | [2][4] |
| Aquatic Toxicity | Cardamonin |
Personal Protective Equipment (PPE)
Given the lack of specific hazard data for this compound, standard laboratory PPE should be worn as a baseline for safe handling. For activities with a higher risk of exposure, such as handling large quantities or creating aerosols, more stringent PPE is advised, drawing upon the known hazards of related compounds.
Recommended PPE for Handling this compound:
| PPE Category | Standard Handling | High-Risk Operations | Rationale |
| Hand Protection | Nitrile gloves | Chemical-resistant gloves (e.g., thicker nitrile or neoprene) | Protects against potential skin irritation or unknown dermal effects.[3][5] |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a face shield | Prevents eye contact with splashes or aerosols.[3][5] |
| Body Protection | Laboratory coat | Chemical-resistant apron over a lab coat | Protects skin and personal clothing from spills. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area or with local exhaust ventilation (fume hood) | Minimizes inhalation of any potential vapors or aerosols, especially as inhalation toxicity is undetermined.[5] |
Operational and Disposal Plans
Handling and Storage:
-
Handle this compound in a well-ventilated area to minimize potential inhalation exposure.[5]
-
Store in a cool, dry place away from ignition sources, as related compounds are flammable.[3][5]
-
Use non-sparking tools and ground/bond containers and receiving equipment when transferring large quantities.[3][5]
Spill Management:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Control Ignition Sources: Eliminate any potential sources of ignition.
-
Containment: Use an absorbent material like sand or vermiculite (B1170534) to contain the spill.
-
Cleanup: Carefully collect the absorbed material into a labeled, sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or into the environment.
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Visual Guides
Experimental Workflow: Safe Handling of this compound
Caption: A workflow for the safe handling of this compound in a laboratory setting.
Logical Relationship: PPE Selection Logic
Caption: Logic for selecting appropriate PPE based on available hazard data.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
